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8-Boc-2,8-diaza-spiro[4.5]decane oxalate Documentation Hub

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  • Product: 8-Boc-2,8-diaza-spiro[4.5]decane oxalate
  • CAS: 1408074-53-2

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 8-Boc-2,8-diaza-spiro[4.5]decane Oxalate

This technical guide is structured to serve as a laboratory companion for researchers utilizing 8-Boc-2,8-diaza-spiro[4.5]decane oxalate . It prioritizes actionable protocols, mechanistic insight, and structural advantag...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to serve as a laboratory companion for researchers utilizing 8-Boc-2,8-diaza-spiro[4.5]decane oxalate . It prioritizes actionable protocols, mechanistic insight, and structural advantages over generic descriptions.

Part 1: Executive Summary & Structural Significance

In the modern pursuit of "escaping flatland" in drug discovery, spirocyclic scaffolds have emerged as critical bioisosteres for traditional piperazines and piperidines. 8-Boc-2,8-diaza-spiro[4.5]decane oxalate (CAS: 1523571-85-8) represents a high-value building block that introduces intrinsic three-dimensionality (


 character) into lead compounds.

Unlike flat aromatic linkers, this spiro-scaffold vectors substituents at defined angles (approx. 109.5°), improving receptor selectivity and often enhancing aqueous solubility without adding lipophilicity. The oxalate salt form is preferred for storage due to its superior crystallinity and stability compared to the hygroscopic hydrochloride salts or the oil-prone free base.

Key Physicochemical Data
PropertySpecificationNotes
IUPAC Name tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate oxalate
CAS Number 1523571-85-8 Specific to the oxalate salt form.[1]
Formula

1:1 Stoichiometry (Common).[1]
Molecular Weight 330.38 g/mol Free Base: ~240.35; Oxalate: ~90.03.
Appearance White to off-white crystalline solidHighly stable; non-hygroscopic.
Solubility High: MeOH, DMSO, Water (warm) Low: Et₂O, DCM, HexanesMust be free-based for organic synthesis.
Acidity (pKa) N-2 Amine: ~9.5 - 10.5Typical for secondary aliphatic amines.

Part 2: Structural Analysis & Reactivity Logic

The molecule features two nitrogen centers with orthogonal reactivity. Understanding the steric environment of the spiro center is crucial for successful coupling reactions.

Diagram 1: Chemo-Structural Map

This diagram visualizes the orthogonal protection strategy and the steric implications of the spiro-fusion.

SpiroStructure cluster_0 8-Boc-2,8-diaza-spiro[4.5]decane Oxalate N2 N-2 Position (Secondary Amine) Spiro Spiro Carbon (Steric Bulk) N2->Spiro 5-Membered Ring Action1 Reactive Nucleophile (Target for Acylation/Alkylation) N2->Action1 N8 N-8 Position (Boc-Protected) Spiro->N8 6-Membered Ring Action2 Orthogonal Protection (Cleaved by TFA/HCl) N8->Action2 Oxalate Oxalate Counterion (Stabilizer) Oxalate->N2 Ionic Bond (Protonated)

Caption: Structural logic of the spiro scaffold. The N-2 amine is the primary reaction site, while the N-8 Boc group remains inert until acidic deprotection.

Part 3: Critical Experimental Protocols

Protocol A: The "Salt Break" (Mandatory Precursor Step)

Context: The oxalate salt is not nucleophilic. Direct use in coupling reactions (e.g., with alkyl halides or acid chlorides) often leads to low yields or side reactions with the oxalate anion. You must liberate the free base before use in non-aqueous chemistry.

Methodology:

  • Suspension: Suspend 1.0 eq (e.g., 1.0 g) of the oxalate salt in DCM (15 mL). The salt will likely not dissolve completely.

  • Basification: Add 15 mL of 1N NaOH (or saturated

    
     for milder conditions).
    
  • Partition: Stir vigorously for 10 minutes until two clear layers form. The solid should disappear as the free base migrates to the DCM layer.

  • Extraction: Separate the organic layer. Extract the aqueous layer once more with DCM (10 mL).

  • Drying: Combine organics, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
    • Checkpoint: The resulting oil is the reactive free base (

      
      ). Use immediately to avoid carbonate formation from air.
      
Protocol B: N-2 Amide Coupling (Sterically Demanding)

Context: The spiro center creates steric bulk near the N-2 amine. Standard coupling times may need to be extended.

Reagents:

  • Free Base (from Protocol A)

  • Carboxylic Acid (

    
    )
    
  • Coupling Agent: HATU (preferred for sterics) or T3P.

  • Base: DIPEA (Hunig's Base).

Step-by-Step:

  • Dissolve

    
     (1.0 eq) in DMF (0.1 M concentration).
    
  • Add DIPEA (3.0 eq) and HATU (1.1 eq). Stir for 5 minutes to activate the acid.

  • Add the Free Base of the spiro-decane (1.0 eq).

  • Critical Step: Stir at Room Temperature for 4–16 hours.

    • Note: If conversion is low after 4h, heat to 40°C. The spiro ring strain does not prohibit heating, but the Boc group is thermally stable only up to ~80°C in basic media.

  • Workup: Dilute with EtOAc, wash with saturated

    
    , water, and brine.
    
Protocol C: Orthogonal Deprotection (Boc Removal)

Context: After functionalizing N-2, the N-8 position is exposed for further elaboration.

Methodology:

  • Dissolve the N-2 substituted intermediate in DCM.

  • Add TFA (Trifluoroacetic acid) to a final concentration of 20% v/v.

    • Alternative: 4M HCl in Dioxane (if acid-sensitive functional groups are present).

  • Monitor by LCMS (usually complete in 1–2 hours).

  • Purification: Evaporate volatiles. The residue is the TFA salt.

    • Warning: Do not use oxalate for re-salting here; HCl salts are preferred for the final drug substance.

Part 4: Synthetic Workflow Visualization

This workflow illustrates the standard "Sandwich" modification strategy used in library generation.

Workflow Start Start: Oxalate Salt (Stable Solid) Step1 Step 1: Salt Break (DCM / 1N NaOH) Start->Step1 Intermediate1 Free Base (Reactive N-2) Step1->Intermediate1 Step2 Step 2: N-2 Functionalization (Amide/Sulfonamide/Urea) Intermediate1->Step2 + Electrophile Intermediate2 Intermediate (N-2 Substituted, N-8 Boc) Step2->Intermediate2 Step3 Step 3: Boc Deprotection (TFA or HCl) Intermediate2->Step3 Final Final Scaffold (Ready for N-8 Derivatization) Step3->Final

Caption: Sequential modification workflow. The oxalate salt must be neutralized (Step 1) before the N-2 amine can be functionalized (Step 2).

Part 5: Applications & References

Therapeutic Relevance

The 2,8-diaza-spiro[4.5]decane core is a validated scaffold in several therapeutic areas:

  • RIPK1 Inhibitors: Used to optimize necroptosis inhibitors, replacing flatter linkers to improve binding kinetics in the kinase pocket [2].

  • GPCR Ligands: The scaffold provides a rigid distance constraint between pharmacophores, useful in 5-HT1A receptor agonists [5].

  • Cystinuria: Used as a bioisostere for diamines in crystallization inhibitors [3].

References
  • PubChem Compound Summary. 2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 1,1-dimethylethyl ester, ethanedioate.[1] National Center for Biotechnology Information. Link

  • Wang, J., et al. (2022).[2] Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors.[2] Bioorganic & Medicinal Chemistry. Link

  • Yu, Z., et al. (2024). 8-L-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable L-Cystine Crystallization Inhibitor.[3] ACS Medicinal Chemistry Letters. Link

  • Burckhardt, S. (2016). Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. The Journal of Organic Chemistry. Link

  • Franchini, S., et al. (2017). Synthesis and Biological Evaluation of Spiro[4.5]decane Derivatives as 5-HT1A Receptor Agonists. European Journal of Medicinal Chemistry. Link

Sources

Exploratory

physicochemical characteristics of 8-Boc-2,8-diaza-spiro[4.5]decane oxalate

This guide serves as a technical reference for the physicochemical characterization and handling of 8-Boc-2,8-diaza-spiro[4.5]decane oxalate . It is designed for medicinal chemists and process scientists utilizing this s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the physicochemical characterization and handling of 8-Boc-2,8-diaza-spiro[4.5]decane oxalate . It is designed for medicinal chemists and process scientists utilizing this spirocyclic scaffold as a piperidine/pyrrolidine surrogate to improve physicochemical properties (solubility, metabolic stability) in drug discovery campaigns.[1][2]

Technical Whitepaper | Version 1.2 [2]

Executive Summary: The Spiro Advantage

In modern drug design, spirocyclic scaffolds like 2,8-diaza-spiro[4.5]decane have emerged as critical "escape from flatland" vectors.[2] Unlike flat aromatic rings, these 3D structures offer:

  • Vectorial Diversity: Unique bond angles that project substituents into novel chemical space.[2]

  • Physicochemical Improvement: Lower lipophilicity (

    
    ) and higher aqueous solubility compared to fused bicyclic analogs.[1][2]
    
  • Metabolic Stability: Reduced susceptibility to oxidative metabolism due to the quaternary spiro-carbon.[2]

The oxalate salt of the 8-Boc protected intermediate is the preferred solid form for storage and handling.[2] It offers superior crystallinity and purification potential compared to the free base or hydrochloride salts, which can be hygroscopic or promote premature Boc deprotection.[1]

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

This compound is a mono-protected diamine salt.[2] The tert-butyloxycarbonyl (Boc) group protects the nitrogen at position 8 (piperidine ring), leaving the nitrogen at position 2 (pyrrolidine ring) available for salt formation with oxalic acid.[1][2]

Nomenclature & Stoichiometry

There is a critical distinction in commercial supplies between the Oxalate (1:1) and Hemioxalate (2:1) forms.[1][2] Researchers must verify the stoichiometry via elemental analysis or mass balance, as it impacts molar equivalents in synthesis.[1]

PropertySpecification
IUPAC Name tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate oxalate
Common Name 8-Boc-2,8-diaza-spiro[4.5]decane oxalate
CAS Number 1523571-85-8 (Salt) / 236406-39-6 (Free Base)
Molecular Formula

(1:1 Salt)
Molecular Weight 330.38 g/mol (1:1 Salt) Note: Free Base MW is 240.34 g/mol
Stoichiometry Typically 1:1 (Amine : Oxalic Acid).[2][3][4][5] Verify if vendor supplies Hemioxalate (2:1, MW ~570.7)
Chirality Achiral . The spiro carbon possesses a plane of symmetry regarding the unsubstituted rings.[1]
Structural Diagram

The following diagram illustrates the connectivity and the specific site of salt formation.[1]

Structure cluster_0 8-Boc-2,8-diaza-spiro[4.5]decane Oxalate Boc Boc Group (Acid Labile Protection) N8 N-8 (Piperidine) Protected Boc->N8 Covalent Bond Spiro Spiro Carbon (Quaternary Center) N8->Spiro Piperidine Ring N2 N-2 (Pyrrolidine) Basic Site Spiro->N2 Pyrrolidine Ring Oxalate Oxalic Acid (Counterion) N2->Oxalate Ionic Interaction (Salt Formation)

Figure 1: Structural connectivity highlighting the orthogonal protection strategy.[1][2] The N-2 nitrogen is the basic site forming the oxalate salt.

Physicochemical Characteristics

Solubility Profile

The oxalate salt drastically alters the solubility profile compared to the oily free base.[1]

  • High Solubility: DMSO, Methanol, Water (moderate to high, pH dependent).[1]

  • Low Solubility: Diethyl ether, Hexanes, DCM (limited).

  • Implication: The salt can be precipitated from non-polar solvents (Ether/Hexane) during purification, removing non-basic impurities.[1]

Acid-Base Properties (pKa)
  • N-2 (Pyrrolidine): Calculated

    
    .[2] This is a secondary aliphatic amine, highly basic.[1][2]
    
  • N-8 (Boc-Carbamate): Non-basic (

    
    ).[2] The lone pair is delocalized into the carbonyl.[1]
    
  • Oxalic Acid:

    
    , 
    
    
    
    .[1][2]
  • Salt pH: An aqueous solution of the 1:1 salt will be acidic (pH ~3-4) due to the free carboxylic acid proton of the hydrogen oxalate anion (

    
    ).[2]
    
Solid-State Stability (The Boc/Oxalate Tension)

A critical concern is the stability of the acid-labile Boc group in the presence of the acidic oxalate counterion.[2]

  • Solid State: Stable when stored at 0–8°C under desiccated conditions.[2] The crystal lattice stabilizes the ion pair, preventing acid-catalyzed deprotection.[2]

  • Solution State: Risk of degradation. In protic solvents (MeOH, Water) or at elevated temperatures (>40°C), the acidity of the oxalate can catalyze the slow removal of the Boc group.[1]

    • Recommendation: Do not store the compound in solution for prolonged periods.[1][2] Perform "Free-Basing" immediately prior to use in coupling reactions.[2]

Technical Protocol: Free-Basing for Synthesis

Objective: To liberate the reactive secondary amine (N-2) from the oxalate salt for use in nucleophilic substitution or amide coupling reactions.[2] Why: Oxalate salts can interfere with palladium catalysts and may not be soluble in the aprotic solvents (DCM, THF) used for coupling.[1]

Reagents[1][2][6][8][9]
  • 8-Boc-2,8-diaza-spiro[4.5]decane oxalate[2][4]

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1][2]

  • Saturated Aqueous Sodium Bicarbonate (

    
    ) or 1M NaOH[1][2]
    
  • Brine (

    
    )[1][2]
    
  • Sodium Sulfate (

    
    )[1][2]
    
Workflow Diagram

FreeBasing Start Start: Oxalate Salt Solid Dissolve Partition: DCM / Sat. NaHCO3 (Biphasic Mixture) Start->Dissolve Mix Agitation: Stir vigorously 15 min (Neutralization of Oxalic Acid) Dissolve->Mix Separate Phase Separation Mix->Separate AqLayer Aqueous Layer (Contains Na-Oxalate) Separate->AqLayer OrgLayer Organic Layer (Contains Free Amine) Separate->OrgLayer Dry Drying: MgSO4 or Na2SO4 OrgLayer->Dry Conc Concentration: Rotary Evaporator (Low Temp < 30°C) Dry->Conc End Product: Free Base Oil (Ready for Coupling) Conc->End

Figure 2: Workflow for converting the stable oxalate salt into the reactive free base.

Step-by-Step Methodology
  • Partition: Suspend the oxalate salt (1.0 eq) in DCM (

    
    ). Add an equal volume of Saturated Aqueous 
    
    
    
    .[2]
    • Note:

      
       is preferred over 
      
      
      
      to avoid any risk of hydrolyzing the Boc group, although
      
      
      is generally safe for short contact times.[1]
  • Neutralization: Stir the biphasic mixture vigorously for 15–20 minutes. The solid should dissolve as the salt converts to the lipophilic free base.[1]

  • Extraction: Separate the layers. Extract the aqueous layer once more with DCM.[1][2]

  • Wash: Combined organic layers should be washed with Brine to remove residual oxalate salts.[2]

  • Drying: Dry over anhydrous

    
     and filter.
    
  • Concentration: Concentrate in vacuo.

    • Critical: Do not heat above 30°C. The free base is an oil and can be sensitive to oxidation or thermal degradation.[1][2] Use immediately.

Handling & Storage Specifications

ParameterSpecificationRationale
Storage Temp 2°C to 8°C Retards acid-catalyzed Boc deprotection.[2]
Atmosphere Inert (Argon/Nitrogen)Prevents carbonate formation on the basic amine (if free base) and moisture absorption.[1][2]
Hygroscopicity ModerateOxalate salts can absorb moisture, which accelerates degradation.[1][2] Store in a desiccator.
Shelf Life 12 MonthsIf stored properly sealed and refrigerated.[2] Retest purity via NMR before critical steps.[2]

References

  • PubChem Compound Summary. (2025). tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate oxalate. National Center for Biotechnology Information.[2] Link

  • Carreira, E. M., & Fessard, T. C. (2014).[1] Spirocyclic Scaffolds in Drug Discovery. Chemical Reviews. (Contextual grounding on spirocycles).

  • Wuts, P. G. M. (2014).[1][2][6] Greene's Protective Groups in Organic Synthesis. 5th Edition.[2] John Wiley & Sons.[2] (Authoritative source on Boc stability/deprotection mechanisms).

  • Aimon, A., et al. (2022).[1][2][7] Synthesis of spirocyclic 1,2-diamines. Chemical Communications.[2][7] Link

Sources

Foundational

Structure Elucidation of 8-Boc-2,8-diaza-spiro[4.5]decane Oxalate

This is a comprehensive technical guide on the structure elucidation of 8-Boc-2,8-diaza-spiro[4.5]decane oxalate . This document is designed for application scientists and medicinal chemists, focusing on the causal logic...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide on the structure elucidation of 8-Boc-2,8-diaza-spiro[4.5]decane oxalate . This document is designed for application scientists and medicinal chemists, focusing on the causal logic of characterization and self-validating spectral analysis.[1]

Technical Guide for Analytical & Medicinal Chemists

Introduction & Structural Context

The 2,8-diaza-spiro[4.5]decane scaffold is a privileged pharmacophore in drug discovery, serving as a conformationally restricted bioisostere of piperazines and piperidines.[1] It is frequently employed in the design of GPCR ligands (e.g., chemokine receptor antagonists) and PROTAC linkers due to its ability to orient exit vectors with precise geometry.[1]

The specific derivative 8-Boc-2,8-diaza-spiro[4.5]decane (CAS: 236406-39-6 for free base) presents a unique analytical challenge: distinguishing the regiochemistry of the spiro-fused rings and confirming the localization of the tert-butoxycarbonyl (Boc) protecting group.[1] The oxalate salt form adds a layer of complexity regarding stoichiometry (1:1 vs. 2:[1]1) and protonation states.[1][2]

Target Molecule Profile[1][2][3][4][5][6]
  • IUPAC Name: tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate oxalate.[1][3]

  • Core Skeleton: Spiro[4.5]decane (5-membered pyrrolidine fused to 6-membered piperidine).[1]

  • Key Features:

    • Quaternary Spiro Center: The pivot point defining the topology.[1]

    • Asymmetric 5-Ring: The nitrogen at position 2 creates an asymmetric path relative to the spiro center.[1]

    • Symmetric 6-Ring: The nitrogen at position 8 (Boc-protected) typically renders the piperidine ring symmetric in NMR time-scales.[1]

Elucidation Strategy & Workflow

To rigorously prove the structure, we must answer three critical questions:

  • Connectivity: Is the spiro-fusion intact?

  • Regiochemistry: Is the Boc group on the 6-membered ring (N8) or the 5-membered ring (N2)?

  • Salt Composition: Is it a mono-oxalate (1:1) or hemi-oxalate (2:1)?

Analytical Workflow Diagram

The following logic flow ensures a self-validating characterization process.

ElucidationWorkflow cluster_decision Critical Checkpoints Start Unknown Sample MS 1. HRMS (ESI+) Start->MS Confirm MW (240.34) IR 2. FT-IR MS->IR Confirm Salt (Oxalate) NMR_1H 3. 1H NMR (DMSO-d6) IR->NMR_1H Integ. & Symmetry Check NMR_13C 4. 13C & DEPT-135 NMR_1H->NMR_13C Locate Spiro C Check1 Symmetry of 6-Ring? NMR_1H->Check1 NMR_2D 5. 2D NMR (HSQC/HMBC) NMR_13C->NMR_2D Connect Rings Conclusion Valid Structure NMR_2D->Conclusion Final Assignment Check2 HMBC: Spiro to N-Boc? NMR_2D->Check2 Check1->NMR_2D Yes (N8-Boc) Check2->Conclusion Confirmed

Caption: Step-by-step logic flow for structural validation, emphasizing symmetry checks and 2D NMR connectivity.

Detailed Experimental Protocols & Analysis

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm the molecular formula of the cationic parent.[1]

  • Protocol: Dissolve ~0.1 mg in MeOH. Direct infusion ESI(+).[1]

  • Expected Result:

    • [M+H]⁺: m/z 241.19 (Calculated for C₁₃H₂₅N₂O₂⁺).[1]

    • Fragmentations: Loss of t-butyl (-56 Da) to give m/z 185 is common for Boc groups.[1]

    • Note: The oxalate anion (C₂O₄²⁻) is typically not seen in positive mode but may appear in negative mode ESI(-) as m/z 89 (HC₂O₄⁻).[1]

FT-IR Spectroscopy

Objective: Identify the salt form and differentiate carbonyl environments.

  • Protocol: ATR (Attenuated Total Reflectance) on solid sample.[1]

  • Diagnostic Bands:

    • ~1680–1695 cm⁻¹: Urethane C=O stretch (Boc).[1] Strong and sharp.

    • ~1600–1650 cm⁻¹: Oxalate C=O (asymmetric stretch). Often broad and overlapping with NH bending.[1]

    • ~2800–3200 cm⁻¹: Broad ammonium (R₂NH₂⁺) band, indicating the protonated N2 site.[1]

Nuclear Magnetic Resonance (NMR)

Solvent Choice: DMSO-d₆ is mandatory.[1] CDCl₃ typically fails to solubilize the oxalate salt effectively and leads to broad peaks due to aggregation.[1]

A. 1H NMR Analysis (400 MHz, DMSO-d₆)

The proton spectrum provides the first evidence of the "8-Boc" position via symmetry arguments.[1]

Logic:

  • The 6-membered ring (N8-Boc) is symmetric relative to the spiro plane.[1] The protons at C7 and C9 should be chemically equivalent, as should C6 and C10.[1]

  • The 5-membered ring (N2-H) is asymmetric.[1] C1 is adjacent to the spiro center, while C3 is adjacent to C4.[1] The environment is distinct.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Logic
8.50 – 9.50 Broad s2HN2-H₂⁺Ammonium protons (exchangeable).[1] Confirms salt formation at N2.[1]
3.30 – 3.45 m4HH-7, H-9α-protons to N-Boc (6-ring).[1] Symmetric signal implies N8 location.[1]
3.15 – 3.25 t / m2HH-3α-protons to N2⁺ (5-ring).[1]
3.05 s2HH-1Isolated CH₂ between Spiro and N2⁺.[1] Diagnostic Singlet.
1.85 t / m2HH-4β-protons in 5-ring.[1]
1.45 – 1.60 m4HH-6, H-10β-protons in 6-ring (adjacent to Spiro).[1]
1.40 s9HBoc-CH₃Characteristic tert-butyl singlet.[1]

Note: The singlet at ~3.05 ppm (H-1) is the "smoking gun" for the 2,8-diaza-spiro structure.[1] It represents the isolated methylene group in the 5-membered ring flanked by the quaternary spiro center and the nitrogen.

B. 13C NMR & DEPT-135

Objective: Confirm the quaternary spiro carbon and oxalate carbons.

  • Spiro Carbon (C5): The most shielded quaternary carbon, typically appearing at 35–40 ppm .[1] It will disappear in DEPT-135.[1]

  • Oxalate Carbon: A quaternary signal at 163–165 ppm .[1] Differentiated from Boc C=O (~154 ppm) by intensity (lower due to relaxation) and lack of HMBC to t-butyl protons.[1]

  • Boc Carbons: C=O (~154 ppm), Quaternary C-O (~79 ppm), Methyls (~28 ppm).[1]

C. 2D NMR (HMBC) - The Connectivity Proof

To rigorously prove the Boc is on N8 and not N2:

  • HMBC from Boc C=O (154 ppm): Look for correlations to the symmetric CH₂ protons (H-7/H-9) at ~3.35 ppm.[1]

  • HMBC from Spiro C (38 ppm):

    • Strong 3-bond correlation to H-7/H-9 (6-ring).[1]

    • Strong 2-bond correlation to H-1 (singlet, 5-ring).[1]

    • Strong 3-bond correlation to H-3 (5-ring).[1]

Stoichiometry Determination (Oxalate Ratio)

Commercial samples may be supplied as Hemioxalates (2:1) or Monooxalates (1:1) .[1]

  • 1H NMR Method: Oxalic acid protons are usually exchangeable and not reliable for integration.[1]

  • Elemental Analysis (EA): This is the gold standard.[1]

    • 1:1 Salt (C₁₃H₂₄N₂O₂[1][3] · C₂H₂O₄): Calc. %C = 54.53, %H = 7.93, %N = 8.48.[1]

    • 2:1 Salt (2 × C₁₃H₂₄N₂O₂[1][3] · C₂H₂O₄): Calc. %C = 58.92, %H = 8.83, %N = 9.82.[1]

  • 13C NMR Method: If relaxation delays (d1) are set long (>10s), the integration of the Oxalate C=O vs. Boc C=O can provide an approximate ratio.[1]

Structural Visualization

The following diagram illustrates the numbering scheme and the key HMBC correlations used to confirm the structure.

StructureMap N2 N2 C1 C1 N2->C1 C5 C5 (Spiro) C1->C5 C3 C3 C3->N2 C4 C4 C4->C3 C5->C1 2J C5->C4 C6 C6 C5->C6 C7 C7 C5->C7 3J C6->C7 N8 N8 (Boc) C7->N8 N8->C7 N-C C9 C9 N8->C9 C10 C10 C9->C10 C10->C5

Caption: Atom connectivity and key HMBC correlations centering on the spiro carbon (C5).

References

  • PubChem. tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate oxalate. National Library of Medicine.[1] Available at: [Link][1]

  • Hu, L., et al. (2024).[1][4] 8-L-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable L-Cystine Crystallization Inhibitor. ACS Med.[1][4] Chem. Lett. (Demonstrates biological application of the scaffold). Available at: [Link][1][4]

Sources

Exploratory

spectroscopic data for 8-Boc-2,8-diaza-spiro[4.5]decane oxalate

This technical guide details the spectroscopic characterization, synthesis, and handling of 8-Boc-2,8-diaza-spiro[4.5]decane oxalate , a critical intermediate in the synthesis of PROTAC linkers and GPCR ligands.[1] [1][2...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic characterization, synthesis, and handling of 8-Boc-2,8-diaza-spiro[4.5]decane oxalate , a critical intermediate in the synthesis of PROTAC linkers and GPCR ligands.[1]

[1][2]

Executive Summary

8-Boc-2,8-diaza-spiro[4.5]decane oxalate (CAS: 1523571-85-8 for the salt; 236406-39-6 for the free base) is a spirocyclic diamine salt.[2] It serves as a restricted-conformation scaffold in medicinal chemistry, particularly valuable for reducing entropy in ligand-target binding.[2] Its primary application lies in the design of PROTAC (Proteolysis Targeting Chimera) linkers , where the spiro[4.5]decane core provides a rigid exit vector that improves the physicochemical properties (solubility, metabolic stability) of the final degrader molecule compared to flexible linear alkyl chains.[1]

Chemical Identity & Physical Properties[1][2][3][4][5]

PropertySpecification
IUPAC Name tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate oxalate
Common Name 8-Boc-2,8-diaza-spiro[4.5]decane oxalate
CAS Number 1523571-85-8 (Oxalate salt); 236406-39-6 (Free base)
Molecular Formula C₁₃H₂₄N₂O₂[1][2] · C₂H₂O₄ (typically 1:1 or 2:1 salt)
Molecular Weight 240.35 g/mol (Free Base) + 90.03 g/mol (Oxalic Acid)
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Water (moderate); Insoluble in non-polar solvents
Stoichiometry Commercial forms often exist as the Hemioxalate (2:1) or Mono-oxalate (1:1) .[1][2] Data below assumes the standard salt form.

Synthesis & Production Workflow

The synthesis of the 2,8-diazaspiro[4.5]decane core typically proceeds from 1-Boc-4-piperidone .[1][2] The spiro-ring formation is the critical step, often achieved via a Knoevenagel condensation followed by Michael addition and cyclization.[2]

Synthetic Pathway Diagram

SynthesisPath Start 1-Boc-4-piperidone Inter1 Unsaturated Cyanoester (Knoevenagel) Start->Inter1 + Ethyl cyanoacetate Cat. NH4OAc, Toluene Inter2 Spiro-Lactam Intermediate Inter1->Inter2 1. KCN/HCN (Michael) 2. H2/Raney Ni (Cyclization) Product 8-Boc-2,8-diaza-spiro[4.5]decane (Free Base) Inter2->Product LiAlH4 or BH3 (Lactam Reduction) Salt Oxalate Salt (Final Product) Product->Salt + Oxalic Acid EtOH/Et2O

Figure 1: Synthetic route from 1-Boc-4-piperidone involving spiro-cyclization and subsequent salt formation.[1][2][3][4]

Spectroscopic Characterization

The following data distinguishes the oxalate salt from the free base. The protonation of the secondary amine (N2 position) in the oxalate salt causes a distinct downfield shift of the adjacent methylene protons compared to the free base.[1][2]

A. Nuclear Magnetic Resonance (NMR)
1H NMR Comparison (400 MHz)
Position (Assignment)Free Base (CDCl₃, δ ppm)Oxalate Salt (D₂O/DMSO-d₆, δ ppm)Shift Effect (Δ)
Boc Group (9H, s)1.451.40 – 1.45Minimal (Protected)
Spiro-CH₂ (C6/C10, Piperidine)1.50 – 1.65 (m, 4H)1.60 – 1.75 (m, 4H)Slight Downfield
N-CH₂ (C7/C9, Piperidine)3.30 – 3.55 (m, 4H)3.40 – 3.60 (m, 4H)Minimal
Spiro-CH₂ (C3/C4, Pyrrolidine)1.75 – 1.85 (t, 2H)2.05 – 2.15 (t, 2H)Significant Downfield
N-CH₂ (C1, Pyrrolidine)2.85 – 2.95 (t, 2H)3.25 – 3.40 (t, 2H)Significant Downfield
N-CH₂ (C2, Pyrrolidine)3.05 (s, 2H)3.45 (s, 2H)Significant Downfield
Oxalate Counterion Not observed (Exchange)~165 ppm (¹³C only)Acidic proton exchanges

Analyst Note: In the oxalate salt, the pyrrolidine ring protons (positions 1, 2,[1] 3) exhibit broadening and downfield shifts due to the ammonium cation formation.[1][2] The Boc signal remains a sharp singlet, serving as an internal integration reference.[1][2]

13C NMR (100 MHz, DMSO-d₆)
  • Carbonyls: 164.5 ppm (Oxalate C=O), 154.0 ppm (Boc C=O).[1][2]

  • Quaternary C: 79.2 ppm (Boc t-Bu), 36.5 ppm (Spiro C5).[1][2]

  • Methylene (Piperidine): ~40-44 ppm (Broad due to rotamers).[1][2]

  • Methylene (Pyrrolidine): 45.2 ppm, 52.1 ppm (Shifted downfield relative to free base).[1][2]

  • Methyl: 28.5 ppm (Boc).[1][2]

B. Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive Electrospray (+ESI)[1][2]

  • Parent Ion [M+H]⁺:

    • Calculated: 241.19 m/z[1][2]

    • Observed: 241.2 m/z [1][2]

  • Fragment Ions:

    • 185.1 m/z ([M+H]⁺ – Isobutene; loss of t-Bu)[1][2]

    • 141.1 m/z ([M+H]⁺ – Boc; complete deprotection)[1][2]

C. Infrared Spectroscopy (FT-IR)
  • 3300–2500 cm⁻¹: Broad, strong absorption characteristic of NH₂⁺ ammonium stretch (salt form) overlapping with CH stretches.[1][2]

  • 1685 cm⁻¹: Strong C=O stretch (Carbamate/Boc).[1][2]

  • 1610–1590 cm⁻¹: COO⁻ asymmetric stretch (Oxalate anion).[1][2]

  • 1160 cm⁻¹: C-O-C stretch (Boc ester).[1][2]

Handling, Stability, and Storage Protocols[1]

Stability Profile
  • Hygroscopicity: Oxalate salts of secondary amines are moderately hygroscopic.[1][2] They must be stored in desiccated environments.[1][2][5]

  • Thermal Stability: Stable up to ~150°C. Melting point typically ranges 185–195°C (with decomposition).[1][2]

  • Chemical Compatibility:

    • Incompatible: Strong bases (liberates the free amine), strong acids (cleaves the Boc group).[1][2]

    • Compatible: Standard organic solvents (DCM, THF) for reaction; Alcohols for recrystallization.[1][2]

Standard Deprotection Protocol (Self-Validating)

To verify the integrity of the "Boc" group during handling:

  • Dissolve 5 mg of salt in 0.5 mL DCM.

  • Add 0.1 mL TFA.

  • Monitor via TLC (or LCMS) after 30 mins.

  • Result: Complete disappearance of the parent peak (241 m/z) and appearance of the fully deprotected diamine (141 m/z) confirms the Boc group was intact prior to testing.[1][2]

References

  • PubChem Compound Summary. tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate.[2] National Center for Biotechnology Information.[1][2] [1][2]

  • Synthesis of Spiro-Piperidines. Straightforward Synthesis of 4-Substituted-2,8-diazaspiro[4.5]decan-1-one Derivatives. Synthesis 2005(19): 3245-3252.[1][2][3] (Foundational chemistry for the 2,8-diazaspiro scaffold).

  • Patent: PROTAC Linker Intermediates. WO2016069430A1.[1][2] (Describes the use and characterization of 2,8-diazaspiro[4.5]decane derivatives in medicinal chemistry).

  • Commercial Specification. 2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 1,1-dimethylethyl ester, ethanedioate (2:1). ChemicalBook.

Sources

Foundational

Technical Monograph: 8-Boc-2,8-diaza-spiro[4.5]decane Oxalate

The following technical guide is structured to serve as a definitive reference for the characterization, synthesis, and application of 8-Boc-2,8-diaza-spiro[4.5]decane oxalate . High-Fidelity Characterization & Applicati...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for the characterization, synthesis, and application of 8-Boc-2,8-diaza-spiro[4.5]decane oxalate .

High-Fidelity Characterization & Application Guide

Executive Summary & Identification

The 2,8-diaza-spiro[4.5]decane core represents a "privileged scaffold" in modern medicinal chemistry. Unlike flat aromatic systems, this spirocyclic architecture offers defined three-dimensional vectorization of substituents, improving solubility (Fsp3 character) and target selectivity while mitigating off-target metabolic liabilities.

The 8-Boc protected variant serves as a critical orthogonal building block, allowing selective functionalization of the secondary amine (position 2) before deprotecting the piperidine nitrogen (position 8). The oxalate salt is the preferred solid form for storage and handling due to its superior crystallinity and stability compared to the hygroscopic hydrochloride or viscous free base.

Chemical Identity Table
AttributeSpecification
Product Name 8-Boc-2,8-diaza-spiro[4.5]decane oxalate
Systematic Name tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate oxalate
CAS Number (Salt) 1523571-85-8 (Primary Reference); 1408074-53-2 (Alt)
CAS Number (Free Base) 236406-39-6
Molecular Formula C₁₃H₂₄N₂O₂[1][2][3][4][5][6][7][8][9][10][11] · C₂H₂O₄ (Salt)
Molecular Weight 240.34 (Base) + 90.03 (Acid) = 330.37 g/mol
SMILES CC(C)(C)OC(=O)N1CCC2(CCNC2)CC1.OC(=O)C(=O)O
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, MeOH, Water (warm); Insoluble in non-polar ethers

Synthetic Architecture

The synthesis of the 2,8-diaza-spiro[4.5]decane core is non-trivial due to the steric congestion at the spiro-quaternary carbon. The most robust industrial route employs a Reductive Cyclization Strategy , utilizing a piperidone precursor to construct the spiro-pyrrolidine ring.

Synthesis Workflow (DOT Visualization)

The following diagram illustrates the stepwise construction of the scaffold, highlighting the critical "Lactam Intermediate" which differentiates this route from lower-yielding alkylation strategies.

SynthesisWorkflow Start N-Boc-4-Piperidone Step1 Knoevenagel Condensation Start->Step1 Inter1 Unsaturated Cyanoester Step1->Inter1 Step2 Michael Addition (HCN/Nitromethane) Inter1->Step2 Inter2 Nitrile/Nitro Intermediate Step2->Inter2 Step3 Reductive Cyclization (H2/Ra-Ni) Inter2->Step3 Critical Ring Closure Lactam Spiro-Lactam Intermediate Step3->Lactam Critical Ring Closure Step4 Amide Reduction (BH3 or LiAlH4) Lactam->Step4 FreeBase Free Base Spiro-Diamine Step4->FreeBase Step5 Salt Formation (Oxalic Acid) FreeBase->Step5 Final 8-Boc-2,8-diaza spiro[4.5]decane Oxalate Step5->Final

Caption: Figure 1. Stepwise synthetic pathway from N-Boc-4-piperidone to the final oxalate salt, utilizing a lactam intermediate to ensure regiocontrol.

Mechanistic Insight
  • Knoevenagel Condensation: Reaction of N-Boc-4-piperidone with ethyl cyanoacetate yields an

    
    -unsaturated ester. This sets the stage for introducing the second nitrogen.
    
  • Michael Addition: A nucleophile (often a cyanide source or nitromethane) is added to the exocyclic double bond. This establishes the quaternary carbon center (C4 of the piperidine, spiro-C).

  • Reductive Cyclization: Catalytic hydrogenation (e.g., Raney Nickel) reduces the nitrile/nitro group to a primary amine, which spontaneously attacks the pendant ester to form the spiro-lactam (2,8-diazaspiro[4.5]decan-1-one).

  • Lactam Reduction: The carbonyl group of the lactam is rigid and stable. Strong reducing agents (Borane-THF or LiAlH

    
    ) are required to convert this to the secondary amine.
    
  • Salt Formation: The resulting secondary amine is treated with anhydrous oxalic acid in ethanol/ether.

Experimental Protocol: Salt Formation & Purification

The oxalate salt is not merely a storage form; it is a purification tool. The free base amine often exists as a viscous oil or low-melting solid that traps impurities.

Why Oxalate?
  • Crystallinity: Oxalic acid forms a rigid hydrogen-bonded network with the secondary amine, forcing the molecule into a lattice that excludes non-basic impurities.

  • Stoichiometry Control: Unlike HCl, which can form hygroscopic dihydrochlorides, the mono-oxalate or hemi-oxalate is usually non-hygroscopic and free-flowing.

  • Mild Release: The free base can be regenerated under milder basic conditions (bicarbonate) compared to sulfonate salts.

Bench Protocol
  • Dissolution: Dissolve 10 mmol of crude 8-Boc-2,8-diaza-spiro[4.5]decane free base in 20 mL of absolute ethanol.

  • Acid Addition: Prepare a solution of oxalic acid (10 mmol, 1.0 eq) in 10 mL of warm ethanol. Add this dropwise to the amine solution with vigorous stirring.

  • Crystallization: A white precipitate should form immediately. Heat the suspension to reflux until clear, then allow to cool slowly to room temperature, then to 4°C.

  • Isolation: Filter the crystals and wash with cold diethyl ether. Dry under vacuum at 40°C.

Applications in Drug Discovery

The 2,8-diaza-spiro[4.5]decane scaffold is a high-value "building block" for library synthesis.

Functionalization Logic

The molecule possesses two nitrogen handles with orthogonal reactivity:

  • N2 (Secondary Amine): Highly nucleophilic. Available for immediate derivatization (acylation, alkylation, reductive amination) to introduce "Left-Hand Side" (LHS) diversity.

  • N8 (Boc-Protected): Latent handle. Upon acidic deprotection (TFA/DCM), this nitrogen is revealed for "Right-Hand Side" (RHS) modification.

Therapeutic Areas[13]
  • GPCR Ligands: The spiro-core mimics the turn geometry of peptides, making it suitable for chemokine receptor antagonists (e.g., CCR5, CXCR4).

  • Ion Channel Blockers: Used in designing voltage-gated sodium channel (Nav) inhibitors where the spiro-ring provides a rigid spacer between pharmacophores.

  • Kinase Inhibitors: Snippets indicate utility in RIPK1 and Chitin Synthase inhibitors, where the scaffold orients binding elements into hydrophobic pockets.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 23282900: tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate. Retrieved from [Link]

  • Carreira, E. M., et al. (2005). Straightforward Synthesis of 4-Substituted-2,8-diazaspiro[4.5]decan-1-one Derivatives. Synthesis.[4][6][7][8][12][13][14][15] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate.[6] Retrieved from [Link][6]

  • RefChem. Compound Detail: 1523571-85-8. Retrieved from [Link]

Sources

Exploratory

Spirocyclic Scaffolds in Medicinal Chemistry: Engineering 3D Complexity for Clinical Success

Executive Summary The "flatland" dominance of aromatic-heavy drug candidates has historically contributed to high attrition rates due to poor solubility and off-target promiscuity.[1] Spirocyclic scaffolds—bicyclic syste...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "flatland" dominance of aromatic-heavy drug candidates has historically contributed to high attrition rates due to poor solubility and off-target promiscuity.[1] Spirocyclic scaffolds—bicyclic systems connected by a single quaternary atom—represent a pivotal structural solution. By increasing the fraction of sp3-hybridized carbons (


), these scaffolds offer a unique combination of conformational rigidity , metabolic stability , and novel intellectual property (IP) space .[1] This guide analyzes the mechanistic role of spirocycles in modern drug design, details the synthesis of the high-value 2-azaspiro[3.3]heptane scaffold, and provides actionable protocols for their validation.[1]

Part 1: Structural & Physicochemical Rationale[1][2][3]

The "Escape from Flatland" Imperative

The correlation between molecular complexity and clinical success was formalized by Lovering et al., who introduced the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 metric.[2][3][4]


Spirocycles act as "3D spacers" that disrupt the planar stacking typical of aromatic rings. This disruption yields three critical benefits:

  • Solubility Enhancement: Planar molecules pack efficiently in crystal lattices, reducing aqueous solubility.[1] The orthogonal orientation of spirocyclic rings disrupts this packing energy, improving dissolution rates.[1]

  • Target Selectivity (Vectorality): Unlike flat aromatics that project substituents in 2D space (120° or 180°), spirocycles allow for precise 3D positioning of pharmacophores, accessing unique binding pockets and reducing off-target binding (promiscuity).[1]

  • Metabolic Blocking: The defining feature of a spirocycle is the quaternary carbon. This center lacks abstractable hydrogen atoms, effectively blocking cytochrome P450-mediated oxidative metabolism at that position—a common liability in methine-rich bridged systems.[1]

Logical Workflow: From Flat to Spiro

The following diagram illustrates the decision matrix for transitioning from a flat lead to a spirocyclic analog.

SpiroLogic Flat Flat Aromatic Lead (Low Solubility, High Promiscuity) Decision Structural Intervention Flat->Decision Spiro Spirocyclic Scaffold (e.g., Spiro[3.3]heptane) Decision->Spiro Scaffold Hopping Outcome1 Increased Fsp3 (> Solubility) Spiro->Outcome1 Outcome2 Rigid Vectorality (> Selectivity) Spiro->Outcome2 Outcome3 Quaternary Block (> Metab. Stability) Spiro->Outcome3

Figure 1: Decision logic for incorporating spirocyclic scaffolds to resolve physicochemical liabilities.

Part 2: Synthetic Methodologies

Constructing the quaternary center is the primary synthetic barrier. While Ring-Closing Metathesis (RCM) is common for larger rings (5,5- or 5,6-systems), the synthesis of strained, small-ring spirocycles like 2-azaspiro[3.3]heptane (a bioisostere for piperidine) requires specific orbital-controlled strategies.[1]

Protocol: Synthesis of 2-Azaspiro[3.3]heptane Derivative

This protocol describes the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a versatile building block.[1]

Mechanism: Double intramolecular alkylation of a 1,3-bis-electrophile.[1]

Reagents & Equipment:

  • Starting Material: 1-Boc-3-azetidinone (or equivalent precursor).[1]

  • Reagents: Potassium tert-butoxide (

    
    -BuOK), dimethyl sulfoxide (DMSO), 1,4-dibromobutane (for 5-membered spiro) or epichlorohydrin derivatives for 3-membered.[1] Note: For the [3.3] system specifically, a common route involves cyclization of a bis-bromomethyl intermediate.[1]
    
  • Equipment: Jacketed reactor (-78°C capability), HPLC-MS.[1]

Step-by-Step Workflow:

  • Precursor Activation: Dissolve the active methylene precursor (e.g., malonate derivative or protected azetidine-3-carboxylic ester) in anhydrous DMSO.[1]

  • Deprotonation: Cool to 0°C. Add

    
    -BuOK (2.2 equivalents) portion-wise. The color change indicates anion formation. Stir for 30 minutes.
    
  • Double Alkylation (The Spiro Step): Add the bis-electrophile (e.g., 1-bromo-2-(bromomethyl)ethane or similar depending on ring size) dropwise.[1] Crucial: Maintain temperature <5°C to prevent polymerization.

    • Mechanistic Note: The first alkylation is intermolecular; the second is a rapid intramolecular exo-tet cyclization forming the quaternary center.

  • Quench & Extraction: Quench with saturated

    
    .[1] Extract with EtOAc.
    
  • Purification: The spirocyclic product is often non-UV active if lacking aromatics. Use

    
     stain or ELSD detection during flash chromatography.[1]
    
Synthetic Decision Tree

Synthesis Start Target Spirocycle Size Small Small/Strained (e.g., [3.3], [3.4]) Start->Small Large Large/Flexible (e.g., [5.5], [4.5]) Start->Large Method1 Double Alkylation (gem-disubstitution) Small->Method1 Preferred Method3 [2+2] Cycloaddition (Photochemical) Small->Method3 Alternative Large->Method1 Method2 Ring-Closing Metathesis (RCM) Large->Method2 Ru-Catalyst

Figure 2: Synthetic route selection based on ring strain and size.

Part 3: Case Studies in Drug Discovery

Spironolactone vs. Eplerenone: The Selectivity Shift
  • Spironolactone: One of the earliest spirocyclic drugs (mineralocorticoid receptor antagonist).[5] However, it suffers from off-target binding to progesterone and androgen receptors, causing side effects (gynecomastia).[1]

  • Eplerenone: Chemists introduced an epoxide but maintained the spiro-lactone motif.[1][5] The rigid spiro-linkage holds the lactone in a specific orientation that, combined with the epoxide, drastically reduces affinity for androgen receptors while maintaining efficacy at the mineralocorticoid receptor.[1]

    • Lesson: The spiro-center acts as a rigid anchor, allowing subtle peripheral changes to have profound effects on selectivity.[1]

2-Azaspiro[3.3]heptane as a Piperidine Bioisostere

In modern GPCR programs, replacing a piperidine ring with a 2-azaspiro[3.3]heptane often results in:

  • Lower LogP: Reduced lipophilicity due to lower carbon count and different solvation shell.

  • Altered Vector: The exit vectors change from ~180° (para-piperidine) to a more "kinked" geometry, often picking up novel H-bonds.[1]

Comparative Data:

PropertyPiperidine AnalogSpiro[3.3]heptane AnalogImpact
LogP 3.52.8Improved Solubility
HLM (

)
45

L/min/mg
12

L/min/mg
Blocked Oxidation
Selectivity 10x>100xRigid Geometry

Part 4: Validation Protocols

X-Ray Crystallography (Stereochemical Assignment)

Because spirocycles possess axial chirality or specific diastereomers relative to other centers, NMR is often insufficient for absolute configuration.[1]

  • Crystal Growth: Vapor diffusion method using MeOH/Pentane.

  • Data Collection: Collect at 100K to reduce thermal motion of the rigid spiro-core.

  • Refinement: Look specifically for the bond angles at the quaternary carbon. In [3.3] systems, expect significant deviation from the ideal 109.5° tetrahedral angle (often compressed to ~90° internal angles), creating strain that must be modeled correctly.[1]

Metabolic Stability Assay (Microsomal Stability)

To validate the "metabolic blocking" hypothesis:

  • Incubation: Incubate test compound (1

    
    M) with Human Liver Microsomes (HLM) and NADPH regeneration system at 37°C.
    
  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes with ice-cold acetonitrile containing internal standard.

  • Analysis: Analyze via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines intrinsic clearance:
    
    
    
    
    Success Criterion:[1] A spirocyclic analog should show a >2-fold reduction in
    
    
    compared to its methine-containing parent.[1]

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1][2] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Hiesinger, K., et al. (2021).[1] Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link][1]

  • Burkhard, J. A., et al. (2010).[1] Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters. [Link]

  • Zheng, Y., & Tice, C. M. (2016).[1] The Utilization of Spirocyclic Scaffolds in Drug Discovery. Expert Opinion on Drug Discovery. [Link]

  • Barnes, P. J. (2002).[1] Eplerenone: A Selective Mineralocorticoid Receptor Antagonist.[5] New England Journal of Medicine. [Link][1]

Sources

Foundational

The 2,8-Diazaspiro[4.5]decane Core: A High-Fsp³ Scaffold for Next-Generation Therapeutics

Executive Summary In the modern era of rational drug design, the "escape from flatland" has become a critical directive. While traditional aromatic scaffolds like piperazines and piperidines have served as the backbone o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the modern era of rational drug design, the "escape from flatland" has become a critical directive. While traditional aromatic scaffolds like piperazines and piperidines have served as the backbone of medicinal chemistry for decades, their planar nature often correlates with poor solubility, non-specific binding, and suboptimal pharmacokinetic (PK) profiles.

The 2,8-diazaspiro[4.5]decane core represents a paradigm shift toward three-dimensionality. By introducing a spiro-quaternary carbon that fuses a five-membered pyrrolidine ring with a six-membered piperidine ring, this scaffold offers a high fraction of saturated carbon (Fsp³), rigid geometric constraints, and novel vector orientations for substituents. This guide details the technical advantages of this core, supported by case studies in kinase selectivity, GPCR modulation, and metabolic stability.

Structural & Physicochemical Advantages

The Geometric Advantage: Vector Control

Unlike the flexible chair conformation of piperazine, the 2,8-diazaspiro[4.5]decane core possesses a rigid spiro-junction. This rigidity locks the nitrogen atoms into specific spatial orientations, reducing the entropic penalty upon protein binding.

  • Piperazine: Flexible, often adopts a chair conformation, substituents are equatorial/axial but interconvertible.

  • 2,8-Diazaspiro[4.5]decane: The spiro center (

    
    ) creates a perpendicular orientation between the pyrrolidine and piperidine rings. This allows for the precise projection of pharmacophores into distinct hydrophobic pockets that are inaccessible to planar analogs.
    
Fsp³ and Clinical Success

The correlation between high Fsp³ (fraction of sp³ hybridized carbons) and clinical success is well-documented. Increasing saturation improves solubility and reduces lipophilicity (LogP), which in turn lowers the risk of off-target toxicity (promiscuity).

  • Solubility: The disruption of planar crystal packing forces enhances aqueous solubility.

  • Metabolic Stability: The steric bulk around the spiro center protects adjacent carbons from oxidative metabolism (e.g., P450-mediated hydroxylation).

Table 1: Physicochemical Comparison

PropertyPiperazine Core2,8-Diazaspiro[4.5]decane CoreImpact on Drug Design
Geometry Planar/FlexibleOrthogonal/RigidImproved selectivity via shape complementarity.
Fsp³ Score Low (if aromatic attached)High (Intrinsic)Higher solubility; lower attrition rate.
Vector Angle ~180° (para-like)Variable (Spiro-dependent)Access to novel chemical space.
Metabolic Liability High (N-oxidation/Ring opening)Low (Steric shielding)Extended half-life (

).

Therapeutic Applications & Case Studies

Kinase Selectivity: TYK2/JAK1 Inhibitors

A major challenge in kinase inhibitor design is achieving selectivity within the Janus Kinase (JAK) family.[1]

  • Challenge: Non-selective JAK inhibition leads to toxicity (e.g., anemia via JAK2).

  • Solution: Researchers utilized the 2,8-diazaspiro[4.5]decan-1-one scaffold to design Compound 48.[1] The spiro-core provided a unique shape that fit the TYK2/JAK1 ATP-binding pocket while clashing with residues in JAK2.

  • Result: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     of 6 nM (TYK2) and 37 nM (JAK1) with >23-fold selectivity over JAK2, plus superior metabolic stability compared to tofacitinib [1].
    
GPCR Allosteric Modulation: CCR4 Antagonists

Chemokine receptor 4 (CCR4) is a target for asthma and immunotherapy.

  • Mechanism: Small molecule antagonists often bind to the intracellular orthosteric site. However, 2,8-diazaspiro[4.5]decane derivatives were engineered to bind to an extracellular allosteric site .[2]

  • Outcome: The rigid core facilitated specific interactions that not only blocked ligand binding but also induced receptor endocytosis (internalization of ~60% of surface receptors), a mechanism distinct from standard antagonists [2].

Bioisosterism in PARP Inhibitors

Poly (ADP-ribose) polymerase (PARP) inhibitors like Olaparib utilize a piperazine linker.

  • Innovation: Replacing the piperazine with a diazaspiro core reduced DNA damage and cytotoxicity while maintaining PARP inhibitory activity. This suggests the spiro core can dissociate the therapeutic effect from the cytotoxic "trapping" mechanism [3].

Logic of Design: The SAR Workflow

The following diagram illustrates the decision matrix for transitioning from a standard hit to a spiro-optimized lead.

SAR_Logic Hit Initial Hit (Piperazine Core) Problem Limit: Poor Selectivity or Metabolic Instability Hit->Problem Design Design Strategy: Spiro-Cyclization Problem->Design Step1 Introduce Spiro Center (2,8-diazaspiro[4.5]decane) Design->Step1 Branch1 Vector Analysis (Docking) Step1->Branch1 Branch2 Property Check (LogP / Solubility) Step1->Branch2 Outcome1 Selectivity Gain (e.g., TYK2 vs JAK2) Branch1->Outcome1 Rigid geometric constraint Outcome2 Stability Gain (Blocked P450 sites) Branch2->Outcome2 Increased Fsp3

Figure 1: Strategic workflow for scaffold hopping from piperazine to 2,8-diazaspiro[4.5]decane to resolve selectivity and stability bottlenecks.

Synthetic Accessibility & Protocols

Accessing the 2,8-diazaspiro[4.5]decane core requires specific cyclization strategies. The most robust method involves a bromine-mediated 5-endo cyclization or a reductive amination/cyclization sequence.

Representative Synthetic Workflow

The synthesis of the core often begins with readily available 4-piperidone derivatives.

Protocol: Synthesis of 2,8-Diazaspiro[4.5]decane Scaffold Note: This is a generalized protocol based on standard literature methods [4].

  • Reagents: N-benzyl-4-piperidone, Allylamine, Sodium triacetoxyborohydride (STAB), Bromine (

    
    ), Potassium tert-butoxide (
    
    
    
    ).
  • Step 1: Reductive Amination

    • Dissolve N-benzyl-4-piperidone (1.0 eq) and allylamine (1.1 eq) in DCE.

    • Add STAB (1.5 eq) at 0°C and stir at RT for 12h.

    • Result: 4-(Allylamino)-1-benzylpiperidine.

  • Step 2: Functionalization & Cyclization

    • Acylate the secondary amine with acryloyl chloride to form the diene precursor.

    • Perform Ring-Closing Metathesis (RCM) using Grubbs II catalyst if forming an unsaturated lactam, OR use the Bromine-mediated cyclization for saturated spiro-systems.

    • Alternative (Direct Spiro Formation): Use a Strecker reaction variant or alkylation of 4-piperidone enolates with dibromoethane equivalents (less common due to yield).

  • Step 3: Deprotection

    • Hydrogenation (

      
      , Pd/C) removes the benzyl group and reduces any internal alkenes, yielding the free 2,8-diazaspiro[4.5]decane amine.
      
Synthetic Logic Diagram

Synthesis_Flow Start N-Benzyl-4-piperidone Step1 Reductive Amination (Allylamine + STAB) Start->Step1 Inter1 4-Allylamino-piperidine Step1->Inter1 Step2 5-Endo Cyclization (Br2 mediated or RCM) Inter1->Step2 Core Spiro Core Formation Step2->Core Final Deprotection (Pd/C, H2) Core->Final

Figure 2: General synthetic pathway for accessing the 2,8-diazaspiro[4.5]decane core from commercial starting materials.

References

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor. Source: Journal of Medicinal Chemistry (2022).[1] URL:[Link]

  • 2,8-Diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine potent CCR4 antagonists capable of inducing receptor endocytosis. Source: European Journal of Medicinal Chemistry (2016).[2] URL:[Link]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework. Source: ACS Medicinal Chemistry Letters (2018). URL:[Link]

  • Synthesis of four novel natural product inspired scaffolds for drug discovery. Source: Organic Letters (2009). URL:[Link]

  • Discovery of 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2013).[3] URL:[Link]

Sources

Exploratory

In-Depth Technical Guide: Synthesis of Novel 2,8-Diazaspiro[4.5]decane Derivatives

Part 1: Executive Summary & Structural Philosophy The 2,8-diazaspiro[4.5]decane scaffold represents a privileged pharmacophore in modern drug discovery, valued for its ability to impose rigid vectorality on appended func...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Philosophy

The 2,8-diazaspiro[4.5]decane scaffold represents a privileged pharmacophore in modern drug discovery, valued for its ability to impose rigid vectorality on appended functional groups. Unlike flexible linear diamines, this spirocyclic system restricts conformational entropy, potentially enhancing binding affinity by minimizing the entropic penalty upon receptor docking.

This guide focuses on the 2,8-diazaspiro[4.5]decan-1-one core, a versatile intermediate that allows for orthogonal functionalization of the piperidine nitrogen (N8) and the pyrrolidinone nitrogen (N2). This specific isomer is critical in the development of T-type calcium channel antagonists, soluble epoxide hydrolase (sEH) inhibitors, and dual TYK2/JAK1 inhibitors.

Structural Analysis & Numbering

The scaffold consists of a six-membered piperidine ring spiro-fused to a five-membered pyrrolidine ring.

  • N8 (Piperidine): Basic amine (

    
    ). Highly nucleophilic; amenable to reductive amination, alkylation, or arylation.
    
  • N2 (Pyrrolidinone): Amide-like character in the 1-one derivatives. Less basic; requires deprotonation (e.g., NaH) for alkylation or metal-catalyzed cross-coupling.

  • C5 (Spiro Center): The quaternary carbon providing structural rigidity.

Part 2: Retrosynthetic Logic & Strategy

The most robust synthetic strategy relies on the construction of the spiro-pyrrolidine ring onto a pre-existing piperidine core. This approach utilizes commercially available N-protected-4-piperidones.

Strategic Disconnections[1]
  • Spiro-Cyclization: The C1-N2 bond is formed via intramolecular lactamization.

  • C-C Bond Formation: The C5-C1 bond (pyrrolidine side) is established via Knoevenagel condensation.

  • C-C Bond Formation: The C5-C4 bond is established via Michael addition (e.g., nitromethane or cyanide addition).

Retrosynthesis cluster_legend Legend Target 2,8-Diazaspiro[4.5]decan-1-one (Target Scaffold) AminoEster Amino-Ester Intermediate (Open Chain) Target->AminoEster Lactamization NitroEster Nitro-Ester / Cyano-Ester (Michael Adduct) AminoEster->NitroEster Reduction (H2/Ra-Ni) Unsaturated α,β-Unsaturated Ester (Knoevenagel Product) NitroEster->Unsaturated Michael Addition (MeNO2 or CN-) Piperidone N-Protected-4-Piperidone (Starting Material) Unsaturated->Piperidone Knoevenagel (Ethyl Cyanoacetate) Start Starting Material KeyInt Key Intermediate

Figure 1: Retrosynthetic analysis of the 2,8-diazaspiro[4.5]decan-1-one scaffold.

Part 3: Detailed Synthetic Protocol

Phase A: Construction of the Spiro Core

Objective: Synthesis of tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate. Starting Material: N-Boc-4-piperidone (CAS: 79099-07-3).

Step 1: Knoevenagel Condensation

Reaction: N-Boc-4-piperidone + Ethyl cyanoacetate




-unsaturated ester.
  • Reagents: N-Boc-4-piperidone (1.0 eq), Ethyl cyanoacetate (1.1 eq), Ammonium acetate (0.1 eq), Acetic acid (0.1 eq).

  • Solvent: Toluene or Benzene (Dean-Stark conditions).

  • Procedure:

    • Dissolve piperidone and ethyl cyanoacetate in toluene.

    • Add catalytic ammonium acetate and acetic acid.

    • Reflux with a Dean-Stark trap to remove water azeotropically. Monitor by TLC (approx. 4-6 hours).

    • Workup: Cool to RT, wash with sat.

      
      , brine, and dry over 
      
      
      
      .[1] Concentrate in vacuo.[1]
    • Yield: Typically 85-95%. Product is often an oil that solidifies upon standing.

Step 2: Michael Addition (Cyanide Source)

Reaction: Conjugate addition of cyanide to form the gem-dicyano intermediate (precursor to the amino-ester). Note: An alternative route uses nitromethane, but the cyanide route is often preferred for scalability.

  • Reagents: Knoevenagel product (from Step 1), Potassium Cyanide (KCN) or Acetone Cyanohydrin (1.2 eq).

  • Solvent: Ethanol/Water (4:1).

  • Procedure:

    • Dissolve the unsaturated ester in EtOH/H2O.

    • Cautiously add KCN (Warning: Highly Toxic).

    • Heat to 60°C for 3 hours.

    • Workup: Concentrate to remove ethanol. Extract with Ethyl Acetate.[2][3][4] Wash with water/brine.[2][1]

    • Outcome: This yields the gem-disubstituted piperidine with a nitrile and an ester group at the 4-position.

Step 3: Reductive Cyclization

Reaction: Hydrogenation of the nitrile to the primary amine, which spontaneously cyclizes with the ester to form the lactam.

  • Reagents: Raney Nickel (approx. 50% w/w relative to substrate), Hydrogen gas (50-100 psi), Ammonia (7M in MeOH) or catalytic

    
    .
    
  • Solvent: Methanol or Ethanol.

  • Procedure:

    • Safety: Raney Nickel is pyrophoric. Handle under argon/nitrogen.

    • Load the Michael adduct into a hydrogenation vessel (Parr shaker).

    • Add solvent and catalyst.[2][4]

    • Pressurize with

      
       and heat to 50-60°C for 12-24 hours.
      
    • Mechanism: The nitrile reduces to the primary amine (

      
      ). The amine attacks the ethyl ester intramolecularly, releasing ethanol and forming the 5-membered lactam ring.
      
    • Workup: Filter through Celite (carefully, keep wet). Concentrate filtrate.

    • Purification: Recrystallization from EtOAc/Hexanes or column chromatography (DCM/MeOH).

    • Yield: 60-75%.

Phase B: Orthogonal Functionalization

Once the core (8-Boc-2,8-diazaspiro[4.5]decan-1-one) is synthesized, the two nitrogens can be modified independently.

PositionReactivity ProfileRecommended Transformations
N2 (Lactam) Non-basic, nucleophilic upon deprotonation (

)
Alkylation: NaH/DMF + Alkyl HalideArylation: CuI/Diamine (Goldberg) or Pd-catalyzed Buchwald-Hartwig
N8 (Piperidine) Basic secondary amine (after Boc removal)Reductive Amination: Aldehyde + STABAcylation: Acid Chloride/HATUSNAr: Aryl Fluorides/Chlorides

Part 4: Case Study & Applications

Development of Dual TYK2/JAK1 Inhibitors

Recent work (e.g., J. Med. Chem. 2022) highlighted the utility of this scaffold in creating selective kinase inhibitors.[5]

  • Design: The 2,8-diazaspiro[4.5]decan-1-one core served as a rigid spacer.

  • Modification:

    • N2-Arylation: Introduction of a pyrazolo[1,5-a]pyridine moiety via Cu-catalyzed coupling.[6]

    • N8-Acylation: Coupling with a cyclopropanecarboxylic acid derivative.

  • Result: Compound 48 exhibited ngcontent-ng-c1703228563="" _nghost-ng-c845981288="" class="inline ng-star-inserted">

    
     values of 6 nM (TYK2) and 37 nM (JAK1) with excellent metabolic stability, validating the scaffold's ability to orient pharmacophores precisely.[5]
    
Orthogonal Protection Workflow

The following diagram illustrates the workflow for selective functionalization, a critical requirement for library generation.

OrthogonalStrategy cluster_N2 N2 Functionalization cluster_N8 N8 Functionalization Core 8-Boc-2,8-diazaspiro [4.5]decan-1-one N2_Alk N2-Alkyl/Aryl (N8-Boc intact) Core->N2_Alk 1. NaH, DMF 2. R-X Deprotect N8-H (Free Amine) N2_Alk->Deprotect TFA/DCM or HCl/Dioxane N8_Func N8-Acyl/Sulfonyl (Final Product) Deprotect->N8_Func R'-COCl or Reductive Amination

Figure 2: Orthogonal protection strategy allowing independent modification of N2 and N8 positions.

References

  • Design, syntheses, and SAR of 2,8-diazaspiro[4.5]decanones as T-type calcium channel antagonists. Bioorganic & Medicinal Chemistry Letters, 2011.

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor. Journal of Medicinal Chemistry, 2022.[5]

  • Discovery of 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2013.[7]

  • Straightforward Synthesis of 4-Substituted-2,8-diazaspiro[4.5]decan-1-one Derivatives. Synthesis, 2005. (Foundational protocol for the hydrogenation/cyclization route).

  • Synthesis of 2,8-diazaspiro[4.5]decan-1-one hydrochloride. ChemicalBook Protocol Summary.

Sources

Foundational

8-Boc-2,8-diaza-spiro[4.5]decane Oxalate: The 3D Architect for Next-Gen Kinase Inhibitors

Executive Summary In the modern era of kinase inhibitor discovery, the "flat" aromatic scaffolds that defined early successes (e.g., imatinib, gefitinib) are increasingly facing limitations in solubility, selectivity, an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the modern era of kinase inhibitor discovery, the "flat" aromatic scaffolds that defined early successes (e.g., imatinib, gefitinib) are increasingly facing limitations in solubility, selectivity, and intellectual property (IP) space. 8-Boc-2,8-diaza-spiro[4.5]decane oxalate represents a pivotal "3D-building block" designed to escape this dimensionality trap.

This guide details the technical application of this spirocyclic diamine. Unlike planar piperazines, the spiro[4.5]decane system introduces a defined


 geometry (Fsp3) that improves aqueous solubility and metabolic stability while rigidly orienting exit vectors. The "8-Boc" protection strategy specifically enables directional synthesis : allowing exclusive functionalization of the pyrrolidine nitrogen (N-2) before exposing the piperidine nitrogen (N-8).

Part 1: Structural & Physicochemical Profile[1][2][3]

The Molecule at a Glance

The oxalate salt form is preferred for bench stability, preventing the formation of carbamates from atmospheric


 which can occur with the free base secondary amine.
PropertySpecification
IUPAC Name tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate oxalate
CAS (Oxalate) 1523571-85-8
CAS (Free Base) 236406-39-6
Core Geometry Spirocyclic (Pyrrolidine fused to Piperidine at C-5/C-4)
Key Functionality N-2: Free secondary amine (Nucleophilic handle)N-8: Boc-protected amine (Latent handle)
Fsp3 Contribution High (Breaks aromatic planarity)
The "Spiro Effect" in Kinase Design

Replacing a piperazine linker with 2,8-diaza-spiro[4.5]decane alters the vector of the substituents. Where piperazine projects groups at 180° (linear), the spiro scaffold creates a "kinked" or angular projection. This is critical for:

  • Selectivity: Avoiding steric clashes in the ATP-binding pocket that linear linkers might hit.

  • Solubility: The orthogonal ring systems disrupt crystal lattice packing energy, significantly boosting solubility compared to flat analogs.

Part 2: Synthetic Utility & Directional Logic

The value of the 8-Boc derivative lies in its asymmetry. It allows the medicinal chemist to build the molecule from the "inside out" (hinge binder first) or "outside in" (solvent tail first), though the former is more common.

Mechanistic Workflow

The following diagram illustrates the standard synthetic logic for integrating this scaffold into a kinase inhibitor.

SyntheticWorkflow Start 8-Boc-2,8-diaza-spiro[4.5]decane (Oxalate Salt) Step1 Free-Basing (Base Wash) Start->Step1 NaHCO3/DCM Intermediate1 Reactive Species (Free N-2 Amine) Step1->Intermediate1 Reaction1 Coupling 1: SNAr / Amide Bond (Targeting N-2) Intermediate1->Reaction1 + Electrophile (e.g., Chloropyrimidine) Scaffold1 Intermediate A (N-2 Functionalized) Reaction1->Scaffold1 Step2 Boc Deprotection (TFA or HCl) Scaffold1->Step2 Scaffold2 Intermediate B (Free N-8 Amine) Step2->Scaffold2 Reaction2 Coupling 2: Reductive Amination / Capping (Targeting N-8) Scaffold2->Reaction2 + Tail Fragment Final Final Kinase Inhibitor Reaction2->Final

Caption: Directional synthesis workflow utilizing the orthogonal reactivity of the N-2 (free) and N-8 (protected) nitrogens.

Part 3: Experimental Protocols

Salt Break (Free-Basing)

Why: The oxalate salt can interfere with sensitive palladium-catalyzed couplings or alter pH in amide couplings.

Protocol:

  • Suspend 8-Boc-2,8-diaza-spiro[4.5]decane oxalate (1.0 eq) in DCM (10 mL/g).

  • Add saturated aqueous

    
     (or 
    
    
    
    ) and stir vigorously for 20 minutes.
  • Separate the organic layer. Extract the aqueous layer 2x with DCM/Isopropanol (9:1) to ensure full recovery of the polar amine.

  • Dry over

    
    , filter, and concentrate.
    
  • Checkpoint: The resulting oil/semisolid should be used immediately to avoid carbamate formation.

Coupling (N-2 Functionalization)

Context: Attaching the scaffold to a heteroaromatic core (e.g., a chloropyrimidine hinge binder).

Protocol:

  • Dissolve the heteroaryl chloride (1.0 eq) in dry DMSO or NMP.

  • Add Free-based 8-Boc-2,8-diaza-spiro[4.5]decane (1.1 eq).

  • Add DIPEA (2.0 eq).

  • Heat to 80–100°C. Monitor by LCMS.

  • Insight: The N-2 nitrogen (pyrrolidine-like) is generally more nucleophilic than a standard piperazine due to ring strain and sterics, often allowing for milder reaction conditions.

Part 4: Strategic Application in Kinase Inhibitors

Case Study: Selectivity via Geometry

In the development of TYK2 and RIPK1 inhibitors, 2,8-diazaspiro[4.5]decane scaffolds have been utilized to tune selectivity against the broader JAK family.

  • The Problem: Linear linkers often allow the inhibitor to bind promiscuously to conserved ATP pockets.

  • The Spiro Solution: The rigid 90° twist of the spiro system forces the "tail" of the inhibitor into a specific vector that may only be accommodated by the target kinase's solvent channel, clashing with the P-loop or activation loop of off-targets.

Decision Logic: When to use this Scaffold?

Use the following logic flow to determine if this building block fits your SAR (Structure-Activity Relationship) campaign.

SAR_Logic Start Current Lead Series (Piperazine Linker) Check1 Is Solubility < 10 µM? Start->Check1 Check2 Is Selectivity Poor? Check1->Check2 No Action1 Switch to Spiro[4.5]decane (Disrupts Crystal Packing) Check1->Action1 Yes Check3 Is Metabolic Clearance High? Check2->Check3 No Action2 Switch to Spiro[4.5]decane (Alters Exit Vector) Check2->Action2 Yes Action3 Switch to Spiro[4.5]decane (Removes metabolically labile spots) Check3->Action3 Yes

Caption: Decision matrix for transitioning from linear diamines to spirocyclic scaffolds in lead optimization.

References

  • Discovery of 2,8-diazaspiro[4.5]decane-based inhibitors. Context: Identification of the scaffold as a potent soluble epoxide hydrolase inhibitor, demonstrating the bioavailability of the motif. Source:

  • Spirocyclic Scaffolds in Medicinal Chemistry. Context: Comprehensive review of spirocyclic diamines (including the [4.5]decane system) as privileged structures for improving Fsp3 and solubility. Source: [J. Med.[1] Chem. Perspective]([Link])

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative. Context: Application of the scaffold in TYK2/JAK1 inhibitors, highlighting the selectivity benefits of the spiro geometry. Source: [J. Med.[1] Chem. 2022]([Link])

  • PubChem Compound Summary: 8-Boc-2,8-diaza-spiro[4.5]decane oxalate. Context: Chemical structure, physical properties, and safety data.[2][3][4] Source:

Sources

Exploratory

Technical Guide: Applications of 8-Boc-2,8-diaza-spiro[4.5]decane Oxalate in Neuroscience

Executive Summary 8-Boc-2,8-diaza-spiro[4.5]decane oxalate (CAS: 1523571-85-8) is a high-value "privileged scaffold" in medicinal chemistry, specifically engineered for the development of Central Nervous System (CNS) the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-Boc-2,8-diaza-spiro[4.5]decane oxalate (CAS: 1523571-85-8) is a high-value "privileged scaffold" in medicinal chemistry, specifically engineered for the development of Central Nervous System (CNS) therapeutics. Unlike flat aromatic scaffolds, this sp3-rich spirocyclic diamine offers a distinct three-dimensional geometry that improves solubility, metabolic stability, and receptor selectivity—critical parameters for blood-brain barrier (BBB) penetration.[1]

This guide details the technical utility of this scaffold in designing ligands for neurodegenerative pathways (RIPK1 inhibition) , cognitive enhancement (Muscarinic M1 agonism) , and neuroinflammation (sEH inhibition) .[1] It provides validated synthetic workflows for orthogonal functionalization, ensuring researchers can leverage the distinct reactivity of the N-2 (free) and N-8 (protected) positions.[1]

Part 1: Chemical Profile & Structural Advantages[1]

The Spirocyclic Advantage in CNS Design

The 2,8-diaza-spiro[4.5]decane core consists of a five-membered pyrrolidine ring fused to a six-membered piperidine ring at a single carbon atom. This structure confers specific advantages over traditional piperidine or piperazine scaffolds:

  • Vector Positioning: The spiro center locks the nitrogen vectors (N-2 and N-8) into a rigid orientation, reducing the entropic penalty upon binding to GPCRs and kinases.[1]

  • Fsp3 Character: The high fraction of sp3 hybridized carbons increases water solubility and reduces lipophilicity (LogP), preventing the "molecular obesity" often seen in late-stage drug discovery.[1]

  • Orthogonal Reactivity: The commercial oxalate salt provides the N-8 nitrogen protected by a tert-butyloxycarbonyl (Boc) group, leaving the N-2 nitrogen available for immediate derivatization.

Physical Properties (Oxalate Salt)
PropertyValue / Description
Molecular Formula C₁₃H₂₄N₂O₂ · C₂H₂O₄ (Salt form)
Molecular Weight ~330.38 g/mol (Salt)
Solubility High in DMSO, Methanol, Water (moderate); Low in non-polar solvents (DCM, Hexane).[1]
Stability Oxalate salt is non-hygroscopic and stable at RT; Free base is prone to oxidation/carbamate migration if not stored properly.[1]
Reactivity Profile N-2: Nucleophilic (Secondary amine). N-8: Inert (Carbamate protected).

Part 2: Neuroscience Applications & Mechanisms[1]

Neurodegeneration: RIPK1 Kinase Inhibition

Target: Receptor Interacting Protein Kinase 1 (RIPK1).[1][2] Relevance: RIPK1 activation drives necroptosis (programmed necrosis), a key driver of neuronal loss in Alzheimer’s disease (AD), ALS, and ischemic stroke.[1] Mechanism: The spiro-scaffold occupies the allosteric pocket of RIPK1. The N-2 position is typically substituted with a hydrophobic benzyl or aryl group to engage the "hydrophobic back pocket," while the N-8 position (after deprotection) is coupled to a hinge-binding motif. Key Insight: Derivatives of 2,8-diaza-spiro[4.5]decane (e.g., Compound 41) have demonstrated IC₅₀ values <100 nM against RIPK1, with significant BBB penetration and anti-necroptotic effects in microglia.[1]

Cognitive Enhancement: Muscarinic M1 Agonism

Target: Muscarinic Acetylcholine Receptor M1 (mAChR M1).[1] Relevance: Selective activation of M1 improves cognitive function in AD and schizophrenia without the peripheral side effects (salivation, sweating) associated with non-selective agonists.[1] Mechanism: The spiro-piperidine core mimics the acetylcholine quaternary ammonium pharmacophore but with restricted conformation.

  • N-2 Functionalization: Often coupled to a heteroaryl ring (e.g., pyridine, thiadiazole) to interact with the orthosteric aspartate residue (Asp105).[1]

  • N-8 Functionalization: Modulates subtype selectivity (M1 vs. M2/M3) via steric bulk.

Neuroinflammation: Soluble Epoxide Hydrolase (sEH) Inhibition

Target: Soluble Epoxide Hydrolase (sEH).[1][2][3][4][5][6][7][8][9][10] Relevance: sEH degrades epoxyeicosatrienoic acids (EETs), which are potent anti-inflammatory and neuroprotective lipids.[1] Inhibiting sEH increases EET levels, reducing neuroinflammation and neuropathic pain.[1] Mechanism: Urea derivatives of the 2,8-diaza-spiro[4.5]decane scaffold act as transition-state mimics. The spiro-core provides the necessary bulk to fill the catalytic tunnel of the sEH enzyme, preventing substrate hydrolysis.[1]

Part 3: Experimental Workflows

Visualization of Synthetic Logic

The following diagram illustrates the "Outside-In" synthesis strategy, leveraging the orthogonal protection of the starting material.

SynthesisWorkflow Start 8-Boc-2,8-diaza-spiro[4.5]decane (Oxalate Salt) Step1 Free Base Generation (Na2CO3 wash) Start->Step1 Neutralization Step2 N-2 Functionalization (Reductive Amination / SNAr) Step1->Step2 R1-CHO / R1-X Intermediate N-2 Substituted Intermediate Step2->Intermediate Step3 N-8 Deprotection (TFA or HCl/Dioxane) Intermediate->Step3 -Boc Step4 N-8 Functionalization (Amide Coupling / Urea Formation) Step3->Step4 R2-COOH / R2-NCO Final Target Neuroactive Ligand Step4->Final

Caption: Orthogonal synthetic pathway for generating asymmetric neuroactive ligands from the 8-Boc-2,8-diaza-spiro[4.5]decane scaffold.

Protocol: Free Basing & N-2 Reductive Amination

Objective: To attach a hydrophobic "tail" (e.g., benzyl group) to the N-2 position, common in RIPK1 and sEH inhibitors.[1]

Reagents:

  • 8-Boc-2,8-diaza-spiro[4.5]decane oxalate (1.0 eq)[6]

  • Benzaldehyde (1.1 eq)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]

  • Dichloromethane (DCM)[1]

  • Saturated NaHCO₃ solution[1]

Step-by-Step Methodology:

  • Salt Break: Suspend the oxalate salt in DCM. Add 1M NaOH or sat.[1] NaHCO₃ and stir vigorously for 15 minutes. Separate the organic layer, dry over Na₂SO₄, and concentrate to yield the free amine.[1] Note: Do not store the free amine long-term; use immediately.

  • Imine Formation: Dissolve the free amine in anhydrous DCM. Add Benzaldehyde (1.1 eq) and stir at Room Temperature (RT) for 30 minutes.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 eq) portion-wise. Allow to warm to RT and stir for 4-16 hours.

  • Quench & Workup: Quench with sat. NaHCO₃. Extract with DCM (3x).[1] Wash combined organics with brine.[1]

  • Purification: The N-2 substituted product is typically purified via flash chromatography (Hexane/EtOAc).[1]

Protocol: N-8 Deprotection & Urea Formation (sEH Inhibitor Synthesis)

Objective: To synthesize a urea-linked pharmacophore targeting sEH or GPCRs.

Reagents:

  • N-2 substituted intermediate (from 3.2)

  • Trifluoroacetic acid (TFA)[1]

  • Isocyanate (R-NCO) (e.g., 4-trifluoromethoxy-phenyl isocyanate)[1]

  • Triethylamine (TEA)[1]

Step-by-Step Methodology:

  • Deprotection: Dissolve the intermediate in DCM (5 mL/mmol). Add TFA (2 mL/mmol) at 0°C. Stir at RT for 2 hours. Monitor by TLC/LCMS for disappearance of the Boc-protected species.

  • Workup: Concentrate in vacuo to remove excess TFA.[1] Aazeotrope with toluene to remove residual acid.[1] The product is the TFA salt of the secondary amine at N-8.

  • Urea Coupling: Resuspend the TFA salt in anhydrous THF or DCM.[1] Add TEA (3.0 eq) to neutralize the salt.[1]

  • Addition: Add the Isocyanate (1.1 eq) dropwise at 0°C. Stir for 2 hours at RT.

  • Validation: The formation of the urea precipitate is often visible.[1] Filter or extract to isolate the final compound.[1]

Part 4: Critical Quality Attributes & Troubleshooting

Stereochemical Considerations

While the 2,8-diaza-spiro[4.5]decane core is achiral at the spiro-carbon (due to the symmetry of the unsubstituted rings), substitution desymmetrizes the molecule .[1]

  • Chirality: If you introduce a chiral substituent at N-2 or N-8, you will create diastereomers.

  • Recommendation: Always perform chiral HPLC or use enantiopure reagents for the side chains to prevent "eutomer/distomer" issues in biological assays.

Solubility Management

The oxalate salt is highly polar.[1] In biological assays (e.g., cell-based calcium flux), the final lipophilic drug candidate may precipitate.[1]

  • Solution: Dissolve final compounds in 100% DMSO (10 mM stock), then perform serial dilutions in assay buffer containing 0.1% BSA to maintain solubility.

References

  • RIPK1 Inhibitors: Wang, J., et al. (2022).[1][2] "Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors." Bioorganic & Medicinal Chemistry. Link

  • sEH Inhibitors: Kato, Y., et al. (2013).[1][3] "Discovery of 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors."[3] Bioorganic & Medicinal Chemistry Letters. Link

  • Cystinuria & Transporters: Hu, L., et al. (2024).[1] "8-L-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable L-Cystine Crystallization Inhibitor for Cystinuria." ACS Medicinal Chemistry Letters. Link[1]

  • Chemical Structure Data: PubChem Compound Summary for CID 72207305, 2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 1,1-dimethylethyl ester, ethanedioate (2:1).[1][6] Link

Sources

Foundational

8-Boc-2,8-diaza-spiro[4.5]decane oxalate for fragment-based drug discovery

The following technical guide details the utility, handling, and strategic application of 8-Boc-2,8-diaza-spiro[4.5]decane oxalate in Fragment-Based Drug Discovery (FBDD). [1][2] Executive Summary: The 3D Advantage In th...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the utility, handling, and strategic application of 8-Boc-2,8-diaza-spiro[4.5]decane oxalate in Fragment-Based Drug Discovery (FBDD).

[1][2]

Executive Summary: The 3D Advantage

In the modern era of Fragment-Based Drug Discovery (FBDD), the industry is pivoting away from "flatland" (planar aromatic scaffolds) toward three-dimensional (3D) architectures. 8-Boc-2,8-diaza-spiro[4.5]decane oxalate represents a premier "Rule of Three" (Ro3) compliant scaffold.[1][2] Its spirocyclic core offers high


 character, defined vector exits, and superior physicochemical properties compared to traditional piperazine or biphenyl linkers.[2]

This guide serves as an operational manual for medicinal chemists, detailing the conversion of the stable oxalate salt into a versatile building block for high-affinity library generation.

Chemical Architecture & Technical Profile

The core structure consists of a five-membered pyrrolidine ring fused at a spiro-carbon to a six-membered piperidine ring.[1][2] The N8 position (piperidine) is protected by a tert-butoxycarbonyl (Boc) group, leaving the N2 position (pyrrolidine) available for immediate diversification.[1][2]

Physicochemical Properties (Calculated)
PropertyValueFBDD Implication
Molecular Weight (Free Base) ~240.34 DaIdeal for fragment growth (keeps leads <500 Da).[1][2]
Molecular Weight (Oxalate) ~330.38 DaSolid form for stable storage and weighing.[1][2]
cLogP ~1.4Optimal lipophilicity for membrane permeability.
TPSA ~40-50 ŲWell within CNS and oral bioavailability limits.[1][2]
H-Bond Donors/Acceptors 1 (Donor) / 3 (Acceptors)Facilitates specific binding interactions.[1][2]

0.77High fraction of sp3 carbons correlates with clinical success.[2]
The "Vector" Advantage

Unlike planar rings where substituents exit in the same plane (0°), the spiro[4.5] system forces substituents at N2 and N8 to exit at perpendicular or oblique angles.[2] This allows the molecule to probe distinct pockets within a protein binding site (e.g., GPCR allosteric sites or kinase back-pockets) that flat scaffolds cannot reach.[1][2]

SpiroLogic Core 8-Boc-2,8-diaza-spiro[4.5]decane (Scaffold) Feature1 High Fsp3 (0.77) Core->Feature1 Feature2 Orthogonal Vectors Core->Feature2 Feature3 Rigid Core Core->Feature3 Benefit1 Improved Solubility & Metabolic Stability Feature1->Benefit1  Clinical Correlation Benefit2 Access to Novel Binding Pockets Feature2->Benefit2  3D Space Benefit3 Reduced Entropy Loss upon Binding Feature3->Benefit3  Thermodynamics

Figure 1: Strategic advantages of the spirocyclic scaffold in medicinal chemistry.[1][2]

Operational Framework: Experimental Protocols

The oxalate salt is the preferred commercial form due to enhanced crystallinity and shelf-life compared to the hygroscopic free base or oil. However, the oxalate counterion can interfere with transition-metal catalyzed couplings (e.g., Buchwald-Hartwig) or sensitive nucleophilic substitutions.[1][2] "Salt Breaking" is the mandatory first step.

Protocol A: Salt Break (Free-Basing)

Objective: Isolate the reactive free amine (N2) from the oxalate salt.[1][2]

Reagents:

  • 8-Boc-2,8-diaza-spiro[4.5]decane oxalate (1.0 eq)[1][2]

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1][2]

  • 1M Sodium Hydroxide (NaOH) or Saturated Sodium Carbonate (

    
    )[1][2]
    
  • Brine (

    
    )[1][2]
    

Step-by-Step:

  • Suspension: Suspend the oxalate salt (e.g., 1.0 g) in DCM (10 mL). The salt will likely not dissolve completely.[2]

  • Basification: Add 1M NaOH (approx. 3-4 eq relative to the amine) to the suspension.

  • Extraction: Stir vigorously for 15 minutes until two clear layers form. The solid should dissolve as it converts to the free base and partitions into the organic layer.

  • Separation: Separate the organic layer.[1][2] Re-extract the aqueous layer twice with DCM.[2]

  • Drying: Combine organic extracts, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Validation: The resulting oil/semisolid is the free amine.[2] Verify by

    
     NMR (disappearance of the broad oxalate -OH/ammonium peaks).
    
Protocol B: Library Expansion (N2 Functionalization)

Objective: Derivatize the unprotected pyrrolidine nitrogen (N2) to create a fragment library.[2]

Context: The N2 nitrogen is a secondary amine within a 5-membered ring, making it moderately nucleophilic but sterically accessible.[1][2]

Method 1: Reductive Amination (Aldehyde Coupling) [1][2]

  • Dissolve Free Base (1.0 eq) in DCE (Dichloroethane).[1][2]

  • Add Aldehyde (1.1 eq) and Acetic Acid (1.0 eq). Stir for 30 min.

  • Add

    
     (1.5 eq).[1][2] Stir at RT for 4-16 h.[2]
    
  • Quench with sat.

    
    , extract with DCM.[1][2]
    

Method 2: Amide Coupling (Acid Coupling)

  • Dissolve Carboxylic Acid (1.1 eq) in DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq).[1][2] Stir for 5 min to activate.

  • Add Free Base (1.0 eq).[1][2] Stir at RT for 2-12 h.[2]

  • Note: This scaffold tolerates standard amide coupling well.[1][2]

Protocol C: Deprotection & Lead Optimization

Objective: Remove the Boc group from N8 to open the second vector for "Fragment Growing."

Reagents:

  • Trifluoroacetic acid (TFA) or HCl in Dioxane.[1][2]

Step-by-Step:

  • Dissolve the N2-functionalized intermediate in DCM.[1][2]

  • Add TFA (10-20% v/v).[1][2]

  • Stir at RT for 1-2 hours. Monitor by LCMS (loss of Boc: -100 Da, appearance of free amine mass).[1][2]

  • Critical Workup: TFA salts are hygroscopic and acidic.[1][2] Remove excess TFA by azeotroping with toluene or conducting a basic workup (similar to Protocol A) to obtain the free N8-piperidine amine.[1][2]

Workflow Visualization

The following diagram illustrates the parallel synthesis workflow, moving from the raw oxalate salt to a bis-functionalized lead compound.

Workflow cluster_Library Library Generation (N2) Start Oxalate Salt (Starting Material) FreeBase Free Base (N2-H, N8-Boc) Start->FreeBase Protocol A: NaOH/DCM Amide Amide Analog (N2-COR, N8-Boc) FreeBase->Amide Protocol B: R-COOH, HATU Amine Alkyl Analog (N2-R, N8-Boc) FreeBase->Amine Protocol B: R-CHO, NaBH(OAc)3 Deprot Deprotection (N2-R, N8-H) Amide->Deprot Protocol C: TFA/DCM Amine->Deprot Lead Bis-Functionalized Lead Candidate Deprot->Lead Optimization: N8 Capping

Figure 2: Step-by-step synthetic pathway from oxalate precursor to lead compound.[1][2]

Strategic Applications & Case Studies

Case Study: RIPK1 Kinase Inhibitors

Researchers utilizing 2,8-diazaspiro[4.5]decane derivatives have successfully targeted RIPK1 (Receptor Interacting Protein Kinase 1) , a critical mediator of necroptosis and inflammation.[1][2][3]

  • Mechanism: The spiro scaffold served as a rigid linker that positioned a hydrophobic moiety into the kinase back-pocket while directing a solubilizing group toward the solvent front.[1]

  • Outcome: The high

    
     character of the spiro core improved the selectivity profile against off-target kinases compared to flatter bicyclic heteroaromatic linkers.[1][2]
    
Case Study: TYK2/JAK1 Inhibitors

In the development of selective TYK2/JAK1 inhibitors for inflammatory bowel disease, the 2,8-diazaspiro[4.5]decane core was employed to replace flexible linear linkers.[2]

  • Result: The conformational restriction imposed by the spiro center reduced the entropic penalty of binding, leading to nanomolar potency (

    
     nM) and improved metabolic stability.
    

Quality Control & Troubleshooting

  • NMR Signature: In

    
     NMR (DMSO-
    
    
    
    ), the Boc group appears as a strong singlet at ~1.4 ppm.[1][2] The methylene protons of the spiro system appear as complex multiplets between 1.5-3.5 ppm.[2] The oxalate peak (if present) is a broad singlet often exchanged out or very downfield; its absence confirms successful free-basing.[1][2]
  • LCMS: The Boc-protected compound ionizes well in ESI+ mode (

    
     for the core + 100 for Boc = 341, minus tBu often seen).[1][2]
    
  • Handling: The oxalate salt is stable at room temperature.[2] The free base should be stored at 4°C under inert gas to prevent oxidation or carbonate formation from air.[2]

References

  • PubChem. 2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 1,1-dimethylethyl ester, ethanedioate (2:1).[1][2] National Library of Medicine.[2] Available at: [Link][1][2]

  • Zheng, Y.J., & Tice, C.M. (2016).[2] The utilization of spirocyclic scaffolds in medicinal chemistry.[4][5][6][7][8] Expert Opinion on Drug Discovery.[1][2][8] (Contextualizing spiro scaffolds).

  • Li, Y., et al. (2022).[2][4] Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors.[1][2][3] European Journal of Medicinal Chemistry.[2] Available at: [Link]

  • Zhang, H., et al. (2022).[2][4] Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor.[1][2][4] Journal of Medicinal Chemistry.[2][4] Available at: [Link]

  • Weinberg, K., et al. (2013).[2] Synthesis and differential functionalisation of pyrrolidine and piperidine based spirodiamine scaffolds. Tetrahedron.[1][2][9] (Synthetic methodologies for spirodiamines).

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of 8-Boc-2,8-diaza-spiro[4.5]decane Oxalate

This Application Note provides a rigorous, high-purity synthesis protocol for 8-Boc-2,8-diaza-spiro[4.5]decane oxalate , a critical spirocyclic scaffold in medicinal chemistry. This guide is designed for immediate implem...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, high-purity synthesis protocol for 8-Boc-2,8-diaza-spiro[4.5]decane oxalate , a critical spirocyclic scaffold in medicinal chemistry. This guide is designed for immediate implementation by synthetic chemists and process development scientists.

Executive Summary & Strategic Rationale

Spirocyclic diamines, particularly 2,8-diaza-spiro[4.5]decane , serve as privileged structural surrogates for morpholines and piperazines in drug discovery. Their intrinsic three-dimensional complexity offers improved metabolic stability and vector positioning compared to flat aromatic systems.

This protocol details a 4-step convergent synthesis designed for scalability and reproducibility. Unlike legacy routes utilizing cyanide additions (high toxicity, waste management issues), this workflow employs a Horner-Wadsworth-Emmons (HWE) olefination followed by a Nitromethane Michael addition . This "Nitro-Aldol" strategy ensures high regioselectivity and avoids the formation of difficult-to-separate regioisomers common in alkylation routes.

Key Advantages of This Protocol:
  • Safety: Eliminates the use of KCN/HCN gas.

  • Purification: Intermediates are crystalline or easily purified via short-path filtration.

  • Stability: The final oxalate salt formation ensures long-term storage stability and removes trace metallic impurities from the reduction step.

Retrosynthetic Analysis & Workflow

The synthesis constructs the spiro-pyrrolidine ring onto a pre-existing piperidine core. The strategy hinges on the latent nucleophilicity of the nitro group, which serves as a masked amine for the final cyclization.

SynthesisWorkflow Figure 1: Strategic Workflow for 8-Boc-2,8-diaza-spiro[4.5]decane Synthesis Start Start: N-Boc-4-piperidone Step1 Step 1: HWE Olefination (Unsaturated Ester Formation) Start->Step1 Triethyl phosphonoacetate, NaH Step2 Step 2: Michael Addition (Nitromethane Insertion) Step1->Step2 MeNO2, DBU (Cat.) Step3 Step 3: Reductive Cyclization (Lactam Formation) Step2->Step3 H2, Raney-Ni, MeOH Step4 Step 4: Lactam Reduction (Amine Generation) Step3->Step4 BH3-THF Final Final: Oxalate Salt Formation (Purification & Stabilization) Step4->Final Oxalic Acid, Acetone

Figure 1: The "Nitro-Aldol" route ensures regioselective ring closure.

Detailed Experimental Protocols

Step 1: Horner-Wadsworth-Emmons Olefination

Objective: Convert the ketone to an


-unsaturated ester.
  • Reagents:

    • tert-Butyl 4-oxo-1-piperidinecarboxylate (1.0 equiv)

    • Triethyl phosphonoacetate (1.2 equiv)

    • Sodium hydride (60% dispersion in oil) (1.3 equiv)[1]

    • THF (Anhydrous) (10 vol)

Procedure:

  • Suspend NaH in anhydrous THF at 0 °C under

    
     atmosphere.
    
  • Add triethyl phosphonoacetate dropwise over 30 mins. Stir for 30 mins until gas evolution ceases (formation of phosphonate anion).

  • Add a solution of N-Boc-4-piperidone in THF dropwise.

  • Warm to room temperature (RT) and stir for 4 hours.

  • Quench: Carefully add saturated

    
     solution.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc 8:2).

    • Target:tert-Butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate.

Step 2: Michael Addition of Nitromethane

Objective: Introduce the nitrogen source and the second carbon arm for the spiro ring.

  • Reagents:

    • Product from Step 1 (1.0 equiv)

    • Nitromethane (5.0 equiv) - Acts as solvent and reagent

    • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 equiv)

Procedure:

  • Dissolve the unsaturated ester in Nitromethane.

  • Add DBU dropwise at RT.

  • Heat the mixture to 60 °C for 12–16 hours. Monitor by TLC/LCMS (Disappearance of alkene).

  • Workup: Concentrate under reduced pressure to remove excess nitromethane (Caution: Potentially explosive if distilled to dryness at high heat; keep bath <50 °C).

  • Dissolve residue in EtOAc, wash with 1N HCl (to remove DBU) and brine.

  • Yield: The crude nitro-ester is usually sufficiently pure (>90%) for the next step.

    • Target:tert-Butyl 4-(ethoxycarbonylmethyl)-4-(nitromethyl)piperidine-1-carboxylate.

Step 3: Reductive Cyclization (Lactam Formation)

Objective: Reduce the nitro group to an amine, which spontaneously cyclizes with the pendant ester to form the lactam.

  • Reagents:

    • Nitro-ester intermediate (1.0 equiv)

    • Raney Nickel (approx. 50 wt% of substrate) or Pd/C (10 wt%)

    • Hydrogen Gas (

      
      ) (50 psi or balloon)
      
    • Methanol (10 vol)

Procedure:

  • Safety: Raney Nickel is pyrophoric. Handle under water/inert gas.

  • Dissolve substrate in Methanol. Add catalyst.[2][3][4]

  • Hydrogenate at 50 psi (Parr shaker) or under a balloon for 16 hours at RT.

    • Mechanism:[3][5]

      
      . The amine then attacks the ethyl ester (intramolecular amidation) to form the 5-membered lactam ring.
      
  • Filtration: Filter through a Celite pad to remove catalyst. Rinse with MeOH.

  • Concentration: Evaporate solvent to yield the solid lactam.

    • Target:tert-Butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate.

Step 4: Lactam Reduction & Oxalate Salt Formation

Objective: Reduce the carbonyl to the methylene group and stabilize the secondary amine as an oxalate salt.

  • Reagents:

    • Lactam intermediate (1.0 equiv)

    • Borane-THF complex (

      
      , 1.0 M) (3.0 equiv)
      
    • Oxalic acid (1.0 equiv)

    • Acetone/Ethanol (for crystallization)

Procedure:

  • Dissolve lactam in anhydrous THF at 0 °C.

  • Add

    
     dropwise.
    
  • Reflux for 4 hours.

  • Quench: Cool to 0 °C. Carefully add MeOH to destroy excess borane.

  • Acid Hydrolysis: Add 1N HCl and reflux for 1 hour (to break the amine-borane complex).

  • Basification: Neutralize with NaOH to pH > 10. Extract with DCM.[6]

  • Salt Formation:

    • Dissolve the free base oil in a minimum amount of Acetone.

    • Add a solution of Oxalic acid (1.0 equiv) in Acetone/EtOH (1:1).

    • A white precipitate forms immediately.

    • Cool to 0 °C for 2 hours. Filter and wash with cold acetone.

  • Drying: Dry in a vacuum oven at 40 °C.

Critical Process Parameters (CPPs) & Data Summary

ParameterSpecificationRationale
NaH Quality 60% dispersion, freshOld NaH leads to incomplete HWE reaction and low yield.
Nitromethane Temp 60 °C ± 5 °CHigher temps increase polymerization byproducts; lower temps stall reaction.
H2 Pressure > 1 atm preferredHigh pressure ensures complete reduction of the nitro group before side reactions occur.
Quench of Borane Slow additionExothermic H2 evolution. Rapid addition can cause pressure buildup.
Analytical Specifications (Expected)
TestAcceptance Criteria
Appearance White to off-white crystalline solid
1H NMR (DMSO-d6) Confirm Boc (1.45 ppm, s, 9H), Oxalate peak (broad OH/NH), Spiro-CH2 signals.
MS (ESI) [M+H]+ = 241.2 (Free base mass)
Purity (HPLC) > 98.0% (Area %)

References

  • Spirocyclic Scaffold Utility: Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322.

  • HWE/Nitromethane Route: Mao, L., et al. (2012). A concise synthesis of 2,8-diazaspiro[4.5]decane-1-one derivatives. Tetrahedron Letters, 53(44), 5923-5925. (Adaptation of general spiro-lactam synthesis).
  • General Spiro Synthesis: Coward, J. K., et al. (1993). Synthesis and evaluation of spiro-piperidines. Journal of Medicinal Chemistry.

  • Compound Data: PubChem CID 23282900. tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate.

  • Oxalate Salt Preparation: General protocols for amine purification via oxalate precipitation in medicinal chemistry (Standard Practice).

Note: The synthesis described adapts the standard "Nitro-Aldol" methodology used for spiro-pyrrolidines (e.g., spiro[pyrrolidine-3,3'-oxindole]) to the piperidine core, ensuring a robust route to the [4.5] system.

Sources

Application

Application Note: Precision Coupling Protocols for 8-Boc-2,8-diaza-spiro[4.5]decane Oxalate

This Application Note is structured to guide researchers through the specific challenges and optimal workflows for utilizing 8-Boc-2,8-diaza-spiro[4.5]decane oxalate (CAS: 1523571-85-8 / Free Base CAS: 236406-39-6) in me...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the specific challenges and optimal workflows for utilizing 8-Boc-2,8-diaza-spiro[4.5]decane oxalate (CAS: 1523571-85-8 / Free Base CAS: 236406-39-6) in medicinal chemistry campaigns.

Executive Summary & Molecule Profile

The 2,8-diaza-spiro[4.5]decane scaffold is a high-value pharmacophore in modern drug discovery, offering a rigid, sp3-rich linker that improves metabolic stability and vector orientation compared to flat aromatic systems.[1]

However, the commercial supply of this building block as an oxalate salt presents a distinct solubility and reactivity barrier.[1] Unlike hydrochloride salts, which can often be neutralized in situ with mild bases, oxalate salts can form insoluble aggregates or buffer the reaction pH unpredictably, stalling sensitive couplings.[1]

Key Technical Specifications:

  • Reactive Center: Secondary amine (Pyrrolidine ring, N-2 position).[1]

  • Protected Site: tert-Butoxycarbonyl (Boc) on Piperidine ring (N-8 position).[1]

  • Salt Form: Oxalate (typically 1:1 stoichiometry, MW ~330.38).[1]

  • pKa Estimate: ~10.5 (Pyrrolidine NH).[1]

  • Critical Constraint: The oxalate counterion must be removed or fully neutralized to prevent interference with coupling agents (e.g., EDC/HATU) or transition metal catalysts.[1]

Strategic Workflow: The "Salt-Break" Protocol

Direct coupling of the oxalate salt is the most common cause of low yields.[1] The oxalate anion (


) is a bidentate ligand that can chelate metals (poisoning Pd/Cu catalysts) or form stable H-bond networks that reduce nucleophilicity.[1]

Recommendation: Perform a Free-Basing Extraction prior to critical coupling steps.[1]

Protocol A: Quantitative Free-Basing (Recommended)

Use this for Pd-catalyzed reactions or low-reactivity electrophiles.[1]

  • Dissolution: Suspend 1.0 g (3.0 mmol) of 8-Boc-2,8-diaza-spiro[4.5]decane oxalate in 15 mL of water. The salt is water-soluble.[1]

  • Basification: Add 15 mL of 2M NaOH (or sat.

    
    ).[1] Verify pH > 12.
    
    • Note: The solution will turn cloudy as the free base (organic lipophile) precipitates.[1]

  • Extraction: Extract immediately with DCM (3 x 20 mL) or EtOAc (if DCM is avoided).

  • Drying: Dry combined organics over anhydrous

    
     (avoid 
    
    
    
    if Lewis acidity is a concern for subsequent steps, though rare here).
  • Concentration: Evaporate solvent under reduced pressure (40°C).

    • Result: Colorless to pale yellow viscous oil (Free Base).[1]

    • Stability:[1] Store at -20°C; stable for weeks.

Protocol B: In Situ Neutralization (High-Throughput)

Use this only for standard Amide Couplings (HATU/EDC) where isolation is inefficient.[1]

  • Solvent: Use polar aprotic solvents (DMF or DMAc) to ensure salt solubility.[1]

  • Base: Use DIPEA (Diisopropylethylamine) in excess (at least 3.5 - 4.0 equivalents).[1]

    • Stoichiometry Logic: 1 eq for the amine H+, 2 eq for the oxalic acid protons, + 0.5-1.0 eq excess to drive the reaction.[1]

Detailed Coupling Protocols

Experiment 1: Amide Bond Formation (HATU Method)

Objective: Acylation of the N-2 position with a carboxylic acid.[1]

ParameterConditionRationale
Stoichiometry Amine (1.0 eq) : Acid (1.1 eq) : HATU (1.2 eq)Slight excess of acid/coupling agent ensures complete conversion of the valuable spiro-amine.[1]
Base DIPEA (3.0 eq if Free Base; 5.0 eq if Oxalate)Maintains basic pH for the active ester formation.[1]
Solvent DMF or DCM/DMF (9:1)DMF promotes solubility of the polar intermediate.[1]
Temperature 0°C to RTMitigates potential epimerization of the carboxylic acid partner (if chiral).[1]

Step-by-Step:

  • Dissolve Carboxylic Acid (1.1 mmol) in DMF (3 mL).

  • Add DIPEA (3.0 mmol) and HATU (1.2 mmol). Stir for 5 mins at RT to activate (yellow color develops).

  • Add Free-Based 8-Boc-2,8-diaza-spiro[4.5]decane (1.0 mmol) dissolved in DMF (1 mL).

  • Stir at RT for 2–4 hours. Monitor by LCMS (Target mass = Acid MW + 240 - 18).[1]

  • Workup: Dilute with EtOAc, wash with sat.[1]

    
     (remove byproduct), water, and brine.[1]
    
Experiment 2: Nucleophilic Aromatic Substitution (SNAr)

Objective: Coupling with 4-chloropyrimidine or 2-chloropyridine derivatives. Note: The pyrrolidine nitrogen is highly nucleophilic, making this scaffold excellent for SNAr.[1]

Step-by-Step:

  • Reactants: Combine Free-Based Spiro Amine (1.0 eq) and Heteroaryl Chloride (1.0–1.2 eq).

  • Solvent: DMSO or NMP (High boiling point, polar).[1]

  • Base:

    
     (2.0 eq) or 
    
    
    
    (1.5 eq).
    • Insight: Inorganic bases are superior here to scavenge HCl without competing as nucleophiles.[1]

  • Conditions: Heat to 80–100°C for 4–12 hours.

  • Purification: These products often precipitate upon adding water.[1] Filter or extract.

Experiment 3: Reductive Amination

Objective: Alkylation with an aldehyde/ketone.

Step-by-Step:

  • Salt Handling: In situ neutralization is risky here as oxalic acid can affect the borohydride.[1] Use Free Base.

  • Imine Formation: Dissolve Amine (1.0 eq) and Aldehyde (1.1 eq) in DCE (Dichloroethane) or DCM. Add catalytic Acetic Acid (1-2 drops).[1] Stir 30 mins.

  • Reduction: Add

    
     (Sodium triacetoxyborohydride) (1.5 eq).
    
  • Time: Stir at RT overnight.

  • Quench: Add sat.

    
     and stir vigorously for 15 mins to break boron complexes.
    

Visualizing the Workflow

The following diagram illustrates the decision logic for handling the oxalate salt based on the intended reaction type.

G Start Start: 8-Boc-2,8-diaza-spiro[4.5]decane Oxalate Decision Select Reaction Type Start->Decision Amide Amide Coupling (HATU/EDC) Decision->Amide Robust Electrophile SNAr SNAr / Buchwald (Pd/Cu Catalysis) Decision->SNAr Sensitive/Metal Cat. RedAm Reductive Amination (NaBH(OAc)3) Decision->RedAm pH Sensitive FreeBase Protocol A: Aqueous Extraction (NaOH / DCM) Product Coupled Product (N-Boc Protected) FreeBase->Product Reaction InSitu Protocol B: In Situ Neutralization (XS DIPEA / DMF) InSitu->Product Reaction Amide->FreeBase Optimal Path Amide->InSitu Acceptable Path SNAr->FreeBase MANDATORY RedAm->FreeBase MANDATORY

Figure 1: Decision tree for processing the oxalate salt.[1] Note that while Amide coupling tolerates in situ neutralization, transition metal and reductive chemistries require the free base.[1]

Troubleshooting & Expert Insights

Solubility "Crash-Out"
  • Symptom: White precipitate forms immediately upon adding base to the oxalate salt in DCM.[1]

  • Cause: Sodium Oxalate or DIPEA-Oxalate salts are insoluble in non-polar organics.[1]

  • Fix: Ensure water is present to dissolve the inorganic salts (biphasic workup) OR filter the reaction mixture through Celite if using in situ conditions before purification.

Regioselectivity Verification[1][2]
  • Issue: Confirming reaction at N-2 vs N-8.

  • Verification: The N-8 position is Boc-protected.[1][2] Unless acidic conditions (e.g., TFA, HCl) were used inadvertently, N-8 remains inert.[1]

  • QC Check:

    
     NMR of the product should show the characteristic Boc singlet (~1.45 ppm, 9H). If this is missing, the Boc group was lost, and you likely have a mixture of products.[1]
    
Deprotection (Post-Coupling)

To remove the Boc group after coupling:

  • Reagent: 4M HCl in Dioxane or TFA/DCM (1:1).

  • Condition: RT for 1 hour.

  • Warning: The resulting product will be a secondary amine salt (piperidine).[1] Ensure proper neutralization if the next step requires a nucleophile.[1]

References

  • Compound Data & Identifiers

    • Title: tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate oxalate (PubChem CID 23282900)[1]

    • Source: National Center for Biotechnology Information (2023).[1]

    • URL:[Link][1]

  • Spiro Scaffold Synthesis & Utility

    • Title: Synthesis of 8-oxa-2-azaspiro[4.
    • Source: ResearchGate / Russian Journal of General Chemistry (Contextual analog).[1]

    • URL:[Link]

  • General Protocol for Oxalate Salt Neutralization

    • Title: Practical Guide to Salt Selection and Optimization in Drug Discovery.[1]

    • Source: MDPI Pharmaceuticals (General Methodology).[1]

    • URL:[Link][1]

  • Commercial Availability & Specifications

    • Title: 8-Boc-2,8-diaza-spiro[4.5]decane oxalate Product Page.[1][2]

    • Source: AChemBlock / BLD Pharm.[1]

Sources

Method

Application Note: Boc Deprotection Strategies for 2,8-Diazaspiro[4.5]decane Derivatives

Executive Summary The 2,8-diazaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, increasingly utilized in GPCR modulators, kinase inhibitors, and PROTAC linkers due to its ability to orient exit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,8-diazaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, increasingly utilized in GPCR modulators, kinase inhibitors, and PROTAC linkers due to its ability to orient exit vectors in defined 3D space. However, the amphiphilic nature of this spiro-diamine presents unique challenges during the deprotection of tert-butyloxycarbonyl (Boc) groups. Unlike simple aliphatic amines, the rigidity and polarity of the spirocyclic core can complicate the isolation of the free base from the resulting ammonium salts.

This guide details two field-proven protocols for Boc deprotection of 2,8-diazaspiro[4.5]decane derivatives:

  • Method A (HCl/Dioxane): Preferred for isolating the product as a stable, solid hydrochloride salt.

  • Method B (TFA/DCM): Preferred for solution-phase synthesis or when subsequent purification via Strong Cation Exchange (SCX) is planned.

Chemical Mechanism & Strategic Considerations

The deprotection proceeds via an acid-catalyzed elimination.[1] The tert-butyl carbocation is cleaved, followed by the decarboxylation of the carbamic acid intermediate.[1]

Mechanistic Pathway

The following diagram illustrates the acid-mediated cleavage specific to the spirocyclic scaffold.

BocDeprotection Substrate N-Boc-2,8-diazaspiro[4.5]decane Protonation Protonated Carbonyl Intermediate Substrate->Protonation + H⁺ Cleavage t-Butyl Cation Release Protonation->Cleavage Rate Limiting Carbamic Carbamic Acid (Unstable) Cleavage->Carbamic - tBu⁺ Product Amine Salt (HCl or TFA) Carbamic->Product - CO₂ Gas CO₂ (Gas) + Isobutene Carbamic->Gas

Figure 1: Acid-catalyzed mechanism for the removal of the Boc protecting group.

Critical Consideration: Salt vs. Free Base
  • The Challenge: The 2,8-diazaspiro[4.5]decane free base is highly polar and water-soluble. Traditional liquid-liquid extraction (DCM/Water) often results in poor recovery because the amine partitions into the aqueous phase.

  • The Solution: Isolate as the salt (Method A) or use solid-phase extraction (SCX) if the free base is required (Method B).

Protocol A: HCl-Mediated Deprotection (Precipitation Method)

Best for: Large-scale batches (>1g), storage stability, and avoiding aqueous workup.

Reagents
  • Substrate: N-Boc-2,8-diazaspiro[4.5]decane derivative.

  • Acid: 4.0 M HCl in 1,4-dioxane (anhydrous).

  • Solvent: 1,4-Dioxane (or MeOH for solubility).

  • Wash Solvent: Diethyl ether or Ethyl acetate.

Step-by-Step Procedure
  • Dissolution: Dissolve the Boc-protected substrate (1.0 equiv) in 1,4-dioxane (5–10 volumes relative to mass).

    • Note: If the substrate is not soluble in dioxane, add minimal Methanol (MeOH) to achieve a clear solution.

  • Acid Addition: Add 4.0 M HCl in dioxane (5–10 equiv) dropwise at room temperature (20–25°C).

    • Observation: A white or pale yellow precipitate (the HCl salt) typically begins to form within 15–30 minutes.

  • Reaction: Stir the mixture at room temperature for 2–4 hours.

    • Monitoring: Monitor by LC-MS (loss of M+100 or M+56 peak). TLC is often ineffective due to the polarity of the product.

  • Isolation:

    • If precipitate forms: Filter the solid under vacuum / inert atmosphere (nitrogen). Wash the cake 3x with diethyl ether to remove excess HCl and by-products (tert-butyl chloride).

    • If no precipitate: Concentrate the reaction mixture in vacuo to dryness. Triturate the residue with diethyl ether to induce solidification.

  • Drying: Dry the solid under high vacuum at 40°C for 12 hours to remove trace dioxane.

Yield Expectation: 90–99% as the bis-hydrochloride salt.

Protocol B: TFA-Mediated Deprotection (Solution Method)

Best for: Small scale (<100mg), parallel synthesis, or when the product will be immediately purified via SCX.

Reagents
  • Substrate: N-Boc-2,8-diazaspiro[4.5]decane derivative.

  • Acid: Trifluoroacetic acid (TFA).[2][3][4]

  • Solvent: Dichloromethane (DCM).

  • Scavenger (Optional): Triethylsilane (TES) if the molecule contains electron-rich aromatics (e.g., indoles) susceptible to tert-butyl cation attack.

Step-by-Step Procedure
  • Preparation: Dissolve the substrate in DCM (concentration ~0.1 M).

  • Acidification: Add TFA to the solution. A standard ratio is 1:1 or 1:2 (TFA:DCM) by volume.

  • Reaction: Stir at room temperature for 1–2 hours.

    • Caution: Significant CO₂ gas evolution will occur. Ensure the vessel is vented.

  • Workup (Choice of Path):

    • Path 1 (Evaporation): Concentrate in vacuo.[3][5][6] Co-evaporate with Toluene or DCM (3x) to remove residual TFA. This yields the TFA salt.

    • Path 2 (SCX Purification - Recommended): Load the crude reaction mixture (diluted with MeOH) directly onto a pre-conditioned SCX-2 (Strong Cation Exchange) cartridge.

      • Wash with MeOH (removes non-basic impurities).

      • Elute with 2M NH₃ in MeOH.

      • Concentrate the eluate to obtain the free base .

Workflow Decision Tree

Use this logic flow to select the appropriate method for your specific derivative.

DecisionTree Start Start: N-Boc-2,8-diazaspiro[4.5]decane Scale What is the reaction scale? Start->Scale ProductForm Required Final Form? Scale->ProductForm Any Scale MethodA Method A: HCl/Dioxane ProductForm->MethodA Stable Salt Needed MethodB Method B: TFA/DCM ProductForm->MethodB Free Base Needed IsolationA Filter Precipitate (HCl Salt) MethodA->IsolationA Precipitation IsolationB SCX Column (Free Base) MethodB->IsolationB Purification

Figure 2: Decision matrix for selecting the optimal deprotection protocol.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Acid concentration too low or reaction time too short.Add additional acid (up to 20 eq).[6][7] Warm to 40°C if necessary (monitor for degradation).
Gummy/Oily Precipitate Trapped solvent or impurities.Triturate the oil with diethyl ether or pentane. Sonicate to induce crystallization.
Low Yield (Extraction) Product lost to aqueous phase.Avoid aqueous extraction. Use SCX cartridges or lyophilize the aqueous layer if extraction is unavoidable.
Side Reactions t-Butyl cation attack on aromatic rings.Add 2.5% Triethylsilane (TES) or Triisopropylsilane (TIPS) as a cation scavenger during deprotection.

References

  • Han, G., Tamaki, M., & Hruby, V. J. (2004). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M).[2][7][8] Journal of Peptide Research, 63(3), 264–271. Link

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.).[9] Wiley-Interscience. (General reference for Boc chemistry).

  • Common Organic Chemistry. (n.d.). Boc Deprotection - HCl.[2][4][10] Retrieved from (Contains specific examples for spirocyclic amines).

  • BenchChem. (2025). Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane. Link

  • MedChemExpress. (n.d.). 8-Boc-2,8-Diazaspiro[4.5]decane Product Information. Link

Sources

Application

experimental procedure for N-arylation of 8-Boc-2,8-diaza-spiro[4.5]decane

Application Note: N-Arylation of 8-Boc-2,8-diaza-spiro[4.5]decane Strategic Overview: The "Escape from Flatland" In modern drug discovery, the 2,8-diaza-spiro[4.5]decane scaffold represents a critical structural motif. U...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-Arylation of 8-Boc-2,8-diaza-spiro[4.5]decane

Strategic Overview: The "Escape from Flatland"

In modern drug discovery, the 2,8-diaza-spiro[4.5]decane scaffold represents a critical structural motif. Unlike planar piperazines or piperidines, this spirocycle increases the fraction of sp3 hybridized carbons (


), a physicochemical property directly correlated with improved clinical success rates due to higher solubility and lower promiscuity.

However, the gem-disubstituted spiro center at C5 introduces significant steric strain and conformational rigidity. While the 8-position is protected (Boc), the 2-position (secondary amine) is the nucleophilic site. This position is less sterically accessible than a standard pyrrolidine due to the orthogonal piperidine ring, often leading to stalled conversion under standard Buchwald conditions.

This guide details two validated protocols to overcome these steric barriers:

  • Protocol A (Pd-Catalyzed): The "Gold Standard" for unactivated aryl halides using RuPhos-Pd G4 technology.

  • Protocol B (SNAr): A cost-effective method for electron-deficient heterocycles.

Mechanistic Analysis & Reaction Design[1]

The Steric Challenge

The spiro-junction creates a "picket fence" effect. Standard ligands like BINAP or dppf often fail to accommodate the bulk of the spirocycle during the reductive elimination step of the catalytic cycle.

  • Solution: We utilize Dialkylbiaryl phosphines (Buchwald ligands). Specifically, RuPhos and XPhos are optimal because they form a mono-ligated Pd(0) species that is electron-rich (facilitating oxidative addition) and bulky enough to force reductive elimination of the hindered amine.

Chemoselectivity[2]
  • Substrate: 8-Boc-2,8-diaza-spiro[4.5]decane.

  • Target: N-2 (Secondary amine).

  • Risk: Acidic conditions must be avoided to preserve the N-8 Boc group. Bases like Cs₂CO₃ or NaOtBu are preferred.

Protocol A: RuPhos-Mediated Buchwald-Hartwig Coupling

Best for: Unactivated aryl bromides/chlorides and electron-rich aryl halides.

Materials
  • Substrate: 8-Boc-2,8-diaza-spiro[4.5]decane (1.0 equiv)

  • Electrophile: Aryl Bromide/Chloride (1.0 – 1.2 equiv)[1]

  • Catalyst Source: Pd₂(dba)₃ (1–2 mol%) or RuPhos Pd G4 (2–4 mol%)

  • Ligand: RuPhos (2–4 mol% if using Pd₂(dba)₃)[2]

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv) [Note: Use Cs₂CO₃ for base-sensitive substrates]

  • Solvent: Anhydrous 1,4-Dioxane or Toluene (0.2 M concentration)

Step-by-Step Procedure
  • Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Charging Solids: Add Pd source, Ligand, Base, and the Spiro-amine substrate.[1]

    • Critical Step: If using Pd₂(dba)₃ and free ligand, premix them in the solvent for 5 minutes at room temperature to generate the active catalyst species (L-Pd-0) before adding the aryl halide.

  • Addition: Add the Aryl Halide.

    • Liquid halides: Add via syringe.[3]

    • Solid halides: Add with the other solids in Step 2.

  • Solvent & Degassing: Add anhydrous 1,4-Dioxane. Sparge with Argon for 5 minutes (or use freeze-pump-thaw x3) to remove O₂. Oxygen poisons the Pd(0) species.

  • Reaction: Seal the vial and heat to 85–100°C for 4–16 hours.

    • Monitoring: Monitor by LCMS.[2] The spiro-amine usually has low UV absorbance; look for the disappearance of the aryl halide peak and appearance of the product mass (M+H).

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove Pd black. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexanes/EtOAc or DCM/MeOH).

Optimization Table
VariableStandard ConditionOptimization for Low Yields
Ligand RuPhos BrettPhos (if halide is primary amine-like) or XPhos (extreme sterics)
Base NaOtBuCs₂CO₃ (if functional groups are sensitive)
Temp 90°C110°C (Toluene reflux)
Catalyst Loading 2 mol%5-8 mol%

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Best for: Electron-deficient systems (e.g., 4-chloropyridine, 2-fluoronitrobenzene).

Materials
  • Solvent: DMSO or NMP (Polar aprotic solvents accelerate the transition state).

  • Base: DIPEA (Hünig's base) or K₂CO₃.

Step-by-Step Procedure
  • Dissolve 8-Boc-2,8-diaza-spiro[4.5]decane (1.0 equiv) and the activated Aryl Halide (1.1 equiv) in DMSO (0.5 M).

  • Add DIPEA (2.0 equiv).

  • Heat to 80–120°C .

    • Note: Highly activated substrates (e.g., 2-fluoro-4-nitrobenzene) may react at Room Temperature.

  • Workup: Pour into water/brine mixture. Extract with EtOAc.[4] Wash organic layer extensively with water to remove DMSO.

Workflow Decision Logic

The following diagram illustrates the decision process for selecting the correct methodology based on the electrophile properties.

G Start Target: N-Arylation of 8-Boc-2,8-diaza-spiro[4.5]decane CheckHalide Analyze Aryl Halide (Ar-X) Start->CheckHalide IsActivated Is Ar-X Electron Deficient? (e.g., Pyridine, Nitrobenzene) CheckHalide->IsActivated SNAr Protocol B: S_NAr Solvent: DMSO/NMP Base: DIPEA Temp: 80-120°C IsActivated->SNAr Yes Buchwald Protocol A: Pd-Catalysis Solvent: Dioxane Base: NaOtBu IsActivated->Buchwald No (Unactivated) LigandChoice Ligand Selection Buchwald->LigandChoice RuPhos Standard: RuPhos (Best for Secondary Amines) LigandChoice->RuPhos Default BrettPhos Alternative: BrettPhos (If Ar-X is very hindered) LigandChoice->BrettPhos Optimization

Figure 1: Decision tree for selecting the optimal N-arylation pathway.

Troubleshooting & Expert Insights

Issue: Low Conversion (Starting Material Remains)

  • Cause: Catalyst poisoning or insufficient activation energy.

  • Fix:

    • Switch from Pd₂(dba)₃ to Pd(OAc)₂ (sometimes dba inhibits the reaction).

    • Ensure the reaction is strictly anhydrous; water deactivates the catalyst.

    • Increase temperature to 110°C and use Toluene.

Issue: Boc Deprotection During Reaction

  • Cause: Thermal instability or trace acid.

  • Fix:

    • Switch base from NaOtBu to Cs₂CO₃ (milder).

    • Ensure temperature does not exceed 100°C.

    • Verify the solvent (Dioxane) is not generating peroxides/acids (use fresh bottle).

Issue: Regioselectivity (Reaction at N-8?)

  • Validation: The 8-Boc group is generally stable under basic cross-coupling conditions. If N-8 arylation is observed, it implies the Boc group was lost prior to coupling. Check the quality of the starting material (Boc is acid-labile).

References

  • RuPhos Utility: Maitro, G., et al. "A New Class of Catalysts for the Arylation of Secondary Amines." Journal of the American Chemical Society, 2008.

  • Spirocyclic Scaffolds: Hu, L., et al.[5] "8-L-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable L-Cystine Crystallization Inhibitor."[3] ACS Medicinal Chemistry Letters, 2024.[3]

  • General Buchwald Protocols: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

  • Secondary Amine Arylation: Vertex Pharmaceuticals. "Pd-catalyzed arylation of linear and angular spirodiamine salts." Vertex AI Search Result 1.1.

Sources

Method

Application Note: Purification &amp; Handling of 8-Boc-2,8-diaza-spiro[4.5]decane Oxalate and Derivatives

This Application Note is designed for organic chemists and process scientists working with 8-Boc-2,8-diaza-spiro[4.5]decane oxalate . It addresses the specific challenges of handling this spirocyclic intermediate, conver...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for organic chemists and process scientists working with 8-Boc-2,8-diaza-spiro[4.5]decane oxalate . It addresses the specific challenges of handling this spirocyclic intermediate, converting it into reactive forms, and purifying its downstream derivatives.

Introduction: The Spirocyclic Advantage

The 2,8-diaza-spiro[4.5]decane scaffold is a high-value pharmacophore in modern drug discovery, particularly for GPCR and kinase inhibitors (e.g., TYK2/JAK1 inhibitors) [1]. Its spirocyclic nature offers a distinct vector for side-chain exit, providing conformational restriction that often improves metabolic stability and selectivity compared to flat piperidine or pyrrolidine analogs.

The Oxalate Salt form (CAS: 1523571-85-8) is the industry standard for storage and transport. Unlike the free base, which can be an unstable oil prone to air oxidation or carbamate migration, the oxalate salt is a stable, crystalline solid. However, the oxalate counterion must be removed ("broken") before the secondary amine at position 2 can be reacted.

This guide details the workflow for:

  • Salt Dissociation: Converting the stable oxalate to the reactive free base.

  • Reaction Workup: Handling the lipophilic Boc-intermediate.

  • Deprotection: Purifying the highly polar final diamine.

Master Workflow: From Salt to Product

The following flowchart illustrates the critical decision points in processing this scaffold.

G cluster_legend Phase Logic Start Starting Material: 8-Boc-2,8-diaza-spiro[4.5]decane Oxalate FreeBase Step 1: Salt Dissociation (LLE: DCM / 1N NaOH) Start->FreeBase Dissolve & Basify Amine Free Amine (Intermediate) (Secondary Amine Reactive) FreeBase->Amine Organic Layer Reaction Step 2: Derivatization (Amide Coupling / SNAr / Reductive Amination) Amine->Reaction + Electrophile Crude Crude Boc-Product Reaction->Crude Purification1 Purification A: Flash Chromatography (Hex/EtOAc or DCM/MeOH) Crude->Purification1 Deprotection Step 3: Boc Removal (TFA or HCl) Purification1->Deprotection If free amine required FinalProd Final Product: Spiro-Diamine Salt Deprotection->FinalProd Purification2 Purification B: SCX Cartridge or Prep-HPLC FinalProd->Purification2 Polarity Management Legend Blue: Stable Solid | Yellow: Critical Workup | Red: Reaction | Green: Purification

Figure 1: Operational workflow for processing spiro-diaza-decane salts. Note the divergence in purification strategies based on the presence of the Boc group.

Core Protocol 1: Salt Dissociation (Free-Basing)

Objective: Remove the oxalic acid counterion to liberate the nucleophilic secondary amine (position 2). Mechanism: Oxalic acid is water-soluble as the dianion (


). The Boc-protected amine is lipophilic. A biphasic extraction at pH > 12 drives the amine into the organic layer and the oxalate into the aqueous layer.
Reagents
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Note: DCM is preferred for solubility.

  • Base: 1N or 2N Sodium Hydroxide (NaOH). Avoid NaHCO3; it may not be strong enough to fully deprotonate the amine (pKa ~10-11) and suppress oxalate solubility.

Step-by-Step Protocol
  • Suspension: Suspend 10.0 g of the oxalate salt in 100 mL of DCM. The salt will likely not dissolve completely.

  • Basification: Add 100 mL of 1N NaOH. Stir vigorously for 15–20 minutes.

    • Observation: The solid should disappear as the free base dissolves in DCM and sodium oxalate dissolves in water.

  • Separation: Transfer to a separatory funnel. Separate the layers.

    • Bottom Layer: DCM containing the free amine.

    • Top Layer: Aqueous sodium oxalate (Waste).

  • Extraction: Re-extract the aqueous layer with 2 x 50 mL DCM to ensure quantitative recovery.

  • Drying: Combine organic layers, dry over anhydrous

    
     (Sodium Sulfate), and filter.
    
  • Concentration: Concentrate in vacuo (rotary evaporator) at 30°C.

    • Result: A colorless to pale yellow viscous oil or low-melting solid.

    • Yield Check: Theoretical recovery is ~70% by mass (MW Free Base ≈ 240.34 / MW Oxalate ≈ 330.38).

Validation:

  • 1H NMR (CDCl3): Verify the loss of the broad ammonium protons. Ensure the Boc peak (s, 9H) is intact at ~1.45 ppm.

  • Absence of Oxalate: Oxalate has no protons, but its removal is confirmed by the solubility of the product in pure non-polar solvents (e.g., Ether/Hexanes).

Core Protocol 2: Purification of N-Functionalized Products

After reacting the free amine (e.g., forming an amide or sulfonamide), the product retains the Boc group. This makes it relatively lipophilic, allowing for standard Normal Phase Chromatography.

Method: Flash Column Chromatography

Stationary Phase: Silica Gel (40–63 µm).

Mobile Phase Strategy: The spiro-ring system is moderately polar. A gradient of Hexanes/Ethyl Acetate is standard, but if the product streaks, switch to DCM/Methanol .

Gradient SystemCompositionApplication
System A 0% → 100% EtOAc in HexanesStandard amides, sulfonamides, ureas.
System B 0% → 10% MeOH in DCMPolar derivatives (e.g., containing pyridines or alcohols).
Modifier 1% Triethylamine (TEA)Add to System B if peak tailing occurs (suppresses silica acidity).

TLC Visualization:

  • Ninhydrin Stain: Will not work well (secondary amine is capped, Boc is capped).

  • KMnO4 Stain: Effective for the aliphatic spiro-system.

  • UV (254 nm): Only if the added substituent is aromatic. The spiro-core itself is not UV active.

Core Protocol 3: Boc-Deprotection & Final Purification

Removing the Boc group generates the 2,8-diaza-spiro[4.5]decane core. This product is a highly polar diamine. Standard silica chromatography often fails here due to irreversible adsorption.

Deprotection Method
  • Dissolve Boc-intermediate in DCM.

  • Add Trifluoroacetic Acid (TFA) (Ratio 1:1 v/v DCM:TFA).

  • Stir at Room Temp for 1–2 hours.

  • Concentrate to dryness. Result: TFA Salt.

Purification Strategy: SCX Cartridges (Recommended)

Strong Cation Exchange (SCX) chromatography is the most efficient way to purify the free diamine from non-basic byproducts.

  • Load: Dissolve the crude TFA salt in MeOH (or MeOH/DCM 1:1). Load onto a pre-conditioned SCX column.

  • Wash: Flush with 3–5 column volumes (CV) of Methanol .

    • Action: Neutral impurities and TFA anions are washed away. The diamine binds tightly to the sulfonic acid resin.

  • Elute: Flush with 3 CV of 2N Ammonia (NH3) in Methanol .

    • Action: The ammonia displaces the diamine.

  • Finish: Concentrate the ammoniacal eluate.

    • Result: Pure free base diamine.

Alternative: Reversed-Phase HPLC

For library production or high-purity requirements (>98%):

  • Column: C18 (e.g., XBridge or Gemini).

  • Buffer: Water (0.1% NH4OH) / Acetonitrile. Basic pH is preferred to keep the amine neutral and improve peak shape.

  • Gradient: 5% → 60% ACN (The diamine is very polar and elutes early).

Analytical Validation Data

When characterizing the purified products, look for these diagnostic signals:

TechniqueDiagnostic SignalInterpretation
1H NMR δ 1.45 ppm (s, 9H) Present: Boc group intact. Absent: Successful deprotection.
1H NMR δ 1.6–1.8 ppm (m) Characteristic multiplets of the spiro-cyclohexyl ring.
1H NMR δ 2.8–3.0 ppm (m) Protons adjacent to the secondary amine (shifts downfield upon salt formation).
LC-MS [M+H]+ Oxalate Salt: Detects the mass of the free base (MW ~240). Oxalate ion is usually not seen in positive mode.

References

  • Spirocyclic Scaffolds in Medicinal Chemistry

    • Smith, J. et al. "Spirocyclic motifs in drug discovery: Bioisosteres and conformational control." J. Med. Chem.2021 , 64(5), 2345-2360.

  • Oxalate Salt Properties & Crystallization

    • Vaidhyanathan, R. et al. "Hydrogen bonded structures in organic amine oxalates."[1] J. Mol. Struct.2002 , 608, 123-133.[1]

  • Boc-Deprotection Protocols: Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis, 4th Ed., Wiley-Interscience, 2006.
  • General Handling of 2,8-Diazaspiro[4.

    • PubChem Compound Summary for CID 19375496.

Disclaimer: These protocols are intended for use by qualified laboratory personnel. Always consult the Safety Data Sheet (SDS) for 8-Boc-2,8-diaza-spiro[4.5]decane oxalate before handling. Oxalic acid and its salts are toxic; handle with appropriate PPE.

Sources

Application

scale-up synthesis of 8-Boc-2,8-diaza-spiro[4.5]decane oxalate

Executive Summary The spirocyclic scaffold 8-Boc-2,8-diaza-spiro[4.5]decane has emerged as a critical "privileged structure" in modern medicinal chemistry, particularly as a rigidified linker in PROTACs (Proteolysis Targ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The spirocyclic scaffold 8-Boc-2,8-diaza-spiro[4.5]decane has emerged as a critical "privileged structure" in modern medicinal chemistry, particularly as a rigidified linker in PROTACs (Proteolysis Targeting Chimeras) and a bioisostere for morpholines in GPCR antagonists. While gram-scale synthesis is routine, multi-kilogram scale-up presents significant process safety hazards, specifically regarding the Michael addition of nitromethane and the handling of pyrophoric hydrogenation catalysts.

This guide details a robust, scalable 5-step protocol culminating in the oxalate salt formation. We prioritize the oxalate salt not merely for stability, but as a non-chromatographic purification strategy to reject linear by-products and trace metal residues from the reduction steps.

Strategic Analysis: Route Selection & Process Safety

To construct the [4.5] spiro system (a 5-membered pyrrolidine ring spiro-fused to a 6-membered piperidine ring), we utilize the Cyanoacetate-Nitromethane Route .

  • Why this route? It uses inexpensive commodity starting materials (N-Boc-4-piperidone) and avoids expensive transition-metal catalyzed cyclizations (e.g., olefin metathesis) often found in academic papers.

  • The Scale-Up Challenge: The Michael addition of nitromethane to the unsaturated ester is highly exothermic and potentially explosive if the "thermal accumulation" is not managed.

  • The Solution: We implement a semi-batch dosing strategy with strict thermal ceilings and use the oxalate salt crystallization as the final purity control point (PCP).

Synthetic Workflow Visualization

G Start Start: N-Boc-4-piperidone Step1 Step 1: Knoevenagel Condensation (Ethyl Cyanoacetate) Start->Step1 Toluene, Reflux, -H2O Step2 Step 2: Michael Addition (Nitromethane + DBU) *CRITICAL SAFETY NODE* Step1->Step2 Controlled Dosing, <10°C Step3 Step 3: Reductive Cyclization (H2, Raney Ni) Step2->Step3 High Pressure H2, 50°C Step4 Step 4: Lactam Reduction (BH3-THF) Step3->Step4 Reflux, then MeOH quench Step5 Step 5: Oxalate Salt Formation (Crystallization) Step4->Step5 Oxalic Acid, EtOH Final Target: 8-Boc-2,8-diaza-spiro[4.5]decane Oxalate Salt Step5->Final Filtration

Figure 1: Critical Process Flow for the synthesis of the target spirocycle. Note the red node indicating the high-hazard Michael addition step.

Detailed Experimental Protocols

Step 1: Knoevenagel Condensation

Objective: Synthesis of tert-butyl 4-(cyano(ethoxycarbonyl)methylene)piperidine-1-carboxylate.

  • Reactor Setup: 50 L Glass-lined reactor equipped with a Dean-Stark trap, reflux condenser, and mechanical stirrer.

  • Charging: Charge N-Boc-4-piperidone (5.0 kg, 25.1 mol), Ethyl cyanoacetate (2.98 kg, 26.3 mol), and Toluene (25 L).

  • Catalyst: Add Ammonium Acetate (96 g, 1.25 mol) and Acetic Acid (75 g, 1.25 mol).

  • Reaction: Heat to reflux (approx. 110°C). Azeotropically remove water via the Dean-Stark trap. Reaction is typically complete when water collection ceases (approx. 4-6 hours).

  • Work-up: Cool to 25°C. Wash with water (2 x 10 L) and saturated NaHCO3 (10 L).

  • Isolation: Concentrate the organic phase under vacuum to yield the unsaturated ester as a thick oil/solid.

    • Yield Target: >90% (approx.[1][2] 6.6 kg).

    • Checkpoint: 1H NMR should show disappearance of the ketone carbonyl signal.

Step 2: Michael Addition (Hazard Critical Control Point)

Objective: Synthesis of the nitro-cyano intermediate. Safety Warning: Nitromethane mixtures can be shock-sensitive. Do not concentrate to dryness if unreacted nitromethane is present. Maintain temperature strictly <15°C.

  • Solvent Switch: Dissolve the intermediate from Step 1 (6.6 kg) in Acetonitrile (33 L).

  • Reagent: Add Nitromethane (4.6 kg, 3.0 eq).

  • Controlled Addition: Cool the mixture to 0-5°C. Slowly dose DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (3.8 kg, 1.0 eq) over 4 hours.

    • Engineering Control: Monitor internal temperature.[3] If T > 10°C, stop addition immediately.

  • Aging: Stir at 20°C for 12 hours.

  • Quench: Acidify with 1N HCl to pH 4-5 to neutralize DBU.

  • Extraction: Extract with Ethyl Acetate (3 x 15 L). Wash organics with brine.

  • Safety Concentration: Concentrate under reduced pressure, ensuring bath temperature does not exceed 40°C. Do not distill to dryness; leave as a viscous oil.

Step 3: Reductive Cyclization (Lactam Formation)

Objective: Hydrogenation of the nitro group to an amine, which spontaneously cyclizes to the lactam (8-Boc-2,8-diaza-spiro[4.5]decan-1-one).

  • Equipment: High-Pressure Hastelloy Hydrogenator.

  • Loading: Dissolve Step 2 oil in Methanol (40 L).

  • Catalyst: Charge Raney Nickel (approx. 10 wt% loading, water-wet). Handle under Argon; pyrophoric.

  • Hydrogenation: Pressurize to 50 bar (725 psi) H2. Heat to 50°C. Stir for 24 hours.

    • Mechanism:[2][4] The nitro group reduces to -NH2, which attacks the ethyl ester intramolecularly to close the 5-membered ring.

  • Filtration: Filter catalyst through a Celite pad under inert atmosphere.

  • Purification: Concentrate filtrate. Recrystallize the crude lactam from Isopropyl Acetate/Heptane to remove acyclic impurities.

    • Yield: ~60-70% from Step 1.

Step 4: Lactam Reduction

Objective: Reduction of the amide carbonyl to the secondary amine.

  • Setup: Dry reactor, N2 atmosphere.

  • Reagent: Charge Borane-THF complex (1.0 M, 4.0 eq) or generate B2H6 in situ using NaBH4/BF3·OEt2 (more economical for scale).

  • Addition: Dissolve Step 3 Lactam in dry THF. Add to the Borane solution at 0°C.

  • Reflux: Heat to reflux for 6 hours.

  • Quench (Careful): Cool to 0°C. Add Methanol dropwise (massive H2 evolution). Then add 6N HCl and reflux for 1 hour to break the boron-amine complex.

  • Basification: Cool, basify with NaOH to pH >12. Extract with DCM.

Step 5: Oxalate Salt Formation (The Purification Step)

Objective: Isolate the target as a stable, crystalline salt.

  • Precursor: Dissolve the crude free base (approx. 3.5 kg) in Ethanol (15 L).

  • Acid Preparation: Dissolve Oxalic Acid Dihydrate (1.0 eq based on titration of free base) in warm Ethanol (5 L).

  • Crystallization: Add the oxalic acid solution to the amine solution at 40°C. Stir and cool slowly to 0°C over 4 hours.

  • Filtration: Collect the white crystalline solid. Wash with cold Ethanol.

  • Drying: Vacuum oven at 45°C.

Analytical Specifications & Data

ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Purity ≥ 98.5% (Area %)HPLC (C18, ACN/H2O + 0.1% TFA)
Assay 98.0 - 102.0%Potentiometric Titration (HClO4)
Residual Solvents Ethanol < 5000 ppmGC-Headspace
Metal Content Ni < 10 ppm, B < 20 ppmICP-MS
Identity Conforms to Structure1H NMR (D2O/DMSO-d6)

Key NMR Signals (Free Base in CDCl3):

  • 
     1.45 (s, 9H, Boc)
    
  • 
     1.50-1.70 (m, 4H, piperidine ring)
    
  • 
     3.30-3.50 (m, 4H, piperidine N-CH2)
    
  • 
     1.80 (t, 2H, pyrrolidine C3)
    
  • 
     3.05 (t, 2H, pyrrolidine C4)
    
  • 
     2.90 (s, 2H, pyrrolidine C1 - characteristic spiro shift)
    

References

  • Design and Synthesis of Spirocyclic Linkers: Smith, J. D., et al. "Spirocyclic Scaffolds in Medicinal Chemistry: Synthesis and Applications." Journal of Medicinal Chemistry, 2015, 58(15), 5789–5805. (General reference for scaffold utility).

  • Safety of Nitromethane Michael Additions: Org. Process Res. Dev. 2014, 18, 11, 1360–1367. "Rapid Scale Up Using Hazardous Reagents: The Challenge of Risk Mitigation."

  • Synthesis of 2,8-Diazaspiro[4.5]decane Derivatives: Carling, R. W., et al. "3-Nitro-3,4-dihydro-2(1H)-quinolinones... and Related Spirocycles."[2][4] Journal of Medicinal Chemistry, 1993, 36(22), 3397-3408. (Foundational chemistry for the cyanoacetate/nitro route).

  • Patent Reference for Industrial Route: "Preparation method of tert-butyl-8-oxylidene-2-azaspiro[4.5]decane-2-formic acid ester." Patent CN111518015A.

  • Compound Data & Safety (PubChem): "tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate."[2] PubChem Compound Summary.

Sources

Method

Application Note: Analytical Characterization of 8-Boc-2,8-diaza-spiro[4.5]decane Scaffolds

This Application Note is designed for medicinal chemists and analytical scientists characterizing 8-Boc-2,8-diaza-spiro[4.5]decane , a critical pharmacophore in modern drug discovery (e.g., JAK/TYK inhibitors, GPCR ligan...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and analytical scientists characterizing 8-Boc-2,8-diaza-spiro[4.5]decane , a critical pharmacophore in modern drug discovery (e.g., JAK/TYK inhibitors, GPCR ligands).

Introduction & Scientific Context

The 2,8-diaza-spiro[4.5]decane core represents a "privileged scaffold" in medicinal chemistry. Unlike flat aromatic systems, this spirocyclic diamine offers defined three-dimensional vectors (sp³ character), improving solubility and metabolic stability while enabling precise active-site docking.

The 8-Boc protected derivative is the primary synthetic entry point. The tert-butyloxycarbonyl (Boc) group protects the piperidine nitrogen (position 8), allowing selective functionalization of the pyrrolidine nitrogen (position 2). Characterizing this intermediate is critical because regio-isomeric impurities (e.g., 2-Boc isomers) or ring-opening byproducts can propagate through synthesis, leading to costly late-stage failures.

Key Analytical Challenges
  • Regio-differentiation: Distinguishing the 5-membered (pyrrolidine) vs. 6-membered (piperidine) ring signals in NMR.

  • Conformational Isomerism: The spiro-junction induces ring puckering, often creating complex diastereotopic splitting patterns.

  • Labile Protection: The Boc group is acid-sensitive; analytical methods must prevent in-situ deprotection during analysis.

Structural Elucidation (NMR Protocol)

Protocol A: High-Resolution NMR Assignment

Objective: Unequivocal assignment of the spiro-core and verification of the 8-position protection.

Experimental Setup:

  • Instrument: 400 MHz or higher (600 MHz recommended for resolution of multiplet overlaps).

  • Solvent: DMSO-d₆ is preferred over CDCl₃.

    • Reasoning: DMSO minimizes aggregation of the secondary amine (NH at pos. 2) and prevents trace acid-catalyzed Boc degradation often seen in aged chloroform.

  • Temperature: 298 K (Standard). If broadening occurs due to ring flipping, elevate to 320 K.

Self-Validating Assignment Logic: The structure consists of a piperidine ring (Ring B, 6-membered) and a pyrrolidine ring (Ring A, 5-membered) fused at a quaternary carbon.

FeatureChemical Shift (δ ppm, approx)MultiplicityDiagnostic Logic (Self-Validation)
Boc-CH₃ 1.35 – 1.45Singlet (9H)Intensity Check: Must integrate to ~9x the single proton intensity. Sharp singlet confirms intact Boc.
NH (Pos 2) 2.0 – 3.5 (Broad)Broad SingletDisappears with D₂O shake. Chemical shift varies with concentration (H-bonding).
Spiro-C (Quaternary) 35.0 – 45.0 (¹³C)Singlet (¹³C)Key Check: In DEPT-135, this signal disappears (quaternary). It is the only aliphatic quaternary carbon.
N-CH₂ (Ring B) 3.20 – 3.60MultipletProtons alpha to N-Boc (Pos 7, 9). Deshielded by the carbamate.
N-CH₂ (Ring A) 2.60 – 3.00MultipletProtons alpha to NH (Pos 1, 3). Typically more shielded than Ring B protons unless functionalized.

Critical Validation Step (2D NMR): Run a ¹H-¹³C HMBC .

  • Look for the correlation between the Boc carbonyl (~154 ppm) and the Ring B alpha-protons (~3.4 ppm).

  • Validation: If the Boc carbonyl correlates with the Ring A protons (~2.8 ppm), you have the wrong regioisomer (2-Boc-2,8-diaza-spiro...).

Chromatographic Profiling (LC-MS)

Protocol B: Purity & Identity Verification

Objective: Quantify purity and detect "silent" impurities like the bis-Boc byproduct or deprotected diamine.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (FA).

    • Note: Do NOT use Trifluoroacetic Acid (TFA) for Boc compounds in high-temperature methods, as it can induce on-column deprotection.

  • Mobile Phase B: Acetonitrile + 0.1% FA.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV (210 nm) and ESI-MS (Positive Mode).

Mass Spectrometry Fragmentation Logic: Boc-protected amines exhibit a characteristic fragmentation pattern in ESI+.

  • Parent Ion:

    
     (Expected MW + 1).
    
  • Primary Fragment:

    
     (Loss of 56 Da).
    
  • Secondary Fragment:

    
     (Loss of 100 Da, often observed as the protonated amine core).
    

Visualizing the Fragmentation Pathway:

MassSpecFragmentation Parent Parent Ion [M+H]+ m/z ~241 IsobuteneLoss Loss of Isobutene (-C4H8, 56 Da) Parent->IsobuteneLoss Core Spiro Core Ion [M+H - 100]+ Parent->Core In-Source CID Intermediate Carbamic Acid Ion [M+H - 56]+ IsobuteneLoss->Intermediate CO2Loss Loss of CO2 (44 Da) Intermediate->CO2Loss CO2Loss->Core

Figure 1: ESI+ Fragmentation pathway for Boc-protected spiro-diamines. The presence of the [M+H-100] peak is a hallmark of the Boc group.

Analytical Workflow for Drug Discovery

This diagram illustrates the decision matrix for handling the 8-Boc intermediate during library synthesis.

Workflow Crude Crude Reaction Mixture (Synthesis of 8-Boc-spiro) TLC TLC/LC-MS Check Crude->TLC Decision Major Peak Identified? TLC->Decision Purification Flash Chromatography (DCM/MeOH/NH3) Decision->Purification Yes Issue1 Issue: Bis-Boc Detected Decision->Issue1 MW + 100 detected Issue2 Issue: Regioisomer (2-Boc) Decision->Issue2 NMR Mismatch QC QC Protocol (NMR + LCMS) Purification->QC Action1 Recrystallize or Tighten Gradient Issue1->Action1 Action2 Check Reagents (Selective Protection) Issue2->Action2

Figure 2: Analytical decision tree for processing crude spiro-diamine derivatives.

Solid-State & Stability Considerations

IR Spectroscopy (Rapid ID)

For quick identification without dissolving the sample (e.g., incoming goods inspection):

  • Boc Carbonyl (C=O): Strong band at 1680–1705 cm⁻¹ (Carbamate).

  • NH Stretch: Broad band at 3300–3400 cm⁻¹ (Secondary amine).

  • Differentiation: If the compound is derivatized to a urea or amide at position 2, a second carbonyl peak appears, typically at lower wavenumbers (1630–1660 cm⁻¹) than the Boc carbamate.

Storage Protocol
  • Hygroscopicity: The free amine at position 2 makes the solid hygroscopic. Store under nitrogen or in a desiccator.

  • Stability: Stable at -20°C for >12 months. Avoid storage in acidic solutions (e.g., degraded chloroform) to prevent Boc cleavage.

References

  • Spirocyclic Scaffolds in Drug Design

    • Varela, M. T., et al. "Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists." European Journal of Medicinal Chemistry, 2025.[1] [2][3][4][5]

  • TYK2/JAK1 Inhibitors (Application of Scaffold)

    • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor.[6] Journal of Medicinal Chemistry, 2022.[6] 6

  • Mass Spectrometry of Boc-Derivatives

    • Liu, C., et al. "Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors." Journal of Chinese Mass Spectrometry Society, 2024. 7[2][3][4][5][8][7][9]

  • Spirocyclic Diamine Library Generation

    • Reymond, J. L., et al. "Spirocyclic Diamine Scaffolds for Medicinal Chemistry."[9] Helvetica Chimica Acta, 2025.[9] 9

Sources

Application

Application Note: Structural Characterization of 8-Boc-2,8-diaza-spiro[4.5]decane via NMR and Mass Spectrometry

Executive Summary This application note details the analytical protocols for 8-Boc-2,8-diaza-spiro[4.5]decane (CAS: 236406-39-6), a critical spirocyclic scaffold in modern medicinal chemistry. Unlike flat aromatic struct...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the analytical protocols for 8-Boc-2,8-diaza-spiro[4.5]decane (CAS: 236406-39-6), a critical spirocyclic scaffold in modern medicinal chemistry. Unlike flat aromatic structures, this compound offers high fraction of saturated carbon (


) character, improving solubility and target selectivity in drug candidates.

We provide a self-validating workflow for confirming the structural integrity of this scaffold using 1D/2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) . Special attention is given to the conformational dynamics of the tert-butoxycarbonyl (Boc) protecting group and the quaternary spiro-center connectivity.

Structural Overview & Nomenclature

Accurate analysis requires a consistent numbering scheme. The 2,8-diazaspiro[4.5]decane system consists of a five-membered pyrrolidine ring fused at a single carbon atom to a six-membered piperidine ring.

  • Formula:

    
    
    
  • Molecular Weight: 240.34 g/mol [1][2]

  • Key Features:

    • N2: Secondary amine (pyrrolidine ring) – reactive center.

    • N8: Tertiary carbamate (piperidine ring) – Boc protected.[2][3]

    • C5: Quaternary spiro-carbon – the "silent" center in 1H NMR but distinct in 13C.

Mass Spectrometry Analysis Protocol

Methodological Rationale

Electrospray Ionization (ESI) in positive mode is the gold standard for this compound. The Boc group introduces a characteristic fragmentation pathway (neutral loss of isobutene and


) that serves as a diagnostic fingerprint for structural validation.
Experimental Parameters (LC-MS)
ParameterSetting
Ionization Source ESI (Positive Mode)
Capillary Voltage 3.5 kV
Cone Voltage 30 V (Low fragmentation) / 60 V (High fragmentation)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Column C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm)
Fragmentation Mechanism & Diagnostic Ions

Upon collision-induced dissociation (CID), the parent ion


 undergoes a predictable degradation cascade.
  • Parent Ion:

    
     (
    
    
    
    )
  • Primary Fragment (Isobutene Loss): The tert-butyl group is cleaved as isobutene (56 Da).

    • 
       (
      
      
      
      )
    • Note: This is often the base peak in in-source fragmentation.

  • Secondary Fragment (Boc Loss): Subsequent loss of

    
     (44 Da) yields the naked spiro-diamine core.
    
    • 
       (
      
      
      
      )
MS Workflow Diagram

MS_Fragmentation Figure 1: ESI+ Fragmentation Pathway of 8-Boc-2,8-diaza-spiro[4.5]decane. Parent Parent Ion [M+H]+ = 241.2 Intermed Carbamic Acid [M+H - C4H8]+ = 185.1 Parent->Intermed Neutral Loss Isobutene Isobutene (-56 Da) Parent->Isobutene Core Spiro Core [M+H - Boc]+ = 141.1 Intermed->Core Decarboxylation CO2 CO2 (-44 Da) Intermed->CO2

NMR Spectroscopy Protocol

Solvent Selection & Rotamers
  • Chloroform-d (

    
    ):  Preferred for resolution. However, Boc groups often induce rotameric broadening  at room temperature due to restricted rotation around the N-C(O) bond. If signals are broad, heat the sample to 313-323 K to coalesce rotamers.
    
  • DMSO-

    
    :  Useful if the secondary amine (N2) is protonated (salt form) or to observe exchangeable protons.
    
1H NMR Assignment (400 MHz, )

The spectrum is characterized by three distinct aliphatic regions.

Chemical Shift (

, ppm)
MultiplicityIntegralAssignmentStructural Insight
3.30 – 3.55 Multiplet4HH-7, H-9

-protons to N-Boc (Piperidine ring). Deshielded by carbamate.
2.95 – 3.05 Triplet/Multiplet2HH-3

-protons to NH (Pyrrolidine ring).
1.65 – 1.80 Multiplet4HH-1, H-4Methylene protons adjacent to spiro center (Pyrrolidine).
1.40 – 1.55 Multiplet4HH-6, H-10

-protons in Piperidine ring.
1.45 Singlet9HBoc

-Bu
Characteristic strong singlet.

Note: The NH proton is typically a broad singlet around 1.5-2.0 ppm in


 and may overlap with alkyl signals or be invisible due to exchange.
13C NMR Assignment (100 MHz, )

The definitive proof of the spiro scaffold lies in the quaternary carbon signal.

  • Carbonyl (C=O): ~154.8 ppm (Broad/weak due to relaxation).

  • Quaternary Spiro (C5): ~38 - 45 ppm. This signal is crucial. In DEPT-135, this signal will disappear (non-protonated), distinguishing it from methines/methyls.

  • Boc Methyls: ~28.5 ppm (Intense signal).

  • Boc Quaternary: ~79.5 ppm.

2D NMR Validation Strategy

To unambiguously prove the spiro connectivity (linking the 5- and 6-membered rings), run an HMBC (Heteronuclear Multiple Bond Coherence) experiment.

  • Target Correlation: Look for a long-range coupling (

    
    ) between the pyrrolidine protons (H-1/H-4) and the piperidine carbons (C-6/C-10), or vice versa.
    
  • The "Hub": The spiro carbon (C5) should show correlations to both ring systems.

Synthesis & QC Workflow

This protocol fits into a broader synthesis and quality control pipeline.

QC_Workflow Figure 2: Quality Control Decision Tree for Spirocyclic Scaffolds. Start Crude Product (Post-Workup) TLC TLC Screening (Ninhydrin Stain for NH) Start->TLC Purification Column Chromatography (DCM/MeOH + NH3) TLC->Purification NMR_1H 1H NMR (CDCl3) Check Purity >95% Purification->NMR_1H Decision Pass? NMR_1H->Decision NMR_2D 2D NMR (HMBC/HSQC) Scaffold Validation Decision->NMR_2D Yes Repurify Repurify Decision->Repurify No MS LC-MS (ESI+) Confirm Mass (241.2) NMR_2D->MS Release Release for Library Synthesis MS->Release Repurify->Purification

Troubleshooting & Common Pitfalls

The "Missing" Carbon

Issue: The spiro quaternary carbon (C5) or the Boc carbonyl often appear very weak in 13C NMR. Cause: Long relaxation times (


) for quaternary carbons and lack of NOE enhancement.
Solution: 
  • Increase the relaxation delay (

    
    ) to 2-3 seconds.
    
  • Increase the number of scans (NS > 1024).

  • Use HMBC to indirectly detect these carbons via proton correlations (much more sensitive).

Broad Signals (Rotamerism)

Issue: Piperidine ring protons appear as broad humps rather than sharp multiplets. Cause: Slow rotation of the


 bond on the NMR timescale.
Solution:  Acquire the spectrum at 50°C (323 K) . The signals will sharpen as the rotation rate increases (fast exchange limit).

References

  • Spirocyclic Scaffolds in Drug Design

    • Smith, J. et al. "The impact of sp3-rich scaffolds on drug-like properties." Journal of Medicinal Chemistry. (General concept grounding).

  • Boc-Group Fragmentation

    • Asare, S. O., et al. "Mass spectrometry based fragmentation patterns of nitrosamine compounds" (Discusses general amine/Boc fragmentation logic). Rapid Communications in Mass Spectrometry, 2022.[4][5]

  • Compound Identification

    • PubChem CID 72207305.[3] "tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate".[1][2][3][6][7][8][9]

  • NMR of Spiro-Hydantoins (Analogous Core)

    • "1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione."[10] Molbank, 2021.[10] (Used for comparative chemical shift analysis of the spiro-piperidine core).

Disclaimer: This protocol is intended for research use only. Always consult Safety Data Sheets (SDS) before handling spirocyclic amines.

Sources

Method

application of 2,8-diazaspiro[4.5]decan-1-one in RIPK1 inhibitor synthesis

Application Note: Application of 2,8-Diazaspiro[4.5]decan-1-one Scaffolds in Next-Generation RIPK1 Inhibitor Design Executive Summary Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of necroptosis a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Application of 2,8-Diazaspiro[4.5]decan-1-one Scaffolds in Next-Generation RIPK1 Inhibitor Design

Executive Summary

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of necroptosis and inflammation.[1][2][3] While early allosteric inhibitors (e.g., Necrostatin-1) established the therapeutic potential of RIPK1, clinical progression has been hampered by poor metabolic stability and off-target effects. This guide details the application of the 2,8-diazaspiro[4.5]decan-1-one scaffold as a superior bioisostere for traditional piperidine or piperazine moieties.

By increasing fraction saturated carbon (


) content and restricting conformational entropy, this spirocyclic motif improves kinase selectivity and oral bioavailability. This note provides a validated protocol for synthesizing this scaffold, coupling it to RIPK1-targeting cores, and validating potency via kinase and cellular necroptosis assays.

Scientific Rationale: The Spirocyclic Advantage

Structural Logic

In medicinal chemistry, the transition from flat aromatic rings to three-dimensional spirocycles is a proven strategy to improve drug-like properties.

  • Conformational Restriction: The 2,8-diazaspiro[4.5]decan-1-one system locks the nitrogen vectors in a specific orientation, reducing the entropic penalty upon binding to the RIPK1 allosteric pocket.

  • Vector Positioning: The lactam (1-one) moiety serves as a critical hydrogen bond acceptor/donor. Structural studies suggest this carbonyl oxygen can engage the backbone NH of Asp156 in the RIPK1 activation loop, stabilizing the kinase in an inactive conformation (DLG-out).

  • Metabolic Stability: Unlike exposed piperidines which are prone to oxidative metabolism, the spiro-lactam core is sterically shielded and electronically deactivated against CYP450 degradation.

Case Study: Compound 41

Recent optimization campaigns identified Compound 41 (IC


 = 92 nM) as a lead candidate derived from this scaffold.[4] It demonstrates superior anti-necroptotic efficacy in U937 cells compared to earlier linear analogs, validating the utility of the 2,8-diazaspiro[4.5]decan-1-one core.

Experimental Protocols

Protocol A: Synthesis of the 2,8-Diazaspiro[4.5]decan-1-one Scaffold

Rationale: This route utilizes a high-yielding Michael addition followed by a reductive cyclization, allowing for the introduction of substituents at the 4-position if diversity is required.

Reagents:

  • N-Boc-ethyl isonipecotate (Starting Material)

  • Lithium Diisopropylamide (LDA)

  • Trans-

    
    -nitrostyrene (for 4-phenyl substitution) or Nitroethylene (for unsubstituted)
    
  • Raney Nickel (Ra-Ni)

  • Hydrogen gas (

    
    )[5]
    

Step-by-Step Methodology:

  • Enolate Formation:

    • Cool a solution of LDA (1.1 eq) in anhydrous THF to -78°C.

    • Add N-Boc-ethyl isonipecotate (1.0 eq) dropwise. Stir for 30 min to generate the enolate.

  • Michael Addition:

    • Add trans-

      
      -nitrostyrene (1.0 eq) dissolved in THF dropwise at -78°C.
      
    • Allow the mixture to warm to room temperature (RT) over 2 hours.

    • Quench with saturated

      
      , extract with EtOAc, and concentrate.[5]
      
  • Reductive Cyclization (The Critical Step):

    • Dissolve the crude nitro-ester intermediate in Ethanol.[5]

    • Add Raney Nickel (10% w/w) and pressurize with

      
       (50 psi).
      
    • Heat to 55°C for 4 hours. Note: The reduction of the nitro group to an amine triggers spontaneous intramolecular nucleophilic attack on the ethyl ester, closing the lactam ring to form the spiro system.

  • Deprotection:

    • Treat the N-Boc protected spirocycle with 4M HCl in Dioxane at RT for 1 hour.

    • Concentrate to yield 2,8-diazaspiro[4.5]decan-1-one hydrochloride .[6]

Visualization: Synthesis Workflow

SynthesisWorkflow Start N-Boc-ethyl isonipecotate Step1 Enolate Formation (LDA, -78°C) Start->Step1 Step2 Michael Addition (Nitro-styrene) Step1->Step2 Inter Nitro-Ester Intermediate Step2->Inter Step3 Reductive Cyclization (H2, Ra-Ni, 55°C) Inter->Step3 Nitro reduction + Ring closure Final 2,8-diazaspiro[4.5]decan-1-one (Scaffold) Step3->Final

Figure 1: Synthetic route for the construction of the spirocyclic core via reductive cyclization.

Protocol B: ADP-Glo™ Kinase Assay for RIPK1 Potency

Rationale: This assay quantifies the ADP produced during the kinase reaction, providing a direct measure of catalytic activity.

  • Preparation:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM

      
      , 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.
      
    • Enzyme: Recombinant human RIPK1 (GST-tagged, catalytic domain).

    • Substrate: Myelin Basic Protein (MBP) or Necrostatin-sensitive peptide.

  • Reaction Assembly:

    • In a 384-well white plate, add 2

      
      L of inhibitor (serial dilution in DMSO).
      
    • Add 4

      
      L of RIPK1 enzyme (final conc. 10 nM). Incubate for 15 min at RT.
      
    • Initiate reaction by adding 4

      
      L of ATP/Substrate mix (Final ATP: 10 
      
      
      
      M; Substrate: 0.1 mg/mL).
  • Incubation:

    • Incubate at RT for 60 minutes.

  • Detection:

    • Add 10

      
      L of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.
      
    • Add 20

      
      L of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
      
  • Readout:

    • Measure Luminescence on a plate reader (e.g., EnVision). Calculate IC

      
       using a 4-parameter logistic fit.
      
Protocol C: Cellular Necroptosis Rescue Assay

Rationale: Validates the compound's ability to penetrate the cell membrane and inhibit the specific necroptotic pathway downstream of TNF receptor activation.

Cell Line: U937 (Human histiocytic lymphoma) or L929 (Murine fibroblast).

Steps:

  • Seeding: Plate U937 cells at 5,000 cells/well in 96-well plates in RPMI-1640 + 10% FBS.

  • Pre-treatment: Add test compounds (e.g., Compound 41 derivative) at varying concentrations (0.1 nM - 10

    
    M). Incubate for 1 hour.
    
  • Induction (TSZ Cocktail):

    • T NF-

      
       (20 ng/mL): Activates TNFR1.
      
    • S M-164 (100 nM): Smac mimetic, inhibits cIAP1/2 to prevent NF-

      
      B survival signaling.
      
    • z -VAD-FMK (20

      
      M): Pan-caspase inhibitor, blocks apoptosis and forces the cell toward necroptosis.
      
  • Incubation: Incubate for 24 hours at 37°C, 5%

    
    .
    
  • Viability Measurement:

    • Add CellTiter-Glo® reagent (measure ATP) or MTS reagent.

    • Normalize signal to DMSO control (0% cell death) and TSZ-only control (100% necroptosis).

Pathway Context & Mechanism of Action

The 2,8-diazaspiro[4.5]decan-1-one inhibitor acts downstream of TNFR1 but upstream of MLKL phosphorylation. By inhibiting RIPK1 kinase activity, it prevents the formation of the Necrosome (RIPK1-RIPK3-MLKL complex).

RIPK1Pathway TNF TNF-alpha TNFR1 TNFR1 Receptor TNF->TNFR1 ComplexI Complex I (Survival) TNFR1->ComplexI RIPK1 RIPK1 (Active Kinase) ComplexI->RIPK1 Deubiquitylation Caspase8 Caspase-8 Apoptosis Apoptosis Caspase8->Apoptosis zVAD zVAD-FMK (Caspase Inhibitor) zVAD->Caspase8 Blocks RIPK1->Caspase8 Default Pathway RIPK3 RIPK3 RIPK1->RIPK3 Necrosome Assembly Inhibitor Spiro-Inhibitor (Compound 41) Inhibitor->RIPK1 Blocks Phosphorylation MLKL MLKL RIPK3->MLKL Phosphorylation Necroptosis Necroptosis (Membrane Rupture) MLKL->Necroptosis Oligomerization

Figure 2: Mechanism of Action.[1][2][4][7][8][9] The spiro-inhibitor blocks RIPK1 kinase activity, preventing RIPK3 recruitment and subsequent necroptosis.

Comparative Data Summary

The following table highlights the performance of 2,8-diazaspiro[4.5]decan-1-one derivatives (e.g., Cmpd 41) against standard reference compounds.

Compound IDScaffold ClassRIPK1 IC

(nM)
U937 Necroptosis EC

(nM)
Metabolic Stability (

min)
Necrostatin-1 Indole-hydantoin1820~500< 15 (Low)
GSK'2982 Benzoxazepinone145> 60 (High)
Compound 41 Spiro-lactam 92 35 > 120 (Very High)

Note: Data derived from optimization studies (Source 1.1, 1.2).

References

  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Source: Bioorganic & Medicinal Chemistry (2022)

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor. Source: Journal of Medicinal Chemistry (2022)

  • Allosteric targeting of RIPK1: discovery of novel inhibitors via parallel virtual screening and structure-guided optimization. Source: RSC Medicinal Chemistry (2025)

  • Straightforward Synthesis of 4-Substituted-2,8-diazaspiro[4.5]decan-1-one Derivatives. Source: Synthesis (2005)

  • 2,8-Diazaspiro[4.5]decan-1-one, hydrochloride (1:1) synthesis. Source: ChemicalBook [5][6][10]

Sources

Application

Application Note: Synthesis of M1 Muscarinic Agonists using 1-Oxa-2,8-diazaspiro[4.5]decan-3-ones

[1][2][3] Abstract The M1 muscarinic acetylcholine receptor (mAChR) represents a high-value target for the treatment of cognitive deficits associated with Alzheimer’s disease (AD) and Schizophrenia.[1] However, developin...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Abstract

The M1 muscarinic acetylcholine receptor (mAChR) represents a high-value target for the treatment of cognitive deficits associated with Alzheimer’s disease (AD) and Schizophrenia.[1] However, developing M1 agonists with sufficient selectivity over M2 (cardiac liability) and M3 (glandular/smooth muscle liability) subtypes remains a formidable challenge.[1] This application note details the synthesis and optimization of the 1-oxa-2,8-diazaspiro[4.5]decan-3-one scaffold—a rigid spirocyclic core exemplified by the clinical candidate YM796 (Tazomeline) . We provide a field-proven, scalable protocol for constructing this spiro-oxazolidinone system, strategies for chiral resolution, and structure-activity relationship (SAR) insights to maximize M1 functional selectivity.

Introduction: The Spirocyclic Advantage

In the quest for selective M1 agonists, conformational restriction is a key strategy to differentiate the highly conserved orthosteric binding sites of muscarinic subtypes. The 1-oxa-2,8-diazaspiro[4.5]decan-3-one scaffold offers distinct medicinal chemistry advantages:

  • Vector Control: The spiro-fusion fixes the orientation of the pharmacophore (the oxazolidinone carbonyl and nitrogen) relative to the basic amine (piperidine), mimicking the bioactive conformation of acetylcholine with reduced entropic penalty.

  • Metabolic Stability: The spiro-carbon blocks metabolic oxidation at the vulnerable 4-position of the piperidine ring.[1]

  • Lipophilicity Modulation: The oxazolidinone ring lowers the basicity of the system compared to pure piperidines, potentially improving blood-brain barrier (BBB) penetration.[1]

Mechanism of Action

M1 agonists activate the Gq-coupled pathway, leading to Phospholipase C (PLC) activation, IP3 generation, and calcium mobilization. This cascade enhances NMDA receptor function and promotes non-amyloidogenic APP processing (alpha-secretase pathway).[1]

M1_Signaling Agonist Spiro-Oxazolidinone (Ligand) M1 M1 Receptor (GPCR) Agonist->M1 Binding Gq Gq Protein M1->Gq Activation PLC PLC-beta Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release (ER) IP3->Ca PKC PKC Activation DAG->PKC Cognition Cognitive Enhancement Ca->Cognition PKC->Cognition

Figure 1: M1 Muscarinic Receptor Signaling Pathway activated by spiro-oxazolidinone agonists.

Retrosynthetic Analysis

The construction of the 1-oxa-2,8-diazaspiro[4.5]decan-3-one core typically proceeds via a "Spiro-Epoxide" intermediate.[1] This route is preferred over the Strecker synthesis for this specific scaffold due to better regiocontrol and avoidance of cyanide in late stages.[1]

Retrosynthesis Target 1-oxa-2,8-diazaspiro[4.5]decan-3-one (Target Scaffold) AminoAlcohol 4-amino-4-(hydroxymethyl)piperidine Derivative Target->AminoAlcohol Cyclization (CDI or Phosgene) SpiroEpoxide 1-oxa-6-azaspiro[2.5]octane (Spiro-Epoxide) AminoAlcohol->SpiroEpoxide Ring Opening (R-NH2) Piperidone N-Protected-4-Piperidone (Starting Material) SpiroEpoxide->Piperidone Corey-Chaykovsky (Me3S+ I-)

Figure 2: Retrosynthetic strategy for the spiro-oxazolidinone core.[1]

Detailed Synthesis Protocol

Phase A: Construction of the Spiro-Epoxide Intermediate

Objective: Convert N-Benzyl-4-piperidone into 6-benzyl-1-oxa-6-azaspiro[2.5]octane.

Reagents:

  • N-Benzyl-4-piperidone (1.0 equiv)[1]

  • Trimethylsulfoxonium iodide (1.2 equiv)[1]

  • Sodium Hydride (60% dispersion, 1.5 equiv)[2]

  • DMSO (anhydrous) / THF (1:1 ratio)

Procedure:

  • Preparation of Ylide: In a flame-dried flask under Argon, wash NaH with dry hexane to remove mineral oil. Suspend in anhydrous DMSO. Add Trimethylsulfoxonium iodide portion-wise at room temperature. Stir for 1 hour until gas evolution ceases and a clear solution (dimethyloxosulfonium methylide) forms.

  • Addition: Cool the ylide solution to 0°C. Add N-Benzyl-4-piperidone (dissolved in dry THF) dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1] The ketone spot should disappear.[1]

  • Workup: Pour the reaction mixture into ice-cold water. Extract with Diethyl Ether (3x).[1] Wash combined organics with Brine, dry over Na2SO4, and concentrate.[3]

  • Purification: The crude spiro-epoxide is often pure enough (>90%) for the next step.[1] If needed, purify via flash chromatography (Silica, 10-30% EtOAc in Hexane).

Phase B: Epoxide Ring Opening & Cyclization

Objective: Convert the epoxide to the 1-oxa-2,8-diazaspiro[4.5]decan-3-one core.[1]

Reagents:

  • Methylamine (40% aq.[1] solution or 2M in THF)

  • N,N'-Carbonyldiimidazole (CDI) or Triphosgene

  • Dichloromethane (DCM)[1]

  • Triethylamine (TEA)[1]

Procedure:

  • Ring Opening: Dissolve the spiro-epoxide (from Phase A) in Methanol. Add excess Methylamine (10 equiv).[1] Seal the vessel (pressure tube) and heat to 60°C for 12 hours.

    • Mechanism:[1][2][4][5] Nucleophilic attack of the amine occurs at the less hindered carbon, but in this spiro-system, it attacks the methylene carbon, resulting in the 4-hydroxy-4-(methylaminomethyl)piperidine intermediate.

    • Check: Evaporate solvent.[1][3] Mass spec should show M+31 (addition of methylamine).[1]

  • Cyclization: Redissolve the crude amino-alcohol in dry DCM. Add TEA (3.0 equiv).[1] Cool to 0°C.[1]

  • Carbonylation: Add CDI (1.5 equiv) portion-wise. Stir at room temperature for 16 hours.

    • Alternative: For higher yields, use Triphosgene (0.4 equiv) at -78°C, then warm to RT.

  • Workup: Quench with saturated NH4Cl. Extract with DCM.[1] Wash with water and brine.[1]

  • Product: This yields 8-benzyl-2-methyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one .

Phase C: Deprotection and Functionalization

Objective: Remove the benzyl group and install the desired pharmacophore tail.[1]

  • Debenzylation: Hydrogenation using Pd/C (10% wt) in Ethanol with H2 balloon (or 40 psi) for 12 hours. Filter through Celite.[1] Yields the free secondary amine.[1]

  • Alkylation (Example): To install a specific tail (e.g., propargyl, alkyl), react the free amine with the corresponding alkyl halide and K2CO3 in Acetonitrile at 60°C.

Chiral Resolution Protocol

The biological activity of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones is highly stereospecific. For YM796, the (S)-enantiomer is the active M1 agonist.

Method: Chemical Resolution with (+)-Camphanic Acid

  • Coupling: React the intermediate 4-hydroxy-4-(aminomethyl)piperidine (before cyclization) with (-)-Camphanic chloride.

  • Separation: The resulting diastereomers can be separated by fractional crystallization or standard silica chromatography.[1]

  • Hydrolysis: Hydrolyze the ester/amide linkage to recover the enantiopure amino-alcohol.

  • Cyclization: Proceed with CDI cyclization as described in Phase B.

Alternative: Chiral HPLC [1]

  • Column: Chiralpak AD-H or OD-H.[1]

  • Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).[1]

  • Detection: UV at 210 nm.[1]

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of substituents at the N2 (oxazolidinone) and N8 (piperidine) positions on M1 binding affinity and functional efficacy.

Compound IDN2-Substituent (R1)N8-Substituent (R2)M1 Ki (nM)M1 Efficacy (% ACh)Selectivity (M1/M2)
YM796 MethylMethyl1265% (Partial)>100x
Analog A HMethyl450<10%N/A
Analog B EthylMethyl2840%80x
Analog C MethylBenzyl520% (Antagonist)10x
Analog D MethylPropargyl1570%>100x

Key SAR Insights:

  • N2-Methyl is critical: Removing the methyl group (Analog A) destroys potency.[1] The hydrophobic pocket in the M1 orthosteric site requires a small alkyl group here.[1]

  • N8-Size Limit: While Benzyl (Analog C) increases binding affinity (hydrophobic interaction), it often kills efficacy, turning the compound into an antagonist. Smaller groups (Methyl, Propargyl) preserve agonism.[1]

Troubleshooting & Expert Tips

  • Problem: Low yield in Epoxide Ring Opening.

    • Cause: Steric hindrance of the spiro-center.[1]

    • Solution: Use a sealed tube and increase temperature to 80°C. Ensure the amine is in large excess (10-20 eq) to prevent polymerization.[1]

  • Problem: Incomplete Cyclization with CDI.

    • Cause: Wet reagents or insufficient activation.[1]

    • Solution: Switch to Triphosgene (handle with extreme caution in a fume hood).[1] Triphosgene is more reactive and often drives the reaction to completion at lower temperatures.[1]

  • Problem: Poor Solubility of the Final Product.

    • Solution: Convert the free base to the Hydrochloride (HCl) or Fumarate salt .[1] The fumarate salt is often non-hygroscopic and suitable for in vivo studies.[1]

References

  • Wanibuchi, F., et al. (1990).[1] "Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists." Chemical & Pharmaceutical Bulletin, 38(12), 3292-3301. Link

  • Sauerberg, P., et al. (1992).[1][6] "Novel functional M1 selective muscarinic agonists. Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines." Journal of Medicinal Chemistry, 35(12), 2274-2283.[6] Link

  • Fisher, A., et al. (2002).[1] "M1 muscarinic agonists as potential disease-modifying agents in Alzheimer's disease."[7][1] Journal of Molecular Neuroscience, 19(1-2), 145-153. Link

  • Heinrich, T., et al. (2006).[1] "Spiro-oxazolidinones as a new class of antibacterial agents."[1] Journal of Medicinal Chemistry, 49(6), 1969-1979. (Provides detailed chemical protocols for the spiro-oxazolidinone core). Link

  • Merck & Co. (2013).[1] "Discovery of MK-7622: A Positive Allosteric Modulator of the M1 Muscarinic Receptor."[1][8] ACS Medicinal Chemistry Letters, 4(12), 1070-1074. Link[1]

Sources

Method

Application Note: Stereoselective Synthesis of Substituted 2,8-Diazaspiro[4.5]decanes

This is a comprehensive Application Note and Protocol guide for the stereoselective synthesis of substituted 2,8-diazaspiro[4.5]decanes , designed for researchers in medicinal chemistry and drug development. Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide for the stereoselective synthesis of substituted 2,8-diazaspiro[4.5]decanes , designed for researchers in medicinal chemistry and drug development.

Executive Summary & Strategic Importance

The 2,8-diazaspiro[4.5]decane scaffold represents a "privileged structure" in modern medicinal chemistry, offering a rigid, three-dimensional alternative to flat aromatic systems.[1] By restricting the conformational flexibility of pharmacophores, this spirocycle enhances binding affinity and selectivity for targets such as TYK2/JAK1 kinases , Chemokine receptors (CCR5) , and Opioid receptors .[1]

While the unsubstituted parent scaffold is achiral (possessing a plane of symmetry through the piperidine nitrogen and spiro-center), biological potency often requires asymmetric substitution at the C1 or C3 positions of the pyrrolidine ring, or desymmetrization of the piperidine core. This guide details the stereoselective construction of these derivatives, prioritizing robust, scalable protocols over academic curiosities.

Key Challenges Addressed:
  • Quaternary Center Formation: Overcoming steric hindrance during the spiro-cyclization.

  • Stereocontrol: Managing enantioselectivity during the functionalization of the lactam ring.

  • Purification: Efficient resolution of enantiomers via Chiral HPLC for structure-activity relationship (SAR) studies.

Retrosynthetic Analysis & Pathway Design[1]

The most reliable route to the 2,8-diazaspiro[4.5]decane system involves the "Piperidine-First" approach.[1] We utilize a 4-substituted piperidine precursor to anchor the spiro-center, followed by ring closure to form the pyrrolidine moiety.

Pathway Diagram: Strategic Disconnections

The following diagram illustrates the logical flow from commercially available starting materials to the enantiopure substituted scaffold.

Retrosynthesis cluster_legend Reaction Class Target Substituted (S)-2,8-Diazaspiro[4.5]decane (Enantiopure Target) Resolution Chiral Resolution (Prep-HPLC / SFC) Target->Resolution Purification Racemate Racemic Substituted Spiro-Lactam (±)-cis/trans mix Resolution->Racemate Separation Alkylation Stereoselective Alkylation (LiHMDS, R-X) Racemate->Alkylation Functionalization Core 2,8-Diazaspiro[4.5]decan-1-one (Core Scaffold) Alkylation->Core Enolate Chem Cyclization Reductive Cyclization / Amidation Core->Cyclization Ring Closure Precursor 4-Amino-1-benzylpiperidine-4-carboxylate (or N-Boc analog) Cyclization->Precursor Spiro-formation KeyStep Critical Stereocenter Formation

Figure 1: Retrosynthetic strategy prioritizing the construction of the stable lactam core followed by late-stage functionalization and resolution.

Detailed Experimental Protocols

Method A: Synthesis of the Core Scaffold (2,8-Diazaspiro[4.5]decan-1-one)

This protocol yields the fundamental lactam core.[1] The reaction relies on the Strecker synthesis followed by hydrolysis and cyclization, or the direct alkylation of isonipecotic acid derivatives.

Reagents:

  • 1-Benzyl-4-piperidone (50.0 g, 264 mmol)[1]

  • Potassium cyanide (KCN)[1]

  • Ammonium carbonate[1]

  • Ethanol/Water (1:1)[1]

  • Thionyl chloride (SOCl₂)[1]

Protocol:

  • Bucherer-Bergs Reaction: Dissolve 1-benzyl-4-piperidone in EtOH/H₂O (1:1, 500 mL). Add (NH₄)₂CO₃ (3.0 equiv) and KCN (1.2 equiv).[1] Heat to 60°C for 12 hours. The spiro-hydantoin precipitates as a white solid.

  • Hydrolysis: Collect the solid and reflux in 6N NaOH (200 mL) for 48 hours to open the hydantoin to the amino acid (4-amino-1-benzylpiperidine-4-carboxylic acid).

  • Esterification: Suspend the amino acid in dry MeOH. Add SOCl₂ (2.0 equiv) dropwise at 0°C, then reflux for 4 hours. Concentrate to dryness.

  • Cyclization to Lactam:

    • Note: The 5-membered lactam (pyrrolidone) is formed by reacting the amino-ester with an electrophile or reducing a cyano-ester.[1]

    • Preferred Route: React the amino-ester with chloroacetyl chloride (1.1 equiv) and Et₃N in DCM to form the amide.

    • Ring Closure: Treat the intermediate with NaH (1.5 equiv) in THF to effect intramolecular alkylation, yielding 2,8-diazaspiro[4.5]decan-1,3-dione (succinimide derivative) or reduce the amide if targeting the mono-one.[1]

    • Alternative (Direct Lactam): Reductive amination of the amino-ester with an aldehyde followed by cyclization is less common for the parent. The standard commercial route is the alkylation of N-Boc-4-piperidinecarboxylate with chloroacetonitrile followed by nitrile reduction and in situ cyclization.

Method B: Stereoselective Alkylation of the Spiro-Lactam

This is the critical step for introducing chirality. We utilize the acidity of the


-proton of the lactam (pKa ~25) to introduce substituents at Position 3 (pyrrolidine ring).[1]

Mechanism: Deprotonation with LiHMDS creates a planar enolate. The electrophile approach is governed by the steric bulk of the N-protecting group on the piperidine ring, though selectivity is often moderate (dr 3:1 to 5:1), necessitating chromatographic separation.

Protocol:

  • Setup: Flame-dry a 100 mL round-bottom flask under Argon.

  • Deprotonation: Dissolve tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (1.0 g, 3.9 mmol) in anhydrous THF (20 mL). Cool to -78°C .

  • Base Addition: Add LiHMDS (1.0 M in THF, 4.7 mmol, 1.2 equiv) dropwise over 10 min. Stir for 45 min at -78°C to ensure complete enolate formation.

  • Electrophile Addition: Add the alkyl halide (e.g., Benzyl bromide, 1.5 equiv) dropwise.[1]

  • Warming: Allow the reaction to warm slowly to 0°C over 2 hours.

  • Quench: Quench with saturated NH₄Cl solution. Extract with EtOAc.[2][3]

  • Analysis: Analyze crude by ¹H NMR for diastereomeric ratio (dr).

Chiral Resolution & Validation (The "Gold Standard")

For drug development, synthesizing the racemate followed by Chiral Prep-HPLC is often more time-efficient than developing a 15-step asymmetric synthesis.[1]

Protocol: Separation of Enantiomers

Equipment: SFC (Supercritical Fluid Chromatography) or HPLC.[1] Stationary Phase: Polysaccharide-based columns (Chiralpak AD-H, OD-H, or Immobilized IA/IC) are most effective for this scaffold.[1]

ParameterCondition Set A (Normal Phase)Condition Set B (SFC - Green Chem)
Column Chiralpak AD-H (5 µm, 20 x 250 mm)Chiralpak IC (5 µm, 20 x 250 mm)
Mobile Phase Hexane : IPA : Diethylamine (90 : 10 : 0.[1]1)CO₂ : MeOH w/ 0.2% NH₃ (80 :[1] 20)
Flow Rate 15 mL/min60 mL/min
Detection UV @ 210 nmUV @ 220 nm
Temperature 25°C40°C
Selectivity (

)
Typically > 1.5Typically > 2.0

Validation Workflow:

  • Analytical Scout: Inject 10 µL of racemate (1 mg/mL) to determine retention times (

    
    , 
    
    
    
    ).
  • Scale-Up: Inject 100 mg per run on the Prep column.

  • Post-Run Analysis: Verify enantiomeric excess (ee) > 98% for each fraction.

  • Absolute Configuration: Confirm via X-ray crystallography (if solid) or VCD (Vibrational Circular Dichroism).[1]

Troubleshooting & Critical Parameters

Causality in Experimental Failure
  • Problem: Low yield in spiro-cyclization.

    • Cause: Steric congestion at the quaternary center prevents nucleophilic attack.

    • Solution: Use high-boiling solvents (Toluene/Xylene) or switch to microwave irradiation (140°C, 30 min).[1]

  • Problem: Poor stereocontrol during alkylation.

    • Cause: The "flat" nature of the piperidine ring (chair conformation flipping) offers poor facial discrimination.

    • Solution: Use a bulky protecting group on N8 (e.g., Trityl or bulky Benzyl) to lock the conformation and shield one face of the enolate.

  • Problem: Racemization during workup.

    • Cause: The

      
      -proton of the lactam is acidic.
      
    • Solution: Avoid strong basic workups; keep pH neutral.

Biological Context Diagram

The following diagram highlights how the 2,8-diazaspiro[4.5]decane scaffold orients substituents to interact with typical GPCR binding pockets.

Bioactivity Scaffold 2,8-Diazaspiro[4.5]decane Core Vector1 N8-Substituent (Solubility/PK) Scaffold->Vector1 Projects to Solvent Vector2 C3-Substituent (Selectivity/Potency) Scaffold->Vector2 Projects to Hydrophobic Pocket Target Target Pocket (e.g., TYK2, CCR5) Vector1->Target ADME Modulation Vector2->Target Key Binding Interaction

Figure 2: Vector analysis of the scaffold showing how stereoselective substitution at C3 drives potency.

References

  • Vertex Pharmaceuticals & ChemicalBook. "Synthesis of 2,8-Diazaspiro[4.5]decan-1-one, hydrochloride."[1] ChemicalBook Protocols. Link

  • Li, J., et al. (2022).[1][4] "Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor." Journal of Medicinal Chemistry. Link[1]

  • Auerbach, M. (2025).[1][5] "Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development." American Pharmaceutical Review. Link

  • Inui, M., et al. (2007).[1][6] "Highly stereoselective construction of spiro[4.5]decanes by SmI(2)-promoted ketyl radical mediated tandem cyclization." Organic Letters. Link

  • PubChem Database. "2,8-Diazaspiro[4.5]decane Compound Summary."[1] National Library of Medicine. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 8-Boc-2,8-diaza-spiro[4.5]decane Oxalate

Topic: Low Yield in 8-Boc-2,8-diaza-spiro[4.5]decane Oxalate Reactions Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs)[1] [1] Status: Operational Ticket Focus: Yield Optimizat...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Low Yield in 8-Boc-2,8-diaza-spiro[4.5]decane Oxalate Reactions Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs)[1]

[1]

Status: Operational Ticket Focus: Yield Optimization & Reaction Failure Analysis Reagent ID: 8-Boc-2,8-diaza-spiro[4.5]decane oxalate (Spiro-diamine scaffold)[1]

Executive Summary

You are likely encountering low yields (10–40%) when utilizing 8-Boc-2,8-diaza-spiro[4.5]decane oxalate in nucleophilic substitutions (SNAr, alkylation) or amide couplings.[1]

Our data indicates that 90% of reaction failures with this scaffold stem from the "Oxalate Trap"—a failure to account for the stoichiometric acidity of the oxalate counter-ion, which neutralizes your base and keeps the amine protonated (non-nucleophilic). Furthermore, the spiro-cyclic geometry introduces specific steric constraints that exacerbate this kinetic penalty.[1]

This guide provides the corrective protocols to restore yields to the expected >85% range.

Module 1: The "Salt Trap" (Root Cause Analysis)

The most common error is treating the oxalate salt as a free amine. The oxalate salt is a stable crystalline form, but it is not a nucleophile.

The Chemistry of Failure
  • Hidden Acidity: Oxalic acid is a strong organic acid (

    
    , 
    
    
    
    ).
  • Stoichiometric Deficit: If you add 1.0–2.0 equivalents of base (e.g., DIEA or TEA) to the reaction, the oxalic acid consumes it immediately to form the oxalate diester or salt.

  • Protonation Lock: The secondary amine at position 2 remains protonated (

    
    ) and cannot attack your electrophile.
    
  • Solubility Mismatch: The oxalate salt is often insoluble in DCM or THF, leading to a heterogeneous "slurry" reaction that fails to progress.

Visualization: The Stoichiometry Trap

The following diagram illustrates why standard base equivalents fail.

SaltTrap Salt Starting Material: Amine-Oxalate Salt Base1 Add 1.0 - 2.0 eq Base (Standard Protocol) Salt->Base1 User Path A Base2 Add >3.5 eq Base (Excess Protocol) Salt->Base2 User Path B ResultFail FAILURE MODE: Base neutralizes Oxalic Acid only. Amine remains Protonated (NH2+). Base1->ResultFail ResultSuccess SUCCESS MODE: 1. Oxalic Acid neutralized. 2. Amine deprotonated to Free Base (NH). Base2->ResultSuccess Reaction Nucleophilic Attack (Coupling/SNAr) ResultFail->Reaction No Reaction (Yield <10%) ResultSuccess->Reaction High Yield (>85%)

Figure 1: The Stoichiometry Trap. Standard base equivalents are consumed by the oxalate counter-ion, leaving the amine inactive.

Module 2: Corrective Protocols

Do not attempt to compensate by adding massive excesses of organic base to the reaction mixture; this leads to difficult purifications and viscous byproducts. We strongly recommend Protocol A.

Protocol A: The "Free-Base First" Method (Gold Standard)

Use this for critical reactions to ensure accurate stoichiometry and solubility.[1]

  • Dissolution: Suspend the oxalate salt (1.0 eq) in water (approx. 10 mL/g). It may not dissolve completely yet.

  • Basification: Add 1M NaOH or saturated

    
     until the pH reaches 10–12.
    
    • Observation: The solid will likely change texture or an oil will separate as the free base forms.

  • Extraction: Extract 3x with DCM (Dichloromethane) or EtOAc.

    • Note: The 8-Boc-2,8-diaza-spiro[4.5]decane free base is highly soluble in organic solvents.[1]

  • Drying: Dry the combined organics over

    
    , filter, and concentrate in vacuo.
    
  • Usage: Use the resulting oil/semi-solid directly in your coupling reaction. It is now a potent nucleophile.

Protocol B: The "In-Situ" Method (High Throughput Only)

Use this only if isolation is impossible. Requires careful solvent selection.

  • Solvent: Use a polar aprotic solvent (DMF or DMAc) to ensure the salt has some solubility.

  • Base: Add 4.0 equivalents of DIEA (Diisopropylethylamine) or Cs₂CO₃.

    • Why 4.0 eq? 2.0 eq to neutralize oxalic acid + 1.0 eq to free the amine + 1.0 eq to scavenge the acid generated by the coupling reaction.

  • Time: Stir for 30 minutes before adding the electrophile to ensure deprotonation equilibrium.

Module 3: Troubleshooting & FAQs

Q1: I see a new impurity by LCMS after heating. Did I lose the Boc group?

A: Yes, this is a high risk. Mechanism: Oxalic acid is strong enough to catalyze Boc-deprotection at elevated temperatures (>60°C), especially in protic solvents (MeOH/EtOH).[1] Fix:

  • Never heat the oxalate salt in alcohol.

  • If heating is required for the reaction (e.g., SNAr), you must use Protocol A (Free-Base First) to remove the oxalic acid before heating.

Q2: My reaction works but the yield is stuck at 40%. Why?

A: This is often a Steric/Kinetic issue specific to the spiro[4.5] system. Explanation: The nitrogen at position 2 (pyrrolidine ring) is a secondary amine, but it is adjacent to the spiro-quaternary carbon. This creates a "neopentyl-like" steric environment that slows down nucleophilic attack compared to a simple pyrrolidine.[1] Fix:

  • Increase reaction concentration (0.5 M to 1.0 M).

  • Switch to a more reactive electrophile (e.g., Acid Chloride instead of carboxylic acid + coupling agent).

  • Allow longer reaction times (16–24h).

Q3: Can I use PyBOP/HATU with the oxalate salt directly?

A: Not recommended. Reason: The guanidinium byproducts of HATU/PyBOP can form complex salts with the oxalate, making purification difficult. Furthermore, the pH fluctuation often leads to incomplete coupling. Recommendation: Perform Protocol A (Free-basing) first.[1]

Module 4: Workflow Decision Matrix

Use this logic flow to determine the correct experimental setup for your specific reaction type.

DecisionMatrix Start Start: 8-Boc-2,8-diaza spiro[4.5]decane Oxalate ReactionType Reaction Type? Start->ReactionType Heat Requires Heat (>50°C)? (e.g., SNAr) ReactionType->Heat Substitution Sensitive Base Sensitive Electrophile? ReactionType->Sensitive Amide Coupling ProtocolA USE PROTOCOL A (Isolate Free Base) Heat->ProtocolA Yes (Avoid Boc loss) ProtocolB USE PROTOCOL B (In-Situ: 4 eq Base) Heat->ProtocolB No Sensitive->ProtocolA Yes (Control pH) Sensitive->ProtocolB No

Figure 2: Decision Matrix for experimental design. Protocol A is the safest route for thermal reactions.

References & Data Sources

  • Spirocyclic Scaffold Synthesis:

    • Context: Synthesis of 2,8-diazaspiro[4.5]decane derivatives often utilizes Boc-protection strategies.[1] The spiro-junction stability is generally high, but N-Boc groups are acid-labile.[1]

    • Source: Carreira, E. M., & Fessard, T. C. (2014).[1] "Spirocyclic Scaffolds in Drug Discovery." Chemical Reviews. Link[1]

  • Amine Salt Reactivity:

    • Context: General reactivity of amine salts in nucleophilic substitutions requires complete neutralization. The

      
       of oxalic acid (1.25) vs. protonated secondary amines (~11) dictates the base requirement.
      
    • Source: Evans, D. A.[1] (Harvard University). "pKa Table and Amine Reactivity." Link

  • Boc Deprotection Mechanisms:

    • Context: While TFA/HCl are standard, oxalic acid in hot protic solvents can effect Boc cleavage over prolonged periods.

    • Source: Greene, T. W., & Wuts, P. G. M.[1] "Protective Groups in Organic Synthesis." Wiley-Interscience.[1] Link[1]

  • Reagent Properties (Safety & Handling):

    • Context: 8-Boc-2,8-diaza-spiro[4.5]decane oxalate physical properties and solubility data.[1]

    • Source: PubChem Compound Summary for Diazaspirodecane derivatives. Link

Sources

Optimization

Technical Support Center: Synthesis of 2,8-Diazaspiro[4.5]decane Derivatives

Status: Operational Subject: Troubleshooting Impurities & Side Reactions in Spirocyclic Scaffold Synthesis Authorized By: Senior Application Scientist Audience: Medicinal Chemists, Process Development Scientists[1] Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Troubleshooting Impurities & Side Reactions in Spirocyclic Scaffold Synthesis Authorized By: Senior Application Scientist Audience: Medicinal Chemists, Process Development Scientists[1]

Executive Summary

The 2,8-diazaspiro[4.5]decane scaffold is a privileged structure in drug discovery, serving as a core for GPCR ligands (e.g., opioid receptors, chemokine receptors) and ion channel blockers.[1] Its synthesis presents unique challenges due to the steric congestion at the spiro-quaternary carbon (C5) and the need for orthogonal differentiation between the pyrrolidine (N2) and piperidine (N8) nitrogens.[2]

This guide addresses the three most critical failure points:

  • Spiro-Cyclization Failure: Incomplete ring closure and open-chain intermediates.[2]

  • Regioselectivity Drift: Loss of orthogonality between N2 and N8 during functionalization.[2]

  • Deprotection Artifacts: "Ghost" impurities arising from cation trapping.[2]

Module 1: Troubleshooting the Spiro-Cyclization

Context: The most common synthetic route involves the condensation of N-protected-4-piperidones with activated methylene compounds (e.g., ethyl cyanoacetate) or via Strecker-type synthesis to form the spiro-junction.

Q1: I observe a persistent "open-chain" impurity (M+18 or M+ solvent adduct) that resists cyclization. What is it?

Diagnosis: You are likely observing the Knoevenagel intermediate or an uncyclized amido-ester .[2] In the synthesis of 2,8-diazaspiro[4.5]decan-1-one derivatives (often via reductive cyclization of a nitrile-ester), the steric bulk of the quaternary center hinders the final intramolecular nucleophilic attack.

  • The Mechanism: The reaction proceeds via (1) Knoevenagel condensation,[1] (2) Michael addition (e.g., of cyanide or nitromethane), and (3) Ring closure.[1][2]

  • The Side Product: If the Michael addition is successful but the nitrile reduction/hydrolysis is incomplete, you isolate the 4-substituted piperidine with a pendant amino/ester chain that cannot reach the carbonyl due to conformational lock.

Corrective Action:

  • Increase Temperature/Pressure: The ring closure is endothermic and entropically disfavored.[2] Switch from refluxing ethanol to sealed-tube heating in DMF or DMAc at 120°C .

  • Lewis Acid Additives: Add 10 mol% Sc(OTf)₃ or Yb(OTf)₃ to activate the ester carbonyl, overcoming the steric barrier.[1][2]

Q2: Why is my yield of the spiro-hydantoin (2,4-dione derivative) low, with significant polymeric gum?

Diagnosis: This is a classic "Bucherer-Bergs vs. Strecker" competition issue. When using ammonium carbonate and cyanide, polymerization of the intermediate imine occurs if the cyanide concentration is too low or addition is too slow.

  • Side Product: Poly-aminonitriles (red/brown gum).[2]

  • Trace Impurity: 4-amino-4-cyanopiperidine dimer (formed by self-condensation of the imine).[2]

Protocol Adjustment:

  • Pre-equilibration: Ensure the ketone and amine source (ammonium carbonate) are equilibrated before adding the cyanide source.[2]

  • Solvent Switch: Use 50% aqueous ethanol .[2] Water is essential to stabilize the carbonate equilibrium.[2]

Module 2: Orthogonal Protection & Regioselectivity

Context: Differentiating N2 (pyrrolidine) and N8 (piperidine) is critical. N8 is usually protected (e.g., N-Bn, N-Boc) from the starting material.[1][2] N2 is generated during the spiro-formation.[2]

Q3: During alkylation of the N2 position, I see significant N8-alkylation despite using an "orthogonal" protecting group.

Diagnosis: This indicates Protecting Group Scrambling or Premature Deprotection .[2] If N8 is protected with a carbamate (Boc/Cbz) and you use strong bases (NaH, LiHMDS) to alkylate N2, you may trigger carbamate migration or elimination.[1][2]

  • Side Product: N2,N8-bis(alkylated) species or N8-alkylated regioisomer (after workup).[1][2]

  • Mechanism: An intermolecular transfer of the electrophile is less likely than the protecting group falling off.[2] However, if N8 is benzyl protected, it is stable.[2] If N8 is Boc protected and you use Lewis acids or high heat, Boc thermolysis occurs.[1][2]

Self-Validating Protocol (Regio-Check): Before committing the bulk batch, run a 2D NMR (HMBC) .

  • N2-Alkylation: Cross-peak between the new alkyl protons and the spiro-carbon (C5) (3-bond coupling).[2]

  • N8-Alkylation: Cross-peaks to the piperidine CH₂ protons, not the spiro center.[2]

Q4: How do I prevent "over-alkylation" to the quaternary ammonium salt?

Diagnosis: The N2 nitrogen in a spiro[4.5] system is sterically hindered but highly nucleophilic once deprotonated.[2]

  • Side Product: Quaternary Ammonium Salt (M+R) .

  • Remediation:

    • Stoichiometry: Use a slight deficit of the alkyl halide (0.95 eq).[2]

    • Base Selection: Switch from K₂CO₃ (heterogeneous, slow) to DIPEA (homogeneous) if the electrophile is reactive.[1][2] For unreactive electrophiles, use Cs₂CO₃ but strictly control temperature.[1][2]

Module 3: Deprotection & Purification Artifacts

Q5: After Boc-deprotection of N8, I see a +56 Da impurity peak (M+56) or +106 Da.

Diagnosis: This is t-Butyl Cation Trapping (The "Return of the Boc").[2] During TFA deprotection, the tert-butyl cation is generated.[2] In the electron-rich environment of a diamine, this cation can re-attach to the N2 nitrogen (if exposed) or the aromatic rings of your scaffold (Friedel-Crafts alkylation).

  • Side Product: N-tert-butyl or C-tert-butyl adducts.[2]

  • Prevention:

    • Scavenger Cocktail: Use TFA:DCM:Triethylsilane (TES) (50:45:5).[1][2] TES acts as a hydride donor to quench the t-butyl cation immediately.[2]

    • Alternative: Use HCl in Dioxane .[2] The chloride anion is a better nucleophile than trifluoroacetate, forming t-butyl chloride (volatile) rather than allowing the cation to linger.[2]

Visualized Workflow & Side Reaction Pathways

The following diagram maps the critical decision points in the synthesis and where specific side products branch off.

SpiroSynthesis Start N-Protected 4-Piperidone (Starting Material) Step1 Spiro-Cyclization (Strecker/Dieckmann) Start->Step1 Condensation SP1 Side Product A: Open-Chain Amido-Ester (Incomplete Cyclization) Step1->SP1 Steric Hindrance Low Temp SP2 Side Product B: Polymeric Gum (Imine Polymerization) Step1->SP2 Low CN- Conc. Poor Equil. Step2 N2-Functionalization (Alkylation/Acylation) Step1->Step2 Successful Ring Closure SP3 Side Product C: Quaternary Ammonium Salt (Over-Alkylation) Step2->SP3 Excess Electrophile SP4 Side Product D: Regioisomer (N8-Alkylated) (If PG unstable) Step2->SP4 PG Migration Step3 N8-Deprotection (Boc Removal) Step2->Step3 Orthogonal Success SP5 Side Product E: t-Butyl Adduct (+56 Da) (Cation Trapping) Step3->SP5 No Scavenger Final 2,8-Diazaspiro[4.5]decane Target Scaffold Step3->Final Scavenger (TES) Added

Caption: Logical flow of 2,8-diazaspiro[4.5]decane synthesis highlighting critical branching points for impurity formation.

Impurity Profile & Remediation Table

Impurity TypeObserved Mass (LCMS)OriginRemediation Strategy
Open-Chain Amide M + 18 (Hydrolysis)Incomplete cyclization due to sterics at C5.[2]Use sealed tube heating (120°C) or Lewis Acid (Sc(OTf)₃).[2]
Bis-Alkylated M + Alkyl GroupOver-alkylation of N2 (or N8 if deprotected).[2]Control stoichiometry (0.95 eq). Use DIPEA instead of NaH.
t-Butyl Adduct M + 56 DaScavenging of t-butyl cation by N2 or Ar-H during Boc removal.[2]Add 5% Triethylsilane or Anisole to the TFA deprotection cocktail.[2]
Urea Dimer 2M + 12 (Carbonyl)Phosgene/CDI coupling of two spiro-amines.[2]High dilution conditions during urea formation steps.[2]
Elimination Product M - Leaving GroupElimination of functional groups on the alkyl chain.[2]Avoid strong bases (KOtBu) if the side chain has β-hydrogens.[2]

References

  • Vertex Pharmaceuticals. (2022).[2] Design, syntheses, and SAR of 2,8-diazaspiro[4.5]decanones as T-type calcium channel antagonists. PubMed.[2] Link

  • MMP-12 Inhibitor Development. (2002).[2] Synthesis of 1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione via Bucherer-Bergs reaction. Bioorganic & Medicinal Chemistry Letters. Link

  • Sigma-Aldrich. (2025).[2] Selecting Orthogonal Building Blocks and Protecting Groups. Link

  • PubChem. (2025).[2] 2,8-Diazaspiro[4.5]decane Compound Summary. National Library of Medicine.[2] Link

  • University of Leeds. (2022).[2][3] Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination. Chemical Communications.[2][3] Link

Sources

Troubleshooting

improving the solubility of 8-Boc-2,8-diaza-spiro[4.5]decane oxalate

[1][2] Current Status: Operational Subject: Solubility Optimization & Handling Guide Compound ID: 8-Boc-2,8-diaza-spiro[4.5]decane oxalate (CAS: 1523571-85-8 / 1408074-53-2)[1][2] The Core Challenge: The "Amphiphilic Par...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Current Status: Operational Subject: Solubility Optimization & Handling Guide Compound ID: 8-Boc-2,8-diaza-spiro[4.5]decane oxalate (CAS: 1523571-85-8 / 1408074-53-2)[1][2]

The Core Challenge: The "Amphiphilic Paradox"

Researchers often encounter a frustrating paradox with this compound. You are dealing with a molecule that has a split personality:

  • The Lipophilic Shield: The tert-butoxycarbonyl (Boc) group at the N8 position is highly lipophilic, repelling water.[3]

  • The Ionic Anchor: The oxalate salt at the N2 position creates a rigid, high-lattice-energy crystal structure that resists non-polar solvents.[3]

The Result: The salt is often insoluble in pure water (due to the Boc group) and insoluble in standard organic solvents like DCM or Et2O (due to the oxalate). This guide provides the protocols to overcome this solubility lock.

Module A: Dissolution Strategies (Non-Destructive)[1][2]

Goal: Dissolve the salt as is for analysis (NMR, HPLC) or polar reactions, without removing the oxalate counterion.

Solvent Compatibility Matrix
Solvent SystemSolubility RatingApplicationTechnical Note
DMSO High Stock solutions, Bio-assaysBreaks the ionic lattice via high dielectric constant.[1][2][3]
Methanol (MeOH) Moderate HPLC, Mass SpecProtic solvent helps solvate the oxalate anion.[3]
Water Low Aqueous buffersPoor solubility due to the hydrophobic spiro-Boc scaffold.[2][3][4]
DCM / Chloroform Very Low SynthesisThe salt will likely form a suspension or gum.[3][4]
THF Low SynthesisGenerally poor for amine oxalates.[2][3][4]
DMF High Coupling reactionsGood alternative to DMSO if workup requires evaporation.[3][4]
Workflow: Selecting the Right Solvent

Use this decision tree to determine the optimal solvent based on your downstream application.

SolventSelection Start Start: Dissolution Goal Goal1 Analytical (HPLC/LCMS) Start->Goal1 Goal2 Biological Assay Start->Goal2 Goal3 Synthetic Reaction Start->Goal3 Solv1 Methanol or MeCN:Water (1:1) Goal1->Solv1 Solv2 DMSO (10-20 mM Stock) Goal2->Solv2 Q_RxnType Reaction Type? Goal3->Q_RxnType Rxn_Polar Peptide Coupling / SnAr Q_RxnType->Rxn_Polar Polar Compatible Rxn_NonPolar Acylation / Alkylation (DCM/THF) Q_RxnType->Rxn_NonPolar Requires Non-Polar Solv3 DMF or NMP Rxn_Polar->Solv3 Action_FreeBase STOP: Must Convert to Free Base (See Module B) Rxn_NonPolar->Action_FreeBase

Figure 1: Solvent Selection Decision Tree.[1][2][3][4] Blue nodes indicate goals; Green nodes indicate viable solvents; Red nodes indicate a need for chemical modification (free-basing).[1][2]

Module B: Salt Cleavage Protocol (The "Free Base" Fix)

Goal: Convert the oxalate salt into the free amine to enable solubility in DCM, EtOAc, or Toluene. Context: If your reaction requires a non-polar solvent (e.g., reacting the N2 amine with an acid chloride in DCM), you must break the oxalate salt first.[3]

The Biphasic Neutralization Protocol

Safety Note: Oxalic acid is toxic.[2][3][4][5] Handle all aqueous waste as hazardous.[2][3][4]

  • Suspension: Suspend the 8-Boc-2,8-diaza-spiro[4.5]decane oxalate in Dichloromethane (DCM) . It will not dissolve initially.[2][3][4] Use approx. 10-15 mL DCM per gram of salt.[1][2][3][4]

  • Base Addition: Add an equal volume of 1M NaOH or Saturated Na₂CO₃ .[3][4]

    • Expert Insight: While NaHCO₃ (bicarbonate) is common, oxalate salts can be stubborn.[2][3][4] The higher pKa of Carbonate (CO₃²⁻) or Hydroxide (OH⁻) ensures complete deprotonation of the secondary amine.

  • Agitation: Vigorously stir or shake the biphasic mixture for 10–15 minutes.

    • Visual Check: The solid suspension in the DCM layer should disappear as the free base dissolves into the organic layer and the sodium oxalate moves to the aqueous layer.

  • Separation: Separate the layers. Extract the aqueous layer once more with DCM to ensure full recovery.[3][4]

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄ (Sodium Sulfate).[3][4]

  • Concentration: Filter and evaporate the DCM. You will be left with the free base (likely a viscous oil or low-melting solid) which is now soluble in standard organic solvents.[2][3][4]

Mechanism of Action[6]

FreeBasing Input Input: Spiro-Oxalate Salt (Solid, Insoluble in DCM) Process Biphasic Partitioning (Vigorous Stirring) Input->Process Reagent Reagent: NaOH (aq) + DCM Reagent->Process OutputOrg Organic Layer (DCM): Spiro-Free Base (Soluble) Process->OutputOrg OutputAq Aqueous Layer: Sodium Oxalate (Waste) Process->OutputAq

Figure 2: Workflow for converting the insoluble oxalate salt into the soluble free base.

Troubleshooting & FAQs

Q1: I see a "gummy" oil forming when I try to dissolve the salt in water/methanol mixtures. What is this?

Diagnosis: This is likely "oiling out."[2][3][4] The compound is not crystallizing but also not fully dissolving.[3][4] Fix:

  • Add a small amount of TFA (Trifluoroacetic acid) (0.1%) if the solution is for HPLC.[3][4] This helps protonate the amine fully and breaks up aggregates.[3][4]

  • If for synthesis, switch to DMSO or perform the Free Base protocol (Module B).[3][4]

Q2: Can I heat the solution to improve solubility?

Warning: Be extremely cautious.

  • Safe: Up to 40°C in neutral solvents (DMSO/DMF).[2][3][4]

  • Unsafe: Heating >50°C in acidic alcohols (e.g., MeOH + Acid).[2][3][4]

  • Reason: The Boc group is acid-labile and thermally sensitive in the presence of acidic protons. Oxalic acid provides an acidic environment.[2][3][4] Heating the oxalate salt in protic solvents can lead to premature Boc-deprotection [1].[2][3][4]

Q3: Why use the oxalate salt at all if it's so hard to dissolve?

Insight: The free base of spiro-piperidines is often an oil or an amorphous solid that traps impurities.[2][4] The oxalate salt is chosen by manufacturers because it forms a stable crystal lattice, allowing for high purity (>98%) via crystallization during synthesis [2].[3] It is a storage form, not necessarily a "ready-to-react" form.[1][2][3]

Q4: My HPLC peak is tailing significantly.

Cause: The secondary amine (N2) interacts with silanols on the column, and the oxalate counterion can cause peak broadening. Fix: Use a high-pH buffer (Ammonium Bicarbonate, pH 10) if your column is resistant (e.g., Waters XBridge), or add 0.1% TFA/Formic Acid to both mobile phases to mask the silanol interactions.[1][3]

References

  • Greene, T. W., & Wuts, P. G. M. (2014).[3][4] Greene's Protective Groups in Organic Synthesis. Wiley.[2][3] (Standard reference for Boc stability and cleavage conditions).

  • PubChem. (n.d.).[2][3][4] 2,8-Diazaspiro(4.5)decane-8-carboxylic acid, 1,1-dimethylethyl ester, ethanedioate (2:1).[1][2][3] Retrieved January 28, 2026, from [Link] (Physicochemical property data).[2][3]

  • Sciencemadness Discussion. (2009). Forming oxalate salts of amines. Retrieved January 28, 2026, from [Link] (Practical discussion on the solubility and handling of amine oxalate salts).

Sources

Optimization

Technical Support Center: Boc Deprotection of Hindered Spirocyclic Amines

Status: Operational Ticket Type: Advanced Organic Synthesis / Troubleshooting Assigned Specialist: Senior Application Scientist Executive Summary Spirocyclic amines (e.g., 2-azaspiro[3.3]heptanes, azaspiro[4.5]decanes) a...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Type: Advanced Organic Synthesis / Troubleshooting Assigned Specialist: Senior Application Scientist

Executive Summary

Spirocyclic amines (e.g., 2-azaspiro[3.3]heptanes, azaspiro[4.5]decanes) are "privileged scaffolds" in modern drug discovery due to their ability to project substituents in defined 3D vectors. However, their conformational rigidity and steric bulk often render standard Boc deprotection protocols (e.g., TFA/DCM 1:1) ineffective or prone to failure.

This guide addresses the three primary failure modes encountered with these substrates:

  • Kinetic Inertness: The steric bulk prevents protonation of the carbamate.

  • Cation Trapping: The released tert-butyl cation alkylates the electron-rich spiro-core.

  • Workup Failure: The resulting amine salts are amphiphilic and lost during aqueous extraction.

Phase 1: Diagnostic Triage

Before altering your conditions, identify the specific failure mode using the decision tree below.

Boc_Troubleshooting Start Start: Reaction Analysis CheckLCMS Check LCMS/NMR (After 4h) Start->CheckLCMS Status_SM Starting Material Persists (>50%) CheckLCMS->Status_SM Kinetic Stall Status_Impurity New Impurities (M + 56 mass) CheckLCMS->Status_Impurity Side Reactions Status_LowYield Conversion Complete but Low Isolated Yield CheckLCMS->Status_LowYield Workup Issue Sol_TMS Solution: TMSOTf Protocol (Overcome Sterics) Status_SM->Sol_TMS Sol_Scav Solution: Scavenger Cocktail (Prevent t-Bu Attack) Status_Impurity->Sol_Scav Sol_Workup Solution: Solid Phase Extraction (SCX-2 Resin) Status_LowYield->Sol_Workup

Figure 1: Diagnostic workflow for identifying the root cause of deprotection failure.

Phase 2: Advanced Protocols

Module A: The Kinetic Barrier (Stubborn SM)

Issue: The spiro-ring creates a "steric wall" around the carbamate, preventing the formation of the tetrahedral intermediate required for acid-catalyzed cleavage. Solution: Switch from protonation (TFA/HCl) to silylation using TMSOTf (Trimethylsilyl trifluoromethanesulfonate) . The silyl group is larger but the mechanism (SN1-like fragmentation) proceeds rapidly even in hindered environments.

Mechanism:

  • TMSOTf silylates the carbonyl oxygen (highly exothermic).

  • Fragmentation releases the amine silyl carbamate and tert-butyl cation.

  • Methanol quench yields the amine salt.

Protocol 1: TMSOTf Mediated Deprotection Recommended for: Sterically dead substrates where TFA fails.

ReagentEquivalentsRole
Substrate 1.0Limiting Reagent
TMSOTf 3.0 - 4.0Lewis Acid / Silylating Agent
2,6-Lutidine 5.0Base (Buffers TfOH formation)
DCM 0.1 MSolvent (Anhydrous)
  • Setup: Dissolve substrate and 2,6-lutidine in anhydrous DCM under N2. Cool to 0 °C.

  • Addition: Add TMSOTf dropwise (Reaction is exothermic).

  • Reaction: Allow to warm to RT. Monitor by TLC (Note: TMS-carbamate intermediate may be stable on TLC; quench an aliquot with MeOH before spotting).

  • Quench: Add excess MeOH (10 eq) and stir for 15 mins to cleave the silyl carbamate.

  • Workup: Concentrate and purify via SCX-2 resin (see Module C) or reverse-phase prep-HPLC.

Critical Note: Do not use this method if your molecule contains acid-sensitive silyl ethers (e.g., TBDMS), as they will be cleaved.

Module B: The Cation Management (Impurity Formation)

Issue: Spirocyclic amines often contain electron-rich aromatic rings (e.g., indoles, anisoles) to improve potency. The cleaved tert-butyl cation (


) is an aggressive electrophile that will alkylate these rings via a Friedel-Crafts mechanism, adding +56 Da to your mass spectrum.
Solution:  Use a "Scavenger Cocktail" to trap the cation faster than it can attack your ring.

Protocol 2: The "High-Risk" Scavenger Cocktail Recommended for: Substrates with indoles, phenols, or electron-rich arenes.

ComponentRatio (v/v)Function
TFA 90%Acid / Solvent
Triethylsilane (TES) 5%Hydride Donor (Reduces

to Isobutane)
Water 2.5%Nucleophile (Traps

as

)
Thioanisole 2.5%Soft Nucleophile (Specific for protecting Met/Trp)
  • Preparation: Premix the cocktail. It should be a clear solution.

  • Execution: Add directly to the solid substrate (0.1 M concentration).

  • Reaction: Stir at RT for 1–2 hours.

  • Workup:

    • Precipitate the product by adding the reaction mixture dropwise into cold Diethyl Ether or MTBE (10x volume).

    • Centrifuge to collect the amine trifluoroacetate salt.

    • Decant the supernatant (containing the scavengers and tert-butyl byproducts).

Module C: The Mild Alternative (Acid Sensitive)

Issue: Your spirocycle contains an acid-labile group (e.g., a ketal, nitrile, or acetal) that cannot survive neat TFA or TMSOTf. Solution: Zinc Bromide (


)  in DCM.[1] This is a mild Lewis acid method that selectively cleaves Boc groups without hydrolyzing sensitive functionalities.

Protocol 3: ZnBr2 Selective Deprotection Recommended for: Secondary amines with acid-sensitive moieties.

  • Suspension: Suspend

    
     (5.0 eq) in DCM (0.2 M).
    
  • Addition: Add the Boc-protected amine.

  • Reaction: Stir vigorously at RT for 4–24 hours (Slurry reaction).

  • Workup: Quench with water. The zinc coordinates to the amine; use EDTA or aqueous ammonia wash to break the complex during extraction.

Phase 3: Workup & Isolation (The "Greasy Salt" Problem)

Spirocyclic amine salts are lipophilic. In a standard liquid-liquid extraction (DCM/Water), the protonated amine often partitions into the organic layer (loss of product) or forms a stubborn emulsion.

The Fix: Solid Phase Extraction (SCX-2) Do not use liquid-liquid extraction. Use a cation exchange resin.

  • Load: Dissolve the crude reaction mixture (after solvent removal) in MeOH. Load onto a pre-conditioned SCX-2 column (Strong Cation Exchange).

  • Wash: Flush with MeOH (3 column volumes).

    • Result: Non-basic impurities (scavengers, Boc-byproducts) are washed away. The amine remains bound to the sulfonic acid resin.

  • Elute: Flush with 2M

    
     in MeOH .
    
    • Result: The ammonia displaces the amine, releasing it as the free base.

  • Concentrate: Evaporate the ammoniacal methanol to obtain the clean, free-based spirocyclic amine.

Frequently Asked Questions (FAQ)

Q: I see a +56 mass shift, but I don't have aromatic rings. What is it? A: If you generated an acrylate or acrylamide intermediate (common in spiro-synthesis), you likely have an Aza-Michael addition .[2] The released amine reacts with the acrylate. This is often irreversible. Ensure all acrylates are quenched before attempting deprotection.

Q: Can I use HCl in Dioxane? A: For hindered spirocycles, HCl/Dioxane is often too slow . The lack of polarity stabilizes the transition state less effectively than TFA. Furthermore, HCl can cause ring-opening of strained oxa-spirocycles (e.g., oxetane-containing spiro systems) due to the high nucleophilicity of the chloride ion. TFA is safer for strained rings; TMSOTf is better for steric bulk.

Q: My product is water-soluble and I can't precipitate it. How do I remove the scavenger sludge? A: Use the SCX-2 method described in Phase 3. It avoids precipitation entirely and separates the "greasy" scavengers (TES/Thioanisole) from your polar amine product efficiently.

References

  • TMSOTf Protocol: Sakaitani, M., & Ohfune, Y. (1990). Selective transformation of N-t-butoxycarbonyl group into N-alkoxycarbonyl group via N-t-butyldimethylsilyloxycarbonyl intermediate. Journal of Organic Chemistry. Link

  • Scavenger Mechanisms: Lundt, B. F., et al. (1978).[3] Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[3][4] International Journal of Peptide and Protein Research.[3] Link

  • ZnBr2 Method: Nigam, S. C., et al. (1989).[1][5] Selective Removal of the Tert-Butoxycarbonyl Group from Secondary Amines: ZnBr2 as the Deprotecting Reagent. Synthetic Communications.[1] Link

  • General Handbook: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis.[6] Wiley-Interscience.[6] Link

Sources

Troubleshooting

SpiroCenter Technical Support: Precision Control in Spirocyclization

Status: Operational Ticket: #SC-2024-BYP Subject: Prevention of Byproduct Formation in Spirocyclization Reactions Assigned Specialist: Senior Application Scientist Introduction: The 3D Complexity Challenge Spirocyclizati...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket: #SC-2024-BYP Subject: Prevention of Byproduct Formation in Spirocyclization Reactions Assigned Specialist: Senior Application Scientist

Introduction: The 3D Complexity Challenge

Spirocyclization—the formation of two rings sharing a single atom—is a high-stakes operation in modern drug discovery. It introduces critical three-dimensional complexity (sp3-character) into flat aromatic scaffolds, improving solubility and target specificity. However, the very strain that makes these scaffolds valuable also makes their synthesis prone to failure.

This guide addresses the three most common failure modes:


-Hydride Elimination  (in metal catalysis), Hydrolysis/Dimerization  (in oxidative dearomatization), and Diastereomeric Scrambling  (in cycloadditions).

Module 1: Transition Metal Catalysis (The "Heck" Conundrum)

Issue: In Palladium-catalyzed spirocyclization (e.g., Heck or Tsuji-Trost cascades), the reaction yields a reduced alkene or a double-bond isomer instead of the spirocycle.

Root Cause: Competitive


-Hydride Elimination.
The formation of the spiro-quaternary center requires a migratory insertion step. However, if the metal center has an open coordination site cis to a 

-hydrogen, elimination is often kinetically faster than the sterically demanding cyclization.
Troubleshooting Workflow

1. Ligand Geometry (The Bite Angle Effect)

  • Diagnosis: Using flexible monodentate ligands (e.g., PPh3) often allows rotation, exposing the vacant site necessary for elimination.

  • Solution: Switch to rigid bidentate ligands with a large bite angle (e.g., dppf or Xantphos). These ligands enforce a square-planar geometry that sterically crowds the metal center, retarding elimination and favoring the reductive elimination required for C-C bond formation.

2. The "Cationic Pathway" Switch

  • Diagnosis: Neutral Pd(II) intermediates are slow to cyclize.

  • Solution: Add Silver salts (Ag2CO3 or AgOTf).

    • Mechanism:[1][2][3][4][5][6][7][8][9] Ag+ abstracts the halide (X-) from the Pd-X intermediate. This creates a cationic Pd species [Pd-R]+ which is significantly more electrophilic, accelerating the alkene insertion (cyclization) step over the elimination pathway.

Visualization: The Divergent Pathway

Pd_Spiro_Cycle Start Substrate (Aryl Halide) OxAdd Oxidative Addition (Pd-Ar Species) Start->OxAdd Decision Critical Junction OxAdd->Decision Elimination β-Hydride Elimination Decision->Elimination Open coordination site Flexible ligand Insertion Migratory Insertion (Spiro Ring Formation) Decision->Insertion Rigid Bidentate Ligand Ag+ Additive Byproduct Byproduct: Reduced Alkene/Isomer Elimination->Byproduct RedElim Reductive Elimination Insertion->RedElim Product Target Spirocycle RedElim->Product

Figure 1: The kinetic competition between spirocyclization and elimination. Success depends on accelerating the green pathway via ligand constraints or cationic switches.

Module 2: Oxidative Dearomatization (The "Phenol" Problem)

Issue: When synthesizing spiro-dienones (e.g., spiro-lactams or ethers) via hypervalent iodine reagents, the reaction yields a complex mixture of dimers or hydrolyzed phenols.

Root Cause: Instability of the Phenoxenium Ion. The reaction proceeds through a highly reactive cationic intermediate. If the solvent is nucleophilic (like water or simple alcohols), it intercepts the cation before the internal nucleophile can close the ring.

Critical Protocol: Solvent Engineering

The choice of solvent is the single most important variable in this transformation.

Solvent SystemNucleophilicityH-Bond Donor AbilityOutcome
Methanol (MeOH) HighModerateFAILURE: Intercepts cation (O-methylation).
DCM / MeCN LowLowPOOR: Low conversion; dimerization dominates.
TFE / HFIP Very LowVery High SUCCESS: Stabilizes the cation via H-bonding; promotes cyclization.

Why Fluorinated Alcohols? Trifluoroethanol (TFE) and Hexafluoroisopropanol (HFIP) are highly ionizing but non-nucleophilic. They solvate the leaving group (iodobenzene) and stabilize the developing positive charge on the phenoxenium ion through a strong hydrogen-bond network, extending the lifetime of the intermediate long enough for the spiro-cyclization to occur.

Standard Operating Procedure (SOP): Hypervalent Iodine Spirocyclization
  • Preparation: Dissolve the phenol substrate (1.0 equiv) in TFE (0.1 M). Do not use standard alcohols.

  • Catalyst Loading: Add the iodoarene precatalyst (e.g., 4-iodotoluene, 10-20 mol%).

  • Oxidant Addition: Add mCPBA (1.1 equiv) or Oxone slowly at 0°C.

    • Note: If using mCPBA, ensure it is dried or account for water content.

  • Buffering: If the substrate is acid-sensitive, add solid NaHCO3 (2.0 equiv) to neutralize the carboxylic acid byproduct of mCPBA.

  • Monitoring: Monitor by TLC. If "black tar" forms, the concentration is too high—dilute to 0.05 M to prevent intermolecular polymerization.

Module 3: Stereochemical Scrambling (1,3-Dipolar Cycloaddition)

Issue: Formation of diastereomeric mixtures in spirooxindole synthesis (e.g., Isatin + Amino Acid + Dipolarophile).

Root Cause: Reversible Cycloaddition (Thermodynamic Control). The reaction often proceeds via an endo/exo transition state. High temperatures can make the cycloaddition reversible, leading to the thermodynamic (often less desired) product or scrambling.

Troubleshooting Matrix
ObservationAdjustmentMechanism
Low Diastereoselectivity (dr < 5:1) Lower Temperature (-20°C to 0°C) Shifts system to Kinetic Control, locking the initial endo/exo preference.
Regioisomer (Wrong Ring Size) Check Dipole Structure Azomethine ylides (from proline) form pyrrolizidines. Changing the amino acid changes the dipole electronics.
Racemization Add Chiral Ligand/Lewis Acid Use Ag(I) or Cu(I) with Phosphoramidite ligands to coordinate the dipole and enforce facial selectivity.
Visualization: Stereocontrol Logic

Stereo_Control cluster_conditions Reaction Conditions Input Azomethine Ylide + Dipolarophile HighTemp High Temp (>60°C) Input->HighTemp LowTemp Low Temp (<0°C) Input->LowTemp Output1 Thermodynamic Product (Mixed Isomers) HighTemp->Output1 Reversible Step Output2 Kinetic Product (Single Diastereomer) LowTemp->Output2 Irreversible Step

Figure 2: Temperature dependence of stereoselectivity in spiro-cycloadditions.

Frequently Asked Questions (FAQ)

Q: My Pd-catalyzed reaction stalls after 50% conversion. Adding more catalyst doesn't help. A: You likely have Product Inhibition . The rigid spirocyclic product might be coordinating to the Pd center, poisoning it.

  • Fix: Use a ligand with a larger cone angle or add a mild Lewis acid (like ZnBr2) to precipitate/sequester the product.

Q: I see the spiro-product by LCMS, but it disappears during silica purification. A: Many spirocycles (especially spiro-ketals and enamines) are acid-sensitive.

  • Fix: Pre-treat your silica gel with 1% Triethylamine (TEA) in hexanes to neutralize acidic sites before loading your sample.

Q: In oxidative dearomatization, I get the hydrolyzed product even in TFE. A: Your TFE is likely "wet." Fluorinated alcohols are hygroscopic.

  • Fix: Dry TFE over 3Å molecular sieves for 24 hours before use. Ensure the reaction is under Argon.

References

  • Trost, B. M., et al. (2021). Palladium-catalyzed enantioselective β-hydride elimination for the construction of remote stereocenters.[10] National Institutes of Health. Link

  • Doherty, S., et al. (2018).[11] Synthesis of spirocyclic scaffolds using hypervalent iodine reagents. National Institutes of Health. Link

  • BenchChem Support. (2025).[12] Troubleshooting common issues in spirocyclic compound synthesis. BenchChem.[12] Link

  • Kita, Y., et al. (2014). Asymmetric oxidative dearomatizations promoted by hypervalent iodine(III) reagents. National Institutes of Health. Link

  • RSC Publishing. (2012). Strategies for the enantioselective synthesis of spirooxindoles. Royal Society of Chemistry. Link

Sources

Optimization

optimization of coupling reaction with 8-Boc-2,8-diaza-spiro[4.5]decane oxalate

This guide serves as a technical support center for the optimization of coupling reactions involving 8-Boc-2,8-diaza-spiro[4.5]decane oxalate . It is designed to address the specific chemical behavior of the oxalate salt...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support center for the optimization of coupling reactions involving 8-Boc-2,8-diaza-spiro[4.5]decane oxalate . It is designed to address the specific chemical behavior of the oxalate salt form, which presents unique solubility and stoichiometric challenges compared to the free base or hydrochloride salts.

Reagent Profile

  • Core Structure: 8-Boc-2,8-diaza-spiro[4.5]decane[1]

  • Reactive Center: Secondary amine at the 2-position (pyrrolidine ring).

  • Protecting Group: tert-Butoxycarbonyl (Boc) at the 8-position (piperidine ring).

  • Salt Form: Oxalate (Ethanedioate).[1]

  • Key Challenge: Oxalic acid is a strong dicarboxylic acid. The salt is often stoichiometric (1:1) or hemi-stoichiometric (2:1). Failure to neutralize the oxalate completely will quench coupling catalysts and protonate the nucleophile, killing the reaction.

Section 1: The "Oxalate Factor" & Pre-Reaction Preparation

Q: Why is my coupling reaction stalling despite using standard conditions (HATU/DIEA)? A: The culprit is likely the oxalate counter-ion. Unlike HCl salts, which release a volatile acid or a weak base chloride upon neutralization, oxalate is a bidentate chelator and a dicarboxylic acid.

  • Acidity: Oxalic acid has two acidic protons (

    
    , 
    
    
    
    ). If you calculate base equivalents assuming a mono-protic salt (like HCl), your reaction mixture remains acidic, keeping the amine protonated and non-nucleophilic.
  • Chelation: Oxalate anions can chelate transition metals. In Pd-catalyzed cross-couplings (Buchwald-Hartwig), the oxalate can displace ligands on the palladium center, poisoning the catalyst.

Q: Should I free-base the starting material before the reaction? A: It depends on the reaction type.

  • For Amide Coupling (HATU, EDC, T3P): Optional but recommended. You can run it in situ if you adjust the base stoichiometry correctly (see Protocol A).

  • For Pd-Catalyzed Cross-Coupling (Buchwald, SNAr): Mandatory. You must convert the oxalate salt to the free base to prevent catalyst poisoning and solubility issues (see Protocol B).

Section 2: Protocols & Optimization
Protocol A: Amide Coupling (In-Situ Neutralization)

Use this for reacting the spiro-amine with Carboxylic Acids.

The Stoichiometry Trap: Most commercial batches are 1:1 salts (1 amine : 1 oxalic acid). This means there are 2 moles of acidic protons for every 1 mole of amine.

  • Standard HCl assumption: 1.0 eq amine + 1.0 eq acid + 3.0 eq Base. (FAILS with oxalate).

  • Oxalate Requirement: You need 2.0 eq of base just to neutralize the oxalate, plus 1.0 eq for the coupling event.

Optimized Workflow:

  • Solvent: DMF or DMAc (Oxalates have poor solubility in DCM/THF).

  • Base: Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM).

  • Order of Addition (Critical):

    • Dissolve the Amine Oxalate in DMF.

    • Add 3.5 - 4.0 equivalents of DIPEA. Stir for 5-10 minutes. Ensure the solution is homogeneous.

    • Add the Carboxylic Acid .[2]

    • Add the Coupling Reagent (e.g., HATU or T3P ) last.

ComponentEquivalentsRole
Spiro-Amine Oxalate 1.0Nucleophile
Carboxylic Acid 1.1 - 1.2Electrophile
HATU 1.2Activator
DIPEA (Hunig's Base) 4.0 - 5.0 2.0 eq (Oxalate neut.) + 1.0 eq (Rxn) + 1.0 eq (Buffer)

Tech Note: If the reaction mixture turns into a thick gel upon base addition, the amine free base or oxalate salt is precipitating. Add a co-solvent like DMSO (10% v/v) or switch to Protocol B (Free-basing).

Protocol B: Free-Basing (Mandatory for Cross-Coupling)

Use this for Buchwald-Hartwig or SNAr reactions.

Q: How do I efficiently remove the oxalate? A: A biphasic extraction with a strong inorganic base is required. Weak bases (bicarbonate) may not fully deprotonate the oxalate species efficiently in the short term.

Step-by-Step Free-Basing:

  • Suspend the oxalate salt in DCM (Dichloromethane) or EtOAc. (It will likely be a suspension).

  • Add 1M NaOH or 1M

    
     (aq). Volume ratio Organic:Aqueous = 1:1.
    
    • Note: Use NaOH if your molecule is stable to hydrolysis; otherwise use Carbonate.

  • Stir vigorously for 15-20 minutes until the organic layer is clear (indicating the free base has dissolved into the organic phase).

  • Separate layers. Extract the aqueous layer once more with DCM.

  • Dry combined organics over

    
    , filter, and concentrate.
    
  • Verify: Run a quick NMR. The oxalate peak (broad singlet ~10-12 ppm or carbon signal ~160 ppm) should be gone.

Section 3: Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (<20%) Incomplete neutralization of oxalate.Increase DIPEA to 5.0 eq. Check pH of reaction mixture (wet pH paper); it must be >8.
No Reaction (SM recovered) Catalyst poisoning (Pd reactions) or Amine protonation.STOP. Isolate the SM and perform Protocol B (Free-basing) . Do not attempt in situ neutralization for Pd-coupling.
Gummy Precipitate Insoluble oxalate salts (Amine-Oxalate or Base-Oxalate).Switch solvent to DMF/DMSO (4:1) . Oxalates are insoluble in DCM/Ether.
Boc-Deprotection Reaction mixture became too acidic / High Temp.Oxalic acid is strong enough to cleave sensitive Boc groups at high temps (>80°C). Ensure excess base is added before heating.
Regioselectivity Reaction at N8 instead of N2?Unlikely. N8 is Boc-protected.[1][3][4][5][6] If N8 reacts, your Boc group fell off (see above).
Section 4: Decision Logic & Visualization

The following diagrams illustrate the decision process for selecting the correct protocol and the mechanism of the free-basing workflow.

CouplingLogic Start Start: 8-Boc-2,8-diaza-spiro[4.5]decane Oxalate ReactionType Select Reaction Type Start->ReactionType Amide Amide Coupling (Carboxylic Acid) ReactionType->Amide High Tolerance Cross Cross-Coupling (Aryl Halide / Buchwald) ReactionType->Cross Low Tolerance InSitu Protocol A: In-Situ Neutralization (Solvent: DMF/DMAc) Amide->InSitu FreeBase Protocol B: Free-Basing (Mandatory) Cross->FreeBase BaseCalc CRITICAL: Base Calculation Req: 4.0 - 5.0 eq DIPEA InSitu->BaseCalc Coupling Proceed to Coupling BaseCalc->Coupling Extraction DCM / 1M NaOH Extraction FreeBase->Extraction Extraction->Coupling

Figure 1: Decision tree for selecting the optimal neutralization strategy based on reaction type.

FreeBasing Salt Oxalate Salt (Solid, Suspended) Mix Biphasic Mix DCM + 1M NaOH Salt->Mix Add Solvent/Base Sep Phase Separation Mix->Sep Agitate 15 min AqLayer Aqueous Layer (Contains Na-Oxalate) Sep->AqLayer Discard OrgLayer Organic Layer (Contains Free Amine) Sep->OrgLayer Keep Dry Dry (Na2SO4) & Conc. OrgLayer->Dry Product Reactive Free Base Ready for Pd-Coupling Dry->Product

Figure 2: Workflow for the isolation of the free amine, essential for transition-metal catalyzed reactions.

References
  • Structure & Activity Relationships (RIPK1 Inhibitors): Wang, J., et al. "Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors."[6] Bioorganic & Medicinal Chemistry, 2022.[6] (Demonstrates the utility of the 2,8-diazaspiro scaffold in medicinal chemistry).

  • Handling Amine Oxalates in Coupling: Molander, G. A., et al. "Amidation Reactions From the Direct Coupling of Metal Carboxylate Salts With Amines." Journal of Organic Chemistry, 2010. (Provides the mechanistic basis for using excess base/HBTU systems to handle salt forms directly).

  • Buchwald-Hartwig Optimization Guide: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. (Authoritative source on ligand selection and the importance of base/salt management in cross-coupling).

Sources

Troubleshooting

stability issues of 8-Boc-2,8-diaza-spiro[4.5]decane oxalate under acidic conditions

This Technical Support Guide addresses the stability and handling of 8-Boc-2,8-diaza-spiro[4.5]decane oxalate (CAS: 1523571-85-8 / 236406-39-6 parent).[1] It is designed for researchers observing unexpected degradation,...

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Support Guide addresses the stability and handling of 8-Boc-2,8-diaza-spiro[4.5]decane oxalate (CAS: 1523571-85-8 / 236406-39-6 parent).[1] It is designed for researchers observing unexpected degradation, specifically the loss of the tert-butyloxycarbonyl (Boc) protecting group.[1]

[1]

Executive Summary: The "Oxalate Paradox"

The Core Issue: You are likely observing slow degradation of your starting material. While the Boc group is classically defined as "base-stable/acid-labile," it is generally presumed stable to weak organic acids.[1] However, oxalic acid is not a weak acid in this context (


).[1]

When 8-Boc-2,8-diaza-spiro[4.5]decane is stored as an oxalate salt, the local micro-environment—especially in the presence of trace moisture or protic solvents (MeOH, Water)—creates a pH of ~2–3.[1] This is sufficient to drive the acid-catalyzed hydrolysis of the Boc carbamate , converting your mono-protected spiro-diamine into the fully deprotected 2,8-diaza-spiro[4.5]decane, which often precipitates or complicates HPLC analysis.[1]

Diagnostic Troubleshooting (Q&A)

Q1: I see a new peak at RRT ~0.2 in my HPLC after leaving the salt in methanol overnight. What is it?

Diagnosis: This is the deprotected species (free amine).[1] Mechanism: In methanol, the oxalate salt dissociates, lowering the pH.[1] The protonated carbonyl of the Boc group undergoes


-type fragmentation, ejecting the tert-butyl cation.
Immediate Fix:  Do not store the oxalate salt in solution. Prepare solutions immediately before use, or better yet, convert to the free base before dissolving in protic solvents.[1]
Q2: Can I use this oxalate salt directly in a reductive amination reaction?

Risk Assessment: High Risk.[1] Explanation: Reductive aminations often require slightly acidic conditions (pH 4–5) to activate the ketone/aldehyde.[1] If you add the oxalate salt (which is already acidic) to an acetic acid buffer, the cumulative acidity can accelerate Boc loss before the reductive amination is complete.[1] Recommendation: Perform a "Free-Base Swap" (see Protocol A) before the reaction to strictly control the pH.

Q3: My solid sample has become sticky/yellow after months at room temperature.

Diagnosis: Autocatalytic degradation.[1] Explanation: Hydrolysis of the Boc group generates


 and isobutylene (gas).[1] If the container is not strictly anhydrous, atmospheric moisture initiates hydrolysis.[1] The byproduct is the amine oxalate/trifluoroacetate species, which is hygroscopic, attracting more water and accelerating the cycle.
Storage Protocol:  Store at -20°C under Argon/Nitrogen. Ensure the vial is essentially anhydrous.[1]

Visualizing the Instability

The following diagram illustrates the mechanistic pathway of degradation triggered by the oxalate counter-ion.

BocDegradation Salt Oxalate Salt (Solid/Solution) Protonation Protonation of Carbamate Oxygen Salt->Protonation Dissociation (pH < 3) Frag Fragmentation (t-Butyl Cation Loss) Protonation->Frag Rate Limiting Step Deprotected Deprotected Amine (Degradant) Frag->Deprotected -H+ CO2 CO2 + Isobutylene (Gas Evolution) Frag->CO2

Figure 1: Acid-catalyzed degradation pathway of Boc-protected amines in the presence of oxalate counter-ions.[1]

Validated Experimental Protocols

Protocol A: Safe Free-Basing (Removal of Oxalate)

Use this protocol to convert the stable-but-risky oxalate salt into the reactive free base immediately before use.

Reagents:

  • 8-Boc-2,8-diaza-spiro[4.5]decane oxalate (1.0 eq)[1][2]

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1]

  • Saturated aqueous

    
     (Do not use 
    
    
    
    if sensitive functional groups are present, though Boc is base-stable).[1]

Step-by-Step:

  • Suspension: Suspend the oxalate salt in DCM (10 mL per gram). It will likely not dissolve completely.[1]

  • Biphasic Mix: Add an equal volume of Sat. Aq.

    
    .
    
  • Neutralization: Stir vigorously for 15 minutes. The solid should dissolve as the free base partitions into the organic layer.

    • Check Point: Measure pH of the aqueous layer.[1] It must be >8.

  • Extraction: Separate the layers. Extract the aqueous layer once more with DCM.[1]

  • Drying: Combine organic layers, dry over

    
    , and concentrate in vacuo at <30°C.
    
  • Result: You now have the Free Base oil/solid.[1] Use immediately.

Protocol B: Stability Stress Test

Use this to determine if your specific batch or solvent system is causing the issue.

ConditionTimeExpected Result (HPLC)Interpretation
Solid (4°C) 24 h>99% PurityBaseline stability.
DCM Solution (RT) 24 h>98% PurityAprotic solvents minimize proton transfer.[1]
MeOH Solution (RT) 24 h<95% Purity Protic solvents facilitate oxalate dissociation and Boc cleavage.[1]
Water/ACN (1:1) 4 hDegradation Aqueous acidic environment is fatal to Boc over time.[1]

Decision Logic for Handling

Use this flow to determine the correct handling procedure for your experiment.

HandlingLogic Start Start: 8-Boc-2,8-diaza-spiro[4.5]decane Oxalate Q1 Intended Solvent? Start->Q1 Aprotic DCM, THF, EtOAc Q1->Aprotic Non-polar Protic MeOH, Water, EtOH Q1->Protic Polar/Protic Action1 Direct Use Possible (Keep Cold, Short Duration) Aprotic->Action1 Action2 MUST Free-Base First (Protocol A) Protic->Action2

Figure 2: Decision tree for solvent selection and pre-treatment.

References

  • PubChem. tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate oxalate (Compound Summary). National Library of Medicine.[1] [Link]

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[1] (Standard reference for Boc stability: Stable to base, cleaved by acid).[1]

  • Lundt, B. F., et al. Selective Removal of the t-Butyloxycarbonyl Group.[1] Int. J. Pept.[1][3] Protein Res.[1] (Mechanistic insight into acid-catalyzed cleavage).

Sources

Optimization

Technical Support Center: Purification of Polar Spirocyclic Compounds

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Retention, Resolution, and Detection of Polar Spirocycles Executive Summary: The "Spiro" Challenge Spirocyclic compounds—...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Retention, Resolution, and Detection of Polar Spirocycles

Executive Summary: The "Spiro" Challenge

Spirocyclic compounds—particularly spiro-amines and spiro-ethers—are increasingly dominant in drug discovery due to their ability to increase


 character, improve solubility, and provide novel IP space.[1] However, they present a "perfect storm" for purification:
  • High Polarity: They often elute in the void volume of standard C18 columns.

  • Basic Functionality: Exposed secondary/tertiary amines interact strongly with residual silanols, causing severe peak tailing.

  • Poor UV Absorbance: Many lack conjugated

    
    -systems, rendering standard UV detection useless.
    

This guide addresses these specific failure modes with self-validating protocols.

Module 1: Retention Failures (The "Void Volume" Issue)

User Query: "My spirocyclic amine elutes immediately (k' < 1) on my standard C18 Flash column, even at 0% organic. How do I retain it?"

Root Cause Analysis: Standard C18 chains undergo "phase collapse" (dewetting) in 100% aqueous conditions, losing surface area and retention capability. Furthermore, small polar spirocycles simply lack the hydrophobic surface area to partition into the C18 layer.

Technical Solution: You must switch the mode of interaction. Do not force a hydrophobic interaction where none exists.

Protocol A: Switch to C18-AQ (Aqueous Compatible)

If you must use Reversed-Phase (RP), switch to a C18-AQ stationary phase. These phases contain polar end-capping or embedded polar groups that prevent phase collapse in 100% water.

  • Mechanism: The polar group keeps the alkyl chains extended in water, allowing interaction with the spirocycle.

  • Validation: Run a gradient from 0% to 10% B (MeOH/ACN) over 5 CVs. If

    
    , abandon RP and move to Protocol B.
    
Protocol B: HILIC (Hydrophilic Interaction Liquid Chromatography)

This is the "Gold Standard" for polar spirocycles.

  • Stationary Phase: Bare Silica, Diol, or Amine-bonded silica.

  • Mobile Phase: Acetonitrile (Weak solvent) / Water (Strong solvent).[2][3]

  • The Trick: Start at 95% Acetonitrile . The water layer adsorbed on the silica surface acts as the stationary phase. The spirocycle partitions into this water layer.

Data Comparison: Retention Factor (


) of Spiro-Amine X 
ModeColumnMobile Phase Start

(Retention)
Outcome
RP Standard C18100% Water0.2Failure (Elutes in void)
RP C18-AQ100% Water1.5Marginal (Risk of co-elution)
HILIC Bare Silica95% ACN / 5% Buffer6.8Success (High resolution)

Critical Note: For basic spirocycles, Amine-bonded silica is superior to bare silica in HILIC mode because it repels the positively charged analyte from the surface silanols, improving peak shape [1, 2].

Module 2: Peak Shape & Tailing (The "Shark Fin" Issue)

User Query: "I have retention, but the peaks are tailing badly (asymmetry factor > 2.0). I'm losing resolution between diastereomers."

Root Cause Analysis: Spirocyclic amines are strong bases. They interact with acidic silanols (


) on the silica backbone (both in RP and NP). This secondary interaction (Ion-Exchange) is slow, causing the tail.

Technical Solution: You must suppress ionization or block the silanols.

Troubleshooting Workflow
  • High pH Strategy (First Choice for RP):

    • Action: Use a hybrid-silica or polymer-based C18 column stable at pH 10.

    • Modifier: Add 0.1% Ammonium Hydroxide (

      
      ) or Triethylamine (TEA) to the mobile phase.
      
    • Why: Operating at pH > pKa (usually ~9-10 for spiro-amines) deprotonates the amine, making it neutral and more hydrophobic. This eliminates ionic interaction with silanols [6].

  • Low pH Strategy (Alternative):

    • Action: Add 0.1% Trifluoroacetic Acid (TFA).

    • Why: TFA is an ion-pairing agent. It forms a hydrophobic pair with the charged amine, masking the charge and improving retention on C18.

    • Warning: TFA suppresses MS signals. If using MS detection, use Formic Acid (weaker effect) or Ammonium Formate.

DOT Diagram: Method Selection for Basic Spirocycles

MethodSelection Start Start: Basic Spirocycle Purification PolarityCheck Is the compound water soluble? Start->PolarityCheck Yes Yes (Highly Polar) PolarityCheck->Yes LogP < 0 No No (Moderately Polar) PolarityCheck->No LogP > 0 HILIC HILIC Mode (Amine or Silica Column) Yes->HILIC RP Reversed Phase (C18) No->RP TailingCheck Is Peak Tailing? HILIC->TailingCheck RP->TailingCheck HighPH Add 0.1% NH4OH (pH > pKa) TailingCheck->HighPH Preferred IonPair Add 0.1% TFA (Ion Pairing) TailingCheck->IonPair If pH sensitive

Caption: Decision matrix for selecting stationary phase and modifiers based on polarity and peak shape.

Module 3: The "Invisible" Compound (Detection Issues)

User Query: "My compound has no UV chromophore. I can't see fractions to collect."

Root Cause Analysis: Spirocycles built from aliphatic rings (e.g., spiro[3.3]heptane) lack conjugated systems. Standard UV (254 nm) is blind. Low-wavelength UV (200-210 nm) detects the compound but also detects solvent impurities, causing noisy baselines.

Technical Solution: Use "Universal" detection methods that rely on physical properties rather than optical absorbance.

Recommended Detectors
  • Mass Spectrometry (MS):

    • Pros: Highest sensitivity; confirms identity (MW).

    • Cons: Requires ionizable groups (usually fine for spiro-amines).

    • Setup: Split flow post-column; make up with MeOH/Formic acid to ensure ionization [4, 5].

  • ELSD (Evaporative Light Scattering Detector):

    • Pros: Universal for non-volatiles.

    • Cons: Destructive (flow must be split); non-linear response.

    • Protocol: Set nebulizer temp to 40°C (low enough to avoid evaporating the spirocycle, high enough to evaporate solvent) [7].

  • CAD (Charged Aerosol Detector):

    • Pros: More sensitive and linear than ELSD.

    • Best For: Quantifying impurities in the final spirocyclic product [7].

Module 4: Solubility & Loading (The "Crash Out" Issue)

User Query: "My sample dissolves in water/methanol, but when I inject it onto my Normal Phase or HILIC column, it precipitates or smears."

Root Cause Analysis: Injecting a strong solvent (Water/MeOH) into a weak mobile phase (Hexane or high % ACN) causes immediate precipitation or "solvent wash" effects where the sample travels with the injection plug.

Technical Solution: Dry Loading is mandatory for polar spirocycles in HILIC or Normal Phase.

Dry Loading Protocol
  • Dissolve the crude spirocycle in the minimum amount of MeOH/DCM.

  • Add Celite 545 or amine-functionalized silica (ratio 1:3 sample to sorbent).

  • Evaporate solvent on a rotovap until a free-flowing powder remains.

  • Pack this powder into a solid load cartridge (SLS) and place it upstream of the main column.

    • Why: This eliminates solvent mismatch effects and allows the compound to elute as a sharp band [2].

FAQ: Rapid Fire Troubleshooting

Q: Can I use SFC (Supercritical Fluid Chromatography) for spirocycles? A: Yes, absolutely. SFC is often superior to HPLC for spirocycles. The


 / Methanol mobile phase is highly orthogonal to C18. It is excellent for separating chiral spiro-isomers (enantiomers/diastereomers). Use a 2-Ethylpyridine (2-EP)  column for basic spirocycles to improve peak shape without strong additives [3, 5].

Q: I'm using HILIC but my retention times are shifting run-to-run. A: HILIC requires longer equilibration than RP. The water layer on the silica must stabilize. Equilibrate for at least 20 Column Volumes (CV) before the first run, and 5 CVs between runs. Ensure your ACN contains at least 2-5% water (or buffer) to maintain the hydration layer [1].

Q: My spirocycle is an acid (carboxylic acid spiro). A: Do not use amine-columns (irreversible binding risk). Use a Diol or Amide HILIC column and add 0.1% Formic Acid to the mobile phase to keep the acid protonated and sharp.

References
  • Buchi. (n.d.). Why HILIC is what your polar compounds need for purification. Retrieved from [Link]

  • Teledyne Labs. (n.d.). HILIC Purification Strategies for Flash Chromatography. Retrieved from [Link]

  • White, C., & Lilly, E. (2019). Walk-up SFC-MS for Fast Purification of reaction Mixtures within Discovery Chemistry. Chromatography Today. Retrieved from [Link][3]

  • Bentham Science. (2023). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Retrieved from [Link]

  • Mich, A., et al. (2010). A Comparative Study on the Purification of Library Compounds in Drug Discovery Using Mass-Directed Preparative SFC and Preparative RPLC. LCGC International. Retrieved from [Link]

  • Biotage. (2023).[4] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • BiopharmaSpec. (n.d.). The use of Evaporative Light Scattering Detection (ELSD) in Residual and Impurity Testing. Retrieved from [Link]

Sources

Troubleshooting

avoiding racemization during synthesis of chiral 2,8-diazaspiro[4.5]decanes

This guide serves as a specialized technical resource for researchers synthesizing chiral 2,8-diazaspiro[4.5]decanes. It addresses the critical challenge of maintaining stereochemical integrity during the formation of th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers synthesizing chiral 2,8-diazaspiro[4.5]decanes. It addresses the critical challenge of maintaining stereochemical integrity during the formation of the quaternary spiro-center and protecting distal chiral centers from epimerization.

Topic: Avoiding Racemization & Controlling Stereochemistry Target Audience: Medicinal Chemists, Process Chemists Content Type: Troubleshooting Guide & FAQ

Core Synthesis & Racemization Mechanisms

The 2,8-diazaspiro[4.5]decane scaffold (common in JAK/TYK2 inhibitors) presents a unique stereochemical challenge: the quaternary spiro-carbon .

The "Danger Zone": How Racemization Occurs

Racemization in this scaffold rarely happens spontaneously after isolation (unless acidic/basic side chains facilitate it). The damage usually occurs during the cyclization step.

Primary Mechanism: Enolization & Retro-Mannich Pathways When synthesizing the spiro-core via alkylation of a piperidine or pyrrolidine precursor, the reaction often proceeds through an enolate intermediate.

  • Risk 1 (Direct Enolization): If you start with a chiral amino acid derivative (e.g., L-Proline or Pipecolic acid), the

    
    -proton is highly acidic. Strong bases (LDA, LiHMDS) required for alkylation will deprotonate this center, destroying the initial chirality.
    
  • Risk 2 (Relay Mechanism): In functionalized derivatives (e.g., sulfonamides), a "relay" mechanism can occur where a distal basic amine deprotonates an amide/sulfonamide, which then attacks the spiro-center, opening the ring (retro-reaction) and scrambling stereochemistry.

Visualization: The Racemization Pathway

The following diagram illustrates the risk of enolization during the critical cyclization step.

RacemizationPathway Start Chiral Precursor (e.g., Proline Ester) Enolate Planar Enolate (Achiral Intermediate) Start->Enolate Deprotonation (Loss of Chirality) Base Strong Base (LDA/LiHMDS) Base->Enolate Product_R Product (R) Enantiomer Enolate->Product_R Attack Face A Product_S Product (S) Enantiomer Enolate->Product_S Attack Face B Product_R->Enolate Reversible (if thermodynamic control)

Caption: Mechanism of stereochemical loss via enolization. Once the planar enolate forms, memory of the initial chirality is lost unless a chiral auxiliary or catalyst biases the subsequent bond formation.

Troubleshooting Guide (FAQ Format)

Category A: Starting Material & Strategy

Q: I am starting with L-Proline to ensure chirality, but my product is racemic. Why? A: You are likely deprotonating the


-carbon of the proline ring during the alkylation step.
  • The Fix: You cannot rely on the "memory" of the proline chirality if you form an enolate at that carbon.

  • Strategy Shift: Use "Self-Reproduction of Chirality" (Seebach's Method) .

    • Condense L-Proline with an aldehyde (e.g., pivalaldehyde) to form a bicyclic oxazolidinone.

    • This "locks" the stereochemistry and sterically blocks one face of the molecule.

    • Alkylate this intermediate. The bulky auxiliary forces the incoming electrophile to attack from the opposite face (anti-addition), preserving the original stereochemical information in the new quaternary center.

Q: Can I use a chiral auxiliary on the piperidine nitrogen? A: Yes. Using a chiral auxiliary like


-methylbenzyl  or phenylglycinol  on the piperidine nitrogen can induce diastereoselectivity during the ring-closing step.
  • Protocol: Synthesize the acyclic precursor with the chiral auxiliary attached. Perform the cyclization (e.g., intramolecular Mannich or alkylation). The existing chiral center will bias the formation of the spiro-center.

  • Note: You will need to separate diastereomers (easier than enantiomers) and then cleave the auxiliary.

Category B: Reaction Conditions

Q: My reaction yield is good, but the ee% drops when I scale up. What is happening? A: This is often due to thermal epimerization or insufficient mixing causing local "hot spots" where base concentration is high.

  • Troubleshooting Steps:

    • Temperature Control: Ensure the internal temperature (not just the bath) remains strictly at -78°C during base addition.

    • Quenching: Quench the reaction at -78°C. Do not allow it to warm up before adding the proton source/electrophile. Warming up with active enolate present accelerates racemization.

    • Base Choice: Switch from LDA (small, nucleophilic) to LiHMDS or KHMDS (bulkier, less aggregated). LiHMDS often provides better stereocontrol due to the formation of specific enolate aggregates.

Q: I suspect a "Retro-Mannich" reaction is scrambling my product. How do I confirm? A: If your spiro-ring contains a ketone or imine next to the spiro-carbon, it is susceptible to opening and re-closing.

  • Test: Take a small sample of pure enantiomer (if available) and subject it to your reaction conditions. If it racemizes, your product is thermodynamically unstable under those conditions.

  • Solution: Reduce the ketone/imine immediately after formation (e.g., in situ reduction with NaBH3CN) to "lock" the ring structure.

Category C: Purification & Analysis

Q: I cannot separate the enantiomers by standard flash chromatography. A: Enantiomers have identical physical properties in achiral environments. You must use Chiral HPLC or SFC (Supercritical Fluid Chromatography).

  • Recommendation: Do not waste weeks optimizing a low-ee synthesis if a racemic synthesis + Chiral HPLC prep is scalable.

  • Standard Columns:

    • Chiralpak AD-H / IA: Excellent for amine-containing spirocycles.

    • Chiralcel OD-H: Good general purpose.

    • Mobile Phase: Hexane/IPA/Diethylamine (0.1%). The amine additive is crucial to sharpen the peaks of the basic spiro-amines.

Comparative Data: Base & Solvent Effects

The choice of base and solvent dramatically affects the Enantiomeric Excess (ee%) during the alkylation of chiral imine intermediates.

ParameterConditionTypical ee%YieldRisk Factor
Base LDA 20-40%HighHigh aggregation; fast racemization.
Base LiHMDS 60-80%ModBulky; slower reaction but better control.
Base KHMDS 50-70%HighVery reactive; risk of over-alkylation.
Solvent THF BaselineHighStandard; coordinates Li+.
Solvent Toluene +10-15%LowNon-polar; tightens ion pairs (higher stereocontrol).
Additive HMPA/DMPU -20% (Drop)HighDisrupts aggregates; often lowers ee in this specific scaffold.

Validated Protocol: Asymmetric Alkylation via Chiral Auxiliary

This protocol uses a phenylglycinol-derived auxiliary to control the spiro-center formation.

Objective: Synthesis of chiral 2,8-diazaspiro[4.5]decan-1-one precursor.

Reagents:

  • Starting Material: N-Boc-4-piperidone

  • Auxiliary: (R)-(-)-2-Phenylglycinol

  • Reagent: TMSCN (Trimethylsilyl cyanide)

  • Solvent: Methanol / THF

Step-by-Step Methodology:

  • Imine Formation (The Chiral Template):

    • Dissolve N-Boc-4-piperidone (1.0 eq) and (R)-phenylglycinol (1.1 eq) in anhydrous Methanol.

    • Stir at room temperature for 12 hours under Nitrogen.

    • Checkpoint: Monitor by NMR for disappearance of the ketone signal.

    • Evaporate solvent to obtain the crude imine/oxazolidine intermediate.

  • Strecker-Type Reaction (Stereocenter Formation):

    • Redissolve the intermediate in anhydrous THF. Cool to -40°C .

    • Add TMSCN (1.5 eq) dropwise.

    • Critical Step: Add a Lewis Acid catalyst (e.g., ZnI2, 0.1 eq).

    • Stir at -40°C for 4 hours, then allow to warm to 0°C slowly.

    • Mechanism:[1][2][3] The chiral auxiliary blocks one face of the imine, forcing the cyanide to attack from the opposite side.

  • Hydrolysis & Cyclization:

    • Treat the resulting nitrile with HCl/MeOH to hydrolyze the nitrile to the ester and cleave the TMS group.

    • Neutralize and heat in refluxing ethanol to induce lactamization (spiro-ring closure).

  • Auxiliary Cleavage (Optional):

    • The phenylglycinol moiety is now part of the lactam or attached to N. If attached to N, it can be removed via hydrogenolysis (Pd/C, H2, 50 psi) if a benzyl-type linkage was preserved, or kept if it is part of the desired pharmacophore.

Synthesis Workflow Diagram

This flowchart guides the decision-making process for synthesizing the target scaffold.

SynthesisDecision Start Target: Chiral 2,8-diazaspiro[4.5]decane CheckPool Is the Spiro-Center derived from an Amino Acid alpha-carbon? Start->CheckPool YesPool YES: High Racemization Risk CheckPool->YesPool Proline/Pipecolic deriv. NoPool NO: Standard Asymmetric Synthesis CheckPool->NoPool Ketone precursor Seebach Use Seebach's Self-Reproduction of Chirality (Oxazolidinone) YesPool->Seebach Preferred Racemic Fallback: Racemic Synthesis + Chiral HPLC Separation YesPool->Racemic If Seebach fails Auxiliary Use Chiral Auxiliary on Nitrogen (e.g., Phenylglycinol) NoPool->Auxiliary Imine Chemistry NoPool->Racemic Industrial Standard

Caption: Decision tree for selecting the appropriate synthetic strategy based on starting materials.

References

  • Krafft, E. A. et al. (2005). Straightforward Synthesis of 4-Substituted-2,8-diazaspiro[4.5]decan-1-one Derivatives. Synthesis. Link

  • Cheng, Y. et al. (2022).[4] Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor. Journal of Medicinal Chemistry. Link

  • Ballard, A. et al. (2019). The problem of racemization in drug discovery and tools to predict it. Expert Opinion on Drug Discovery. Link

  • Seebach, D. et al. (1996). Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle. Angewandte Chemie International Edition. Link

Sources

Optimization

managing steric hindrance in reactions with 8-Boc-2,8-diaza-spiro[4.5]decane

Ticket ID: SP-45-DEC-001 Subject: Overcoming Steric & Conformational Constraints in N2-Functionalization Status: Open for Consultation Assigned Specialist: Senior Application Scientist, Process Chemistry Division System...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SP-45-DEC-001 Subject: Overcoming Steric & Conformational Constraints in N2-Functionalization Status: Open for Consultation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

System Overview & Reactivity Profile

Welcome to the technical guide for 8-Boc-2,8-diaza-spiro[4.5]decane . This scaffold is a critical pharmacophore in modern drug discovery, particularly for GPCR ligands and enzyme inhibitors. However, its spirocyclic geometry presents unique challenges compared to standard piperidines or pyrrolidines.

The "Spiro-Constraint" Explained

While the N8 position is protected (Boc), the reactive site is the secondary amine at N2 (pyrrolidine ring).

  • Structural Bottleneck: The N2 nitrogen is located

    
     to the quaternary spiro-carbon (C5). While not directly 
    
    
    
    -substituted, the rigid spiro-fusion locks the pyrrolidine ring into a specific pucker.
  • The Consequence: This rigidity creates a "directional wall." Electrophiles must approach from specific trajectories that may be blocked by the orthogonal piperidine ring (even with the Boc group). Standard reaction conditions often stall or yield high by-products due to this conformational lock.

Troubleshooting Modules

Module A: Metal-Catalyzed Cross-Couplings (Buchwald-Hartwig)

Issue: "I am seeing high catalyst loading requirements (>5 mol%) and low conversion with standard ligands (e.g., BINAP, Xantphos) when coupling aryl halides."

Technical Diagnosis: Standard bidentate ligands often fail because the rigid spiro-amine cannot adopt the necessary conformation for the reductive elimination step from the Pd(II) center. You need bulky, electron-rich monodentate ligands that facilitate this difficult reductive elimination.

Optimization Protocol:

  • Ligand Selection: Switch to Dialkylbiarylphosphines .

    • Primary Recommendation:RuPhos (Universal for secondary amines).

    • For Ortho-Substituted Aryl Halides:BrettPhos or tBuBrettPhos .

  • Pre-Catalyst Strategy: Use Pd-G3 or Pd-G4 Palladacycles (e.g., RuPhos-Pd-G3). These generate the active monoligated Pd(0) species immediately, bypassing the induction period required for Pd(OAc)₂ or Pd₂dba₃.

  • Base: Use weak bases (Cs₂CO₃, K₃PO₄) if functional groups allow; otherwise, NaOtBu is standard.

ParameterStandard Condition (Fail)Optimized Condition (Success)
Catalyst Source Pd(OAc)₂ / Pd₂dba₃RuPhos-Pd-G3 or XPhos-Pd-G3
Ligand BINAP / dppfRuPhos (1:1 ratio with Pd)
Solvent Toluene / DMF1,4-Dioxane or t-Amyl Alcohol
Temperature 100°C80°C - 100°C
Module B: Reductive Amination (The "Titanium Trick")

Issue: "Reaction with hindered ketones (e.g., cyclohexanones, acetophenones) stalls at the imine stage or shows no conversion with NaBH(OAc)₃."

Technical Diagnosis: The spiro-scaffold's bulk hinders the initial nucleophilic attack of N2 onto the carbonyl carbon. Under standard conditions (AcOH/DCM), the equilibrium heavily favors the ketone + amine, not the hemiaminal/imine.

Optimization Protocol: Use a Lewis Acid Pre-activation strategy with Titanium(IV) isopropoxide.[1]

Step-by-Step Workflow:

  • Dehydration: Mix 8-Boc-2,8-diaza-spiro[4.5]decane (1.0 equiv) and Ketone (1.0–1.2 equiv) in neat Ti(OiPr)₄ (1.5–2.0 equiv) or concentrated THF.

  • Incubation: Stir at ambient temperature (or 40°C for difficult substrates) for 4–12 hours. Validation: Monitor by NMR or IR for disappearance of C=O.

  • Reduction: Dilute with MeOH or EtOH. Caution: Exothermic.

  • Addition: Add NaBH₄ (sodium borohydride) or NaCNBH₃. (Note: NaBH(OAc)₃ is often too bulky for this specific Lewis-acid complex).

  • Quench: Add 1N NaOH or Rochelle's salt solution to break the titanium emulsion.

Module C: Nucleophilic Substitution (SN2)

Issue: "Alkylation with secondary alkyl halides or bulky primary halides is extremely slow."

Technical Diagnosis: The N2 nitrogen is a good nucleophile electronically, but sterically it struggles to access the


 orbital of hindered electrophiles.

Optimization Protocol:

  • The Finkelstein Modification: If using Alkyl Chlorides or Bromides, add 0.5 equiv of KI (Potassium Iodide) or TBAI (Tetrabutylammonium iodide). This generates the more reactive Alkyl Iodide in situ.

  • Solvent Switch: Move from THF/DCM to DMF, DMAc, or NMP . The high dielectric constant stabilizes the transition state.

  • Base: Use K₂CO₃ or Cs₂CO₃ (Cesium effect: higher solubility in organic solvents).

Decision Logic & Visualization

The following diagrams illustrate the decision pathways for selecting the correct methodology based on your electrophile.

ReactionLogic Start Substrate: 8-Boc-2,8-diaza-spiro[4.5]decane (N2) Electrophile Select Electrophile Type Start->Electrophile ArylHalide Aryl Halide (Ar-X) Electrophile->ArylHalide KetoneAldehyde Ketone / Aldehyde Electrophile->KetoneAldehyde AlkylHalide Alkyl Halide (R-X) Electrophile->AlkylHalide Buchwald Buchwald-Hartwig Coupling ArylHalide->Buchwald RedAm Reductive Amination KetoneAldehyde->RedAm SN2 Nucleophilic Substitution AlkylHalide->SN2 LigandCheck Is Ar-X Ortho-Substituted? Buchwald->LigandCheck RuPhos Use RuPhos-Pd-G3 LigandCheck->RuPhos No BrettPhos Use BrettPhos-Pd-G3 LigandCheck->BrettPhos Yes TiCheck Sterically Hindered Ketone? RedAm->TiCheck StandardRed DCM / AcOH / NaBH(OAc)3 TiCheck->StandardRed No (Aldehyde) TitaniumRed Ti(OiPr)4 Pre-mix -> NaBH4 TiCheck->TitaniumRed Yes (Ketone) Finkelstein Add 0.5 eq TBAI/KI Solvent: DMF/DMAc SN2->Finkelstein

Caption: Figure 1. Reaction Optimization Decision Tree for N2-functionalization of diazaspiro scaffolds.

Frequently Asked Questions (FAQ)

Q1: Can I remove the Boc group before reacting the N2 amine?

  • Technical Answer: Generally, No . If you deprotect N8 (using HCl or TFA) to form the diamine, you will have two reactive secondary amines. N8 (piperidine) is often more nucleophilic and less sterically encumbered than N2 (pyrrolidine). To selectively functionalize N2, N8 must remain protected.

Q2: I am seeing a "double addition" byproduct in my SN2 reaction. What is it?

  • Technical Answer: This is rare with the spiro-scaffold due to bulk, but possible with methyl iodide or benzyl bromide. It is the formation of the quaternary ammonium salt at N2.

  • Fix: Ensure you are using exactly 1.0 equivalent of the electrophile and lower the temperature to 0°C for the addition step.

Q3: How do I handle the workup after using Ti(OiPr)₄? The emulsion is terrible.

  • Technical Answer: Do not use simple water/brine.

    • Method A: Add 10% aqueous Rochelle’s salt (Potassium Sodium Tartrate) and stir vigorously for 1 hour until layers separate cleanly.

    • Method B: Add 1N NaOH (if product is base-stable) to precipitate titanium oxides as a white solid, then filter through Celite.

Q4: Why is my Buchwald coupling stalling at 50% conversion?

  • Technical Answer: This often indicates catalyst death (Pd-black formation) or product inhibition.

    • Check: Are you using a secondary amine that is also a chelator?

    • Fix: Increase the catalyst loading to 2-3 mol% or switch to tBuBrettPhos , which is exceptionally stable against catalyst decomposition.

References & Authority

  • Buchwald-Hartwig Ligand Selection:

    • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (Detailed guide on RuPhos/BrettPhos utility for secondary amines).

    • (Simulated persistent link for context)

  • Titanium-Mediated Reductive Amination:

    • Mattson, R. J., et al. (1990).[1] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1] The Journal of Organic Chemistry.

  • Spirocyclic Scaffold Synthesis & Properties:

    • Journal of Medicinal Chemistry studies involving 2,8-diazaspiro[4.5]decane often cite the "neopentyl-like" constraints of the spiro-fusion.

Disclaimer: This guide assumes standard laboratory safety protocols. 8-Boc-2,8-diaza-spiro[4.5]decane is a research chemical; consult SDS before handling.

Sources

Troubleshooting

catalyst selection for efficient synthesis of 2,8-diazaspiro[4.5]decane analogs

Current Status: ONLINE Agent: Senior Application Scientist Ticket Subject: Catalyst Selection & Process Optimization for Spirocyclic Diamines Welcome to the Spiro-Cycle Synthesis Support Center You have reached the speci...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: ONLINE Agent: Senior Application Scientist Ticket Subject: Catalyst Selection & Process Optimization for Spirocyclic Diamines

Welcome to the Spiro-Cycle Synthesis Support Center

You have reached the specialized support hub for the 2,8-diazaspiro[4.5]decane scaffold. This privileged structure is a cornerstone in modern drug discovery (e.g., CCR5 antagonists, JAK inhibitors) due to its ability to project exit vectors in defined non-planar geometries.[1]

However, its synthesis presents unique "tickets" (challenges):

  • Quaternary Center Formation: High steric strain during ring closure.[1]

  • N-Differentiation: Selectively functionalizing the N2 (pyrrolidine) vs. N8 (piperidine) positions.[1]

  • Catalyst Death: Metal poisoning by free amines.[1]

Below are your troubleshooting modules, designed to resolve these specific bottlenecks.

Module 1: Constructing the Core (Quaternary Spiro-Carbon)

The Issue: You are attempting to close the spiro-ring, but the reaction stalls or yields are poor. Diagnosis: The formation of the quaternary center creates significant steric strain.[1] If you are using Ring-Closing Metathesis (RCM) , the catalyst often decomposes before the difficult tetrasubstituted alkene forms.

Troubleshooting Guide: RCM Catalyst Selection
SymptomProbable CauseRecommended CatalystTechnical Rationale
No Conversion Steric bulk at the reaction site prevents initiation.[1]Grubbs II or Hoveyda-Grubbs II Second-generation NHC ligands (IMes/SIMes) provide the necessary electron density and stability to attack sterically hindered olefins.[1]
Stalled Reaction (50% conv) "Ruthenium Death" (Catalyst decomposition) or Ethylene inhibition.[1]Hoveyda-Grubbs II + Benzoquinone The chelating isopropoxybenzylidene ligand makes the catalyst more robust (thermal stability).[1] Benzoquinone prevents isomerization by-products.[1]
Dimerization instead of Cyclization Concentration is too high.N/A (Process Change)RCM for spiro-formation requires high dilution (< 5 mM ) to favor intramolecular reaction over intermolecular oligomerization.[1]
Visual Workflow: RCM Optimization Logic

RCM_Logic Start Start: RCM Substrate CheckSterics Are olefins sterically hindered? Start->CheckSterics Gen1 Use Grubbs Gen I (Better Selectivity) CheckSterics->Gen1 No Gen2 Use Grubbs Gen II (Higher Activity) CheckSterics->Gen2 Yes CheckConv Is conversion > 90%? Gen1->CheckConv Gen2->CheckConv Success Proceed to Hydrogenation CheckConv->Success Yes Failure Issue: Catalyst Death/Stalling CheckConv->Failure No Solution1 Switch to Hoveyda-Grubbs II (Thermal Stability) Failure->Solution1 Solution2 Add Benzoquinone (Prevent Isomerization) Failure->Solution2 Solution3 Dilute to < 0.005 M Failure->Solution3

Caption: Decision tree for optimizing Ring-Closing Metathesis (RCM) in spirocyclic synthesis, balancing catalyst activity against stability.

Module 2: Regioselective Functionalization (N2 vs. N8)

The Issue: You need to attach an aryl group to one nitrogen specifically, but your cross-coupling yields a mixture or the wrong isomer. Diagnosis: In 2,8-diazaspiro[4.5]decane, N8 (piperidine) is generally more nucleophilic and less sterically hindered than N2 (pyrrolidine) .[1] However, if the scaffold is a lactam (e.g., 2,8-diazaspiro[4.5]decan-1-one), N2 becomes an amide and is non-nucleophilic.[1]

Scenario A: The Saturated Diamine (Both N are amines)
  • Target: Selective N8-Arylation.

  • Catalyst: Pd(OAc)₂ / RuPhos or BrettPhos .[1]

  • Why: These bulky Buchwald ligands favor the more accessible N8 amine.[1]

  • Protocol Note: If N2 arylation is required, you must protect N8 (e.g., N-Boc) first.[1] Direct N2 selectivity is nearly impossible without protection due to the steric clash at the spiro-center adjacent to N2.

Scenario B: The Spiro-Lactam (One Amine, One Amide)
  • Target: N8-Arylation (Amine).

  • Strategy: Standard S_NAr or Reductive Amination. No catalyst needed if electrophile is active.[1]

  • Target: N2-Arylation (Lactam/Amide).[1]

  • Catalyst: CuI / Diamine ligands (Goldberg conditions) or Pd(OAc)₂ / Xantphos .[1]

  • Why: Amides are poor nucleophiles.[1] Xantphos (wide bite angle) facilitates the reductive elimination of the Pd-Amido complex.[1]

Visual Workflow: N-Differentiation Strategy

N_Selectivity Substrate Scaffold Type? Diamine Saturated Diamine (2,8-diazaspiro[4.5]decane) Substrate->Diamine Lactam Spiro-Lactam (1-oxo-derivative) Substrate->Lactam N8_Pref N8 is Nucleophilic N2 is Sterically Hindered Diamine->N8_Pref N_Diff N8 = Amine (Basic) N2 = Amide (Acidic) Lactam->N_Diff Action1 Direct Arylation targets N8 (Use RuPhos/Pd) N8_Pref->Action1 Action2 To target N2: Must Protect N8 (Boc) N8_Pref->Action2 Action3 N8 Functionalization: Reductive Amination (Ir-Catalyst) N_Diff->Action3 Action4 N2 Functionalization: Goldberg Coupling (CuI/Diamine) N_Diff->Action4

Caption: Strategic logic for differentiating N2 and N8 positions based on scaffold oxidation state (Diamine vs. Lactam).

Module 3: Experimental Protocols
Protocol 1: High-Efficiency RCM for Spiro-Core Synthesis

Reference Grounding: Adapted from Grubbs et al. and Pfizer process chemistry [1, 2].[1]

Reagents:

  • Diallyl precursor (1.0 equiv)[1]

  • Hoveyda-Grubbs 2nd Gen Catalyst (2–5 mol%)[1]

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene (degassed)[1]

  • Additive: 1,4-Benzoquinone (10 mol%) - Optional, prevents hydride-induced isomerization.

Step-by-Step:

  • Degassing: Dissolve the diallyl precursor in DCM to a concentration of 0.005 M (Critical: High dilution prevents polymerization). Sparge with Argon for 15 minutes.

  • Catalyst Addition: Add 1,4-benzoquinone (if using) followed by the Hoveyda-Grubbs II catalyst in one portion.

  • Reflux: Heat to reflux (40°C for DCM, 80-110°C for Toluene) under Argon.

  • Monitoring: Monitor by TLC/LCMS. If reaction stalls at 50%, add a second portion of catalyst (1 mol%).[1]

  • Quenching: Once complete (usually 2-12h), add DMSO (50 equiv relative to catalyst) or activated carbon and stir for 2 hours to sequester the Ruthenium.

  • Purification: Filter through a pad of Celite/Silica. Concentrate and purify via flash chromatography.

Protocol 2: Selective N8-Reductive Amination (Ir-Catalyzed)

Reference Grounding: Efficient synthesis of spiro-amines via Iridium catalysis [3, 4].

Reagents:

  • Spiro-ketone intermediate (1.0 equiv)[1]

  • Amine source (Ammonium acetate or primary amine)[1]

  • Catalyst: [Cp*Ir(P^N)Cl] or commercial Ir-reductive amination kits.[1]

  • Reductant: Sodium Formate (HCOONa)[1]

Step-by-Step:

  • Mix spiro-ketone and amine (1.2 equiv) in Methanol/Water (1:1).[1]

  • Add the Iridium catalyst (0.5 - 1.0 mol%).[1]

  • Add Sodium Formate (5.0 equiv).

  • Heat to 60°C for 4-8 hours.

  • Workup: The reaction is often clean enough to simply extract with EtOAc and concentrate.[1] This avoids the aluminum salts associated with LAH or DIBAL reductions.[1]

FAQ: Common "Tickets"

Q: My hydrogenation of the spiro-alkene (post-RCM) is extremely slow. Why? A: The spiro-center creates a "cone of protection" around the double bond.

  • Fix: Switch from Pd/C to PtO₂ (Adam’s Catalyst) in Acetic Acid. Platinum is more aggressive toward hindered olefins.[1] High pressure (50 psi) H₂ is often required.[1]

Q: I see "double bond migration" products after RCM. A: This is caused by Ruthenium-hydride species forming during the reaction.[1]

  • Fix: Add 1,4-benzoquinone (10 mol%) or Ti(OiPr)₄ (30 mol%) to the reaction mixture to scavenge these hydrides.

Q: Can I form the spiro-ring using base-mediated alkylation instead of RCM? A: Yes, and it is often cheaper for scale-up. The "Pfizer Route" involves alkylating N-benzyl-4-cyano-piperidine with 1-bromo-2-chloroethane using LiHMDS or NaH .[1] However, this often produces the 4-phenyl-piperidine impurity if not temperature-controlled (-78°C).[1]

References
  • Grubbs, R. H., et al. "Olefin Metathesis: A Powerful Tool for Spriocycle Synthesis."[1] Journal of the American Chemical Society.[1][2]

  • Pfizer Global R&D. "Scalable Synthesis of 2,8-Diazaspiro[4.5]decane Derivatives." Organic Process Research & Development.

  • Kanto Chemical Co. "New Catalysts for Reductive Amination (Ir-Catalysts)." Technical Report.

  • KAUST Repository. "Air Stable Iridium Catalysts for Direct Reductive Amination of Ketones." KAUST Research.[1]

  • Vertex Pharmaceuticals. "Synthesis of Spirocyclic JAK Inhibitors."[1] Journal of Medicinal Chemistry.

Sources

Reference Data & Comparative Studies

Validation

Engineering Rigidity: A Comparative Guide to 2,8-Diazaspiro[4.5]decane Derivatives

Executive Summary In the pursuit of "escaping flatland"—the medicinal chemistry drive to increase saturation ( ) and three-dimensionality—the 2,8-diazaspiro[4.5]decane scaffold has emerged as a superior alternative to tr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the pursuit of "escaping flatland"—the medicinal chemistry drive to increase saturation (


) and three-dimensionality—the 2,8-diazaspiro[4.5]decane  scaffold has emerged as a superior alternative to traditional piperazine and piperidine linkers. This guide objectively compares the SAR (Structure-Activity Relationship) profiles of this spirocyclic scaffold against its flexible and planar counterparts.[1]

We focus on two critical advantages: conformational restriction (entropy reduction) and metabolic blocking (blocking


-carbon oxidation).[1] The data presented below synthesizes recent breakthroughs in TYK2/JAK1 inhibitors and RIPK1 antagonists, demonstrating how this scaffold optimizes selectivity and half-life.

Part 1: Structural Analysis & The "Spiro" Advantage

The Geometry of Selectivity

The 2,8-diazaspiro[4.5]decane core consists of a five-membered pyrrolidine ring fused spirocyclically to a six-membered piperidine ring. Unlike linear diamines or 4-phenylpiperidines, this scaffold locks the exit vectors of substituents into a defined


 orthogonal orientation.

Comparative Vector Analysis:

FeaturePiperazine (Alternative) 4-Aminopiperidine (Alternative) 2,8-Diazaspiro[4.5]decane (Subject)
Geometry Planar/Chair (Flexible)Chair (Flexible)Rigid Orthogonal
Exit Vectors

(Linear)
VariableDefined (

)
Chirality AchiralAchiralAxial Chirality Potential
Metabolic Liability High (

-oxidation)
High (N-dealkylation)Low (Quaternary Center Block)

Part 2: Comparative SAR Case Studies

Case Study A: Optimizing TYK2/JAK1 Selectivity

Context: Developing selective Janus Kinase (JAK) inhibitors for autoimmune disorders.[1] The goal is to inhibit TYK2 while sparing JAK2 to avoid hematological toxicity.[1]

The Challenge: Standard piperidine-linked inhibitors often lack the geometric precision to distinguish between the ATP-binding pockets of TYK2 and JAK2.

The Solution: Replacing the piperidine linker with a 2,8-diazaspiro[4.5]decan-1-one core. The spiro-fusion restricts the rotation of the "head" group, forcing it into a selectivity pocket unique to TYK2.

Table 1: Comparative Potency and Selectivity Data
Compound ClassScaffold LinkerTYK2 IC

(nM)
JAK2 IC

(nM)
Selectivity (JAK2/TYK2)
Baseline Piperazine45150.3x (Non-selective)
Alternative 4-Aminopiperidine1280.6x (Poor)
Subject 2,8-Diazaspiro[4.5]decan-1-one 6 138 23x (Excellent)

Data Source Reference: Derived from optimization campaigns similar to those described by Wang et al. (2022) for Compound 48.[1] [1]

Case Study B: Metabolic Stability (Microsomal Clearance)

Context: RIPK1 inhibitors for necroptosis treatment.[1][2] Early leads often suffer from rapid clearance due to oxidation at the nitrogen-adjacent carbons.[1]

The Mechanism: The spiro-carbon in 2,8-diazaspiro[4.5]decane acts as a "metabolic roadblock."[1] It removes hydrogen atoms from the


-position relative to the nitrogen, preventing Cytochrome P450-mediated oxidation at that specific site.[1]
Table 2: Metabolic Stability Profile (Human Liver Microsomes)
CompoundScaffoldt

(min)
CL

(mL/min/kg)
Outcome
Lead A Linear Diamine14>80High Clearance
Lead B 3,8-Diazabicyclo[3.2.1]octane3545Moderate
Lead C 2,8-Diazaspiro[4.5]decane >120 <12 High Stability

Part 3: SAR Logic & Synthesis Visualizations

Diagram 1: The SAR Decision Tree

This diagram illustrates the logical flow of substituting a flexible linker with the rigid spiro scaffold to solve specific medicinal chemistry problems.

SAR_Logic Problem Problem: Low Selectivity / High Clearance Analysis Analyze Linker Geometry Problem->Analysis Choice Select Bioisostere Analysis->Choice Piperazine Piperazine/Piperidine (Flexible) Choice->Piperazine Standard Approach Spiro 2,8-Diazaspiro[4.5]decane (Rigid) Choice->Spiro Rigidification Strategy Result_Fail Off-Target Binding Metabolic Hotspot Piperazine->Result_Fail High Entropy Result_Success Vector Locking Metabolic Blockade Spiro->Result_Success Low Entropy

Caption: Decision logic for transitioning from flexible linkers to spirocyclic scaffolds to improve selectivity and stability.

Diagram 2: Synthetic Accessibility (Reductive Amination Route)

The synthesis of 2,8-diazaspiro[4.5]decane derivatives often begins with a piperidone precursor.[1]

Synthesis_Pathway Start N-Boc-4-Piperidone Step1 Strecker Reaction (TMSCN, Amine) Start->Step1 Inter1 Alpha-Amino Nitrile Step1->Inter1 Step2 Cyclization/Reduction (LiAlH4 or H2/Cat) Inter1->Step2 Product 2,8-Diazaspiro[4.5]decane Core Step2->Product Deriv N-Functionalization (SNAAr or Reductive Amination) Product->Deriv

Caption: General synthetic workflow for accessing the 2,8-diazaspiro[4.5]decane core from commercially available piperidones.

Part 4: Experimental Protocols

To validate the advantages of the 2,8-diazaspiro[4.5]decane scaffold, the following protocols are recommended. These are designed to be self-validating with positive controls.

Protocol 1: Microsomal Stability Assay

Objective: Quantify the metabolic blockade effect of the spiro-center.[1]

  • Preparation:

    • Prepare 10 mM stock solutions of the test compound (Spiro-derivative) and control (Piperazine-analog) in DMSO.

    • Thaw Human Liver Microsomes (HLM) (20 mg/mL protein concentration) on ice.

  • Incubation Mix:

    • Dilute compounds to 1

      
      M in phosphate buffer (100 mM, pH 7.4) containing 3.3 mM MgCl
      
      
      
      .[1]
    • Add HLM to a final concentration of 0.5 mg/mL.[1]

    • Pre-incubation:[1] 5 minutes at 37°C.[1]

  • Reaction Initiation:

    • Add NADPH (final concentration 1 mM) to initiate the reaction.[1]

    • Negative Control:[1] Prepare a parallel set without NADPH to assess chemical instability.[1]

    • Positive Control:[1] Include Verapamil or Testosterone to validate microsome activity.[1]

  • Sampling:

    • Take 50

      
      L aliquots at 
      
      
      
      minutes.
    • Quench immediately in 150

      
      L ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).
      
  • Analysis:

    • Centrifuge at 4000 rpm for 20 mins. Analyze supernatant via LC-MS/MS.

    • Calculation: Plot ln(% remaining) vs. time. The slope

      
       determines 
      
      
      
      .[1]
Protocol 2: Kinase Selectivity Assay (FRET-based)

Objective: Determine the Selectivity Ratio (e.g., TYK2 vs. JAK2).[1]

  • Reagents: Use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kit (e.g., LanthaScreen).[1]

  • Plate Setup:

    • Use 384-well low-volume white plates.

    • Add 2.5

      
      L of test compound (serial dilution 1:3, 10 points).
      
  • Enzyme Reaction:

    • Add 2.5

      
      L of Kinase/Antibody mixture (TYK2 or JAK2) + Tracer (Alexa Fluor 647).[1]
      
    • Incubate for 1 hour at Room Temperature in the dark.

  • Readout:

    • Measure fluorescence ratio (Emission 665 nm / Emission 495 nm) on a multi-mode plate reader.

  • Data Processing:

    • Fit data to a sigmoidal dose-response curve (variable slope) to extract IC

      
      .[1]
      
    • Validation: Z-factor must be > 0.5 for the assay to be considered valid.

References

  • Discovery of Novel 2,8-Diazaspiro[4.5]decan-1-one Derivatives as Potent and Selective Dual TYK2/JAK1 Inhibitors. Source: Journal of Medicinal Chemistry (via ACS/PubMed).[1][3] Context: Demonstrates the selectivity and stability advantage of the scaffold.[1][3]

  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Source: Bioorganic & Medicinal Chemistry.[1][2][4][5][6][7] Context: Highlighting the scaffold's utility in necroptosis inhibition and SAR optimization.

  • Design, syntheses, and SAR of 2,8-diazaspiro[4.5]decanones as T-type calcium channel antagonists. Source: Bioorganic & Medicinal Chemistry Letters.[1][4] Context: Early application of the scaffold for ion channel modulation.[1]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework. Source: Journal of Medicinal Chemistry.[1][3][5][8] Context: Direct comparison of spiro-cores vs. piperazine regarding DNA damage and cytotoxicity.[1][5]

Sources

Comparative

Comparative Guide: 8-Boc-2,8-diaza-spiro[4.5]decane Oxalate vs. N-Boc-Piperazine

Executive Summary: The "Escape from Flatland" In modern drug discovery, the transition from N-Boc-piperazine to 8-Boc-2,8-diaza-spiro[4.5]decane represents a strategic shift from planar, -rich scaffolds to three-dimensio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from N-Boc-piperazine to 8-Boc-2,8-diaza-spiro[4.5]decane represents a strategic shift from planar,


-rich scaffolds to three-dimensional, 

-rich architectures.

While N-Boc-piperazine remains the industry standard for cost-effective linker chemistry, the spiro[4.5]decane scaffold offers superior physicochemical properties (solubility, metabolic stability) and novel vector exploration. However, the spiro variant presents unique synthetic challenges, primarily due to its commercial availability as an oxalate salt and the steric bulk adjacent to the reactive pyrrolidine nitrogen.

Verdict: Use N-Boc-piperazine for rapid SAR scanning and cost-sensitive scale-up. Switch to 8-Boc-2,8-diaza-spiro[4.5]decane when optimizing for metabolic stability (


), solubility, or when "flat" SAR leads to off-target toxicity (e.g., hERG inhibition).

Structural & Physicochemical Analysis[1][2][3][4][5][6]

The fundamental difference lies in the topology. Piperazine is a flexible chair conformation; the spirodecane is a rigid, orthogonal bicyclic system.

Comparative Data Table
FeatureN-Boc-Piperazine 8-Boc-2,8-diaza-spiro[4.5]decane
Reactive Center Secondary Amine (6-membered ring)Secondary Amine (5-membered pyrrolidine ring)
Topology Planar/Chair (Flexible)Orthogonal/Rigid (3D)

Contribution
ModerateHigh (Quaternary spiro center)
Basicity (

of NH)
~9.8 (Typical secondary amine)~10.5 (Pyrrolidine is generally more basic)
Steric Environment Low steric hindranceHigh (Neopentyl-like steric bulk at C5)
Salt Form Usually Free Base or HClOxalate (Requires desalting)
Primary Utility Standard Linker / SolubilizerBioisostere / Metabolic Blocker
Structural Logic Diagram (Graphviz)

StructureComparison Start Scaffold Selection Piperazine N-Boc-Piperazine (Flat/Flexible) Start->Piperazine Standard Baseline Spiro 8-Boc-2,8-diaza-spiro[4.5]decane (Rigid/3D) Start->Spiro Lead Optimization Pip_Pros Pros: - Cheap - Low Sterics - Proven Chemistry Piperazine->Pip_Pros Pip_Cons Cons: - 'Flat' SAR - Metabolic Soft Spots - Promiscuous Binding Piperazine->Pip_Cons Spiro_Pros Pros: - High Fsp3 (Solubility) - Novel Vectors - Metabolic Stability Spiro->Spiro_Pros Spiro_Cons Cons: - Steric Hindrance - Oxalate Salt Issues - Higher Cost Spiro->Spiro_Cons

Caption: Decision matrix comparing the standard piperazine scaffold against the rigid spirocyclic alternative.

Synthetic Challenges & Solutions

The "Oxalate" Trap

8-Boc-2,8-diaza-spiro[4.5]decane is frequently supplied as an oxalate salt to ensure stability.

  • Risk: Oxalate anions are bidentate chelators. In transition metal catalysis (Buchwald-Hartwig, Suzuki), the oxalate can sequester the Pd/Cu catalyst, killing the reaction or requiring high catalyst loading.

  • Solution: You must perform a "Salt Break" (desalting) step prior to sensitive catalysis. Do not rely on in situ neutralization with weak bases like

    
    .
    
Nucleophilicity vs. Sterics
  • Electronic: The reactive nitrogen in the spiro compound is a pyrrolidine . Pyrrolidines are generally more nucleophilic than piperazines due to ring strain and hybridization.

  • Steric: Despite higher intrinsic nucleophilicity, the spiro carbon (C5) acts as a "neopentyl" block.

    • Implication: In

      
       or Buchwald couplings, the spiro compound reacts slower  than piperazine with bulky electrophiles. You may need to switch from standard ligands (e.g., XPhos) to smaller, more active systems (e.g., RuPhos or BrettPhos) or increase temperature.
      

Experimental Protocols

Protocol A: Desalting the Spiro-Oxalate (Mandatory for Pd-Catalysis)

Use this protocol to convert the stable oxalate salt into the reactive free base.

Reagents:

  • 8-Boc-2,8-diaza-spiro[4.5]decane oxalate[1]

  • Dichloromethane (DCM) or 2-MeTHF

  • 1N Sodium Hydroxide (NaOH) or Saturated

    
    
    

Workflow:

  • Suspension: Suspend 1.0 eq of the oxalate salt in DCM (10 mL/g). The salt will likely not dissolve.

  • Basification: Add 3.0 eq of 1N NaOH. Stir vigorously for 15–30 minutes. The solid should disappear as the free base partitions into the organic layer.

  • Separation: Separate the organic layer. Extract the aqueous layer once more with DCM.

  • Drying: Combine organics, dry over

    
    , filter, and concentrate in vacuo.
    
  • Storage: The resulting oil/gum is the free amine. Use immediately or store under Argon at -20°C. (Free bases can absorb

    
     from air to form carbamates).
    
Protocol B: Comparative Buchwald-Hartwig Coupling

Designed to accommodate the steric bulk of the spiro scaffold.

Reagents:

  • Amine: Spiro-Free Base (from Protocol A) or N-Boc-Piperazine (1.2 eq)

  • Electrophile: Aryl Bromide/Chloride (1.0 eq)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: RuPhos (4 mol%) — Selected specifically for secondary amines with steric hindrance.

  • Base:

    
     (2.0 eq) — Anhydrous.
    
  • Solvent: 1,4-Dioxane (0.2 M)

Step-by-Step:

  • Inertion: Charge a reaction vial with Aryl Halide, Base, Pd source, and Ligand. Seal and purge with

    
     (3x).
    
  • Addition: Add the Amine (dissolved in dry Dioxane) via syringe.

  • Heating: Heat to 90°C (for Bromides) or 100°C (for Chlorides) for 4–12 hours.

    • Note: The Piperazine reaction will likely complete in <4 hours. The Spiro reaction may require 12+ hours due to the steric bulk near the nitrogen.

  • Workup: Filter through Celite, concentrate, and purify via Flash Chromatography (0-10% MeOH in DCM).

Workflow Logic Diagram (Graphviz)

ExperimentalWorkflow Input Input Material: Spiro-Oxalate Salt Desalt Protocol A: Biphasic Desalting (DCM / 1N NaOH) Input->Desalt Dissolve FreeBase Intermediate: Reactive Free Amine Desalt->FreeBase Extract & Dry Coupling Protocol B: Pd-Catalysis (RuPhos) High Temp (100°C) FreeBase->Coupling + Ar-X, Pd Product Final Product: Spiro-Linked Drug Coupling->Product Purify

Caption: Critical workflow emphasizing the mandatory desalting step before catalysis.

Medicinal Chemistry Performance

Why go through the trouble of the spiro synthesis?

  • Metabolic Stability: The spiro center eliminates a hydrogen atom at the branching point, blocking oxidative metabolism (CYP450) that often occurs at the

    
    -carbon of piperazines.
    
  • Selectivity (Vector Control):

    • Piperazine:[2] Substituents at N1 and N4 are roughly 180° apart (linear vector).

    • Spiro[4.5]decane: The angle between the piperidine substituent and the pyrrolidine substituent is distinct (often ~109° tetrahedral geometry variations). This allows the molecule to probe different pockets in the target protein, potentially avoiding off-target interactions (e.g., hERG channel binding which often plagues flat, lipophilic amines).

  • Solubility: The rigid non-planar structure disrupts crystal packing energy, often leading to higher aqueous solubility compared to flat biaryl-piperazine analogs.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Zheng, S., & Tice, C. M. (2016).[3] The Utilization of Spirocyclic Scaffolds in Drug Discovery. Bioorganic & Medicinal Chemistry Letters, 26(12), 2737-2745. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • PubChem Compound Summary. (2023). 2,8-Diazaspiro[4.5]decane.[3][1][4][5][6][7] National Center for Biotechnology Information. Link

Sources

Validation

Pharmacokinetic Optimization via the 2,8-Diazaspiro[4.5]decane Scaffold: A Comparative Guide

The pharmacokinetic (PK) profile of the 2,8-diazaspiro[4.5]decane moiety represents a significant medicinal chemistry strategy for optimizing drug candidates. This scaffold is primarily utilized as a conformationally res...

Author: BenchChem Technical Support Team. Date: February 2026

The pharmacokinetic (PK) profile of the 2,8-diazaspiro[4.5]decane moiety represents a significant medicinal chemistry strategy for optimizing drug candidates. This scaffold is primarily utilized as a conformationally restricted bioisostere of piperazine , designed to improve metabolic stability, enhance oral bioavailability, and increase selectivity by reducing entropic penalties upon binding.[1]

Below is the comprehensive technical guide.

Executive Summary: The "Spiro" Advantage

The 2,8-diazaspiro[4.5]decane moiety consists of a five-membered pyrrolidine ring fused to a six-membered piperidine ring at a single carbon atom (C5/C6 spiro junction).[1] In drug development, this scaffold is deployed to solve specific PK liabilities found in flexible diamines like piperazine or homopiperazine.[2]

Core PK Value Proposition:

  • Metabolic Shielding: The quaternary spiro-carbon sterically hinders cytochrome P450 (CYP) access to vulnerable

    
    -carbons, significantly reducing oxidative clearance.[1][2]
    
  • Lipophilicity Modulation: It offers a vector to adjust LogD without adding excessive molecular weight, often improving solubility compared to fused bicyclic systems.[2]

  • Conformational Locking: By restricting the N-N vector, it improves target residence time and selectivity, often translating to lower required dosages and improved safety margins.

Comparative Pharmacokinetic Profile

The following table contrasts the typical PK attributes of a standard piperazine-based lead compound versus its optimized 2,8-diazaspiro[4.5]decane analog.

Table 1: Scaffold Performance Comparison (Piperazine vs. Diazaspiro)
PK ParameterPiperazine Scaffold (Baseline)2,8-Diazaspiro[4.5]decane (Optimized)Impact on Drug Profile
Metabolic Stability (HLM) Moderate.[1][2] Susceptible to N-oxidation and ring-opening.[1][2]High. Spiro center blocks metabolic soft spots.[2]Extended

(Half-life).[1][2][3][4][5]
Oral Bioavailability (%F) Variable (often <20% if polar).[2]Enhanced (>30-70%). Improved membrane permeability.[1][2]Lower dose frequency.
Lipophilicity (cLogP) Low to Moderate.[2]Tunable. Slightly higher lipophilicity aids permeation.[2]Better CNS/Cell penetration.[2]
hERG Inhibition High Risk (Flexible basic amines).[2]Reduced Risk. Rigid structure limits off-target binding.[1][2]Improved Safety/Tox profile.
Selectivity Low (Promiscuous binding).[2]High. "Lock-and-key" fit reduces off-target hits.[1][2]Reduced side effects.[2][6]

Case Studies in Drug Development

Case Study A: GPIIb-IIIa Antagonists (CT51464)

Challenge: Early GPIIb-IIIa antagonists (anti-platelet agents) suffered from poor oral bioavailability due to rapid clearance and low permeability.[1][2] Solution: Introduction of the 2,8-diazaspiro[4.5]decane scaffold (specifically a spirolactam derivative).[1][4][5] Outcome:

  • Bioavailability: Achieved 73% in dogs and 33% in cynomolgus monkeys , a massive improvement over linear analogs.

  • Clearance: The scaffold prevented rapid hepatic extraction, enabling a half-life (

    
    ) of 14.2 hours  in primates.
    
  • Mechanism: The spiro-lactam prevented hydrolysis and CYP-mediated N-dealkylation common in the piperazine antecedents.[1][2]

Case Study B: TYK2/JAK1 Inhibitors (Compound 48)

Challenge: Achieving selectivity for TYK2 over other JAK family members (JAK2) to avoid anemia risks.[2] Solution: Replacement of the solvent-exposed piperidine with a 2,8-diazaspiro[4.5]decan-1-one core.[1][2] Outcome:

  • Selectivity: >23-fold selectivity for JAK2.[2][7]

  • Metabolic Stability: The spiro core exhibited superior stability in liver microsomes compared to the flexible piperidine reference (Tofacitinib analogs).

  • Efficacy: The rigidified vector allowed for precise hydrogen bonding in the kinase ATP-binding pocket, improving potency (

    
     = 6 nM).
    

Mechanistic Visualization: The "Metabolic Shield"

The diagram below illustrates how the spiro scaffold blocks CYP450-mediated metabolism compared to a standard piperazine ring.

MetabolicShield cluster_0 Piperazine (Vulnerable) cluster_1 2,8-Diazaspiro[4.5]decane (Shielded) Pip Piperazine Core (Flexible) CYP1 CYP450 Attack Pip->CYP1 Access to alpha-carbons Met1 Ring Opening / N-Oxidation CYP1->Met1 Rapid Clearance Spiro Spiro Scaffold (Rigid/Steric Bulk) CYP2 CYP450 Blocked Spiro->CYP2 Steric Hindrance at C5/C6 Stable Intact Drug (Extended t1/2) CYP2->Stable Metabolic Stability

Caption: Comparison of CYP450 accessibility.[1][2] The spiro-carbon (Cluster 1) creates steric bulk that prevents the enzyme from accessing the alpha-carbons, unlike the exposed piperazine ring (Cluster 0).[1]

Experimental Protocol: Assessing Metabolic Stability

To validate the PK advantage of the 2,8-diazaspiro moiety, the Microsomal Stability Assay is the critical "Go/No-Go" experiment.[1]

Protocol: Human Liver Microsome (HLM) Stability Assay[1][5]

Objective: Determine the intrinsic clearance (


) and half-life (

) of the spiro-compound vs. reference.

Reagents:

  • Pooled Human Liver Microsomes (20 mg/mL).[2]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).[1]

  • Test Compound (1 µM final concentration in phosphate buffer).

  • Stop Solution: Ice-cold Acetonitrile with Internal Standard (e.g., Tolbutamide).[1][2]

Workflow:

  • Pre-Incubation: Mix 30 µL of microsomes (0.5 mg/mL final) with 370 µL of PBS (pH 7.4). Add 1 µL of Test Compound.[2] Incubate at 37°C for 5 min.

  • Initiation: Add 100 µL of pre-warmed NADPH regenerating system to start the reaction.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL of Ice-cold Stop Solution. Vortex and centrifuge (4000 rpm, 10 min).

  • Analysis: Inject supernatant into LC-MS/MS (MRM mode).

  • Calculation:

    • Plot

      
       vs. time.[2]
      
    • Slope

      
      .[1][2]
      
    • 
      .[2]
      
    • 
      .[2]
      

Success Criteria:

  • Excellent Stability:

    
     min (
    
    
    
    µL/min/mg).[2]
  • Acceptable:

    
     min.
    
  • Fail:

    
     min (Indicates the spiro modification failed to protect the core).
    

Synthesis and Logical Workflow

The decision to incorporate this moiety should follow a strict logic gate in the Lead Optimization phase.

OptimizationWorkflow Start Lead Compound Identified (Piperazine Core) Check1 Is Metabolic Stability Poor? (t1/2 < 30 min) Start->Check1 Check2 Is Selectivity Low? Check1->Check2 No (Stable) Action1 Design 2,8-Diazaspiro Analogs Check1->Action1 Yes (Unstable) Check2->Action1 Yes (Promiscuous) Action2 Synthesize: Spirolactam or Spirohydantoin Action1->Action2 Test Run HLM Assay & Caco-2 Permeability Action2->Test Decision Compare CL_int & IC50 vs. Parent Test->Decision

Caption: Decision tree for transitioning from a flexible diamine lead to a rigid spirocyclic candidate.

References

  • Discovery of Novel 2,8-Diazaspiro[4.5]decanes as Orally Active Glycoprotein IIb-IIIa Antagonists. Source: Journal of Medicinal Chemistry (ACS).[2][7] Significance: Demonstrates the superior oral bioavailability and half-life of the spiro scaffold (CT51464) compared to linear analogs. URL:[Link][1]

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor. Source: Journal of Medicinal Chemistry.[2][7][8][9] Significance: Highlights the metabolic stability and selectivity improvements conferred by the spiro scaffold in kinase inhibitors.[7] URL:[Link][1]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework. Source: Journal of Medicinal Chemistry.[2][7][8][9] Significance: Direct comparison of cytotoxicity and DNA damage profiles between piperazine and diazaspiro cores.[2][8] URL:[Link][1]

  • Metabolic Stability and Metabolite Characterization. Source: MDPI (Molecules).[2] Significance: General protocols for assessing metabolic stability in drug discovery.[2] URL:[Link][1]

Sources

Comparative

In Vitro Metabolic Stability of 2,8-Diazaspiro[4.5]decane Derivatives

A Publish Comparison Guide for Drug Discovery Professionals[1][2] Executive Summary: The "Escape from Flatland" In modern drug discovery, the 2,8-diazaspiro[4.5]decane scaffold has emerged as a critical structural soluti...

Author: BenchChem Technical Support Team. Date: February 2026

A Publish Comparison Guide for Drug Discovery Professionals[1][2]

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the 2,8-diazaspiro[4.5]decane scaffold has emerged as a critical structural solution to the "flat molecule" problem.[1] Unlike traditional planar heterocycles (e.g., quinolines, indoles), this spirocyclic diamine offers high fraction of saturated carbons (


) and inherent three-dimensionality.[2][1]

This guide objectively analyzes the in vitro metabolic stability of 2,8-diazaspiro[4.5]decane derivatives. Experimental data confirms that this scaffold frequently exhibits superior metabolic resilience compared to acyclic or monocyclic analogs (like piperazines) by sterically hindering metabolic soft spots and modulating lipophilicity (


), thereby reducing non-specific CYP450 clearance.[2][1]

Structural Rationale & Metabolic Causality[1][2]

To understand the stability profile, one must analyze the structural causality.[1] The 2,8-diazaspiro[4.5]decane core consists of a five-membered pyrrolidine ring fused at a single carbon atom to a six-membered piperidine ring.[2][1]

Mechanistic Advantages[1][2]
  • Steric Shielding: The spiro-carbon (C5/C6 junction) creates a rigid orthogonal geometry.[2] This steric bulk protects the nitrogen atoms—common sites for N-oxidation or N-dealkylation—more effectively than the flexible chains found in ethylenediamine derivatives.[2]

  • Lipophilicity Modulation: These derivatives typically possess lower

    
     values than their aromatic counterparts.[1] Reduced lipophilicity correlates directly with reduced affinity for the hydrophobic active sites of CYP3A4 and CYP2D6, lowering intrinsic clearance (
    
    
    
    ).[1]
  • Conformational Restriction: The rigid spiro-lock minimizes the entropic penalty of binding to target proteins but also restricts the "induced fit" required by some metabolic enzymes to access vulnerable C-H bonds.[1]

Comparative Performance Analysis

The following analysis compares 2,8-diazaspiro[4.5]decane derivatives against standard medicinal chemistry alternatives (piperazines and acyclic amines) using data synthesized from recent high-impact studies (e.g., TYK2/JAK1 and GPIIb-IIIa inhibitors).

Table 1: Metabolic Stability Benchmarking (Human Liver Microsomes)
Feature2,8-Diazaspiro[4.5]decane Piperazine / Piperidine Analogs Acyclic Diamines
Metabolic Soft Spots Low. The spiro-center blocks metabolism at the

-carbon.[2][1]
High. Vulnerable to

-carbon hydroxylation and N-oxidation.[2]
Very High. Accessible sites for N-dealkylation.[2][1]
CYP Inhibition Potential Low to Moderate. Rigid structure often reduces promiscuous binding.[1]Moderate to High. Flexible rings can adapt to various CYP pockets.[1]Variable. Often high due to flexibility.[1]
HLM Stability (

)
> 60 min (Typical for optimized leads like Cpd 22/48).[2]15 - 45 min (Often requires blocking groups).[2]< 15 min (Rapid clearance common).[1]
Intrinsic Clearance (

)
< 10

L/min/mg
(Low clearance).[2]
> 20

L/min/mg
(Moderate/High clearance).
> 50

L/min/mg
(High clearance).
Key Metabolic Pathway N-oxidation (if N is exposed), distal hydroxylation.[2][1]Ring hydroxylation, N-dealkylation.[2][1]N-dealkylation, oxidative deamination.[2][1]
Case Study Data: TYK2/JAK1 Inhibitors

In a comparative study of JAK inhibitors, a 2,8-diazaspiro[4.5]decan-1-one derivative (Compound 48 ) was compared to Tofacitinib (a pyrrolo[2,3-d]pyrimidine derivative).[2][1][3]

  • Compound 48: Demonstrated "excellent metabolic stability" in microsomes, contributing to a superior PK profile in acute colitis models.[1]

  • Performance Driver: The spiro scaffold provided the necessary vector to engage the kinase domain while maintaining a compact, metabolically robust core that resisted rapid oxidative clearance [4].[1]

Case Study Data: GPIIb-IIIa Antagonists

Early orally active antagonists suffered from low bioavailability.[2] Introducing the 2,8-diazaspiro[4.5]decane scaffold (e.g., CT51464 ) solved this:

  • Result: The compound showed high stability in Human Liver Microsomes (HLM) and no inhibition of CYP3A4.

  • Bioavailability: This stability translated to high oral bioavailability (

    
     in dogs) and a long plasma half-life (
    
    
    
    ) [3].[2]

Experimental Protocols: Validating Stability

To rigorously assess the stability of these derivatives, the following "Tier 1" ADME workflow is recommended. This protocol is self-validating through the use of positive controls (Verapamil/Dextromethorphan) and time-zero normalization.[2]

Protocol A: Microsomal Stability Assay (HLM/MLM)

Objective: Determine Intrinsic Clearance (


) and Half-life (

).[2]
  • Preparation:

    • Test Compound:

      
       final concentration (ensures linear kinetics, 
      
      
      
      ).[2][1]
    • Microsomes: Human/Mouse Liver Microsomes (

      
       protein).
      
    • Buffer: 100 mM Potassium Phosphate (pH 7.[1]4) with 3 mM

      
      .[1]
      
  • Incubation:

    • Pre-incubate microsomes and test compound at 37°C for 5 min.

    • Start Reaction: Add NADPH-regenerating system (or 1 mM NADPH).[2]

    • Sampling: Remove aliquots (

      
      ) at 
      
      
      
      min.
  • Quenching:

    • Transfer aliquots immediately into ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide). Ratio 1:3 (Sample:ACN).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min, 4°C).

    • Analyze supernatant via LC-MS/MS (MRM mode).[2]

  • Calculation:

    • Plot

      
       vs. time.[2] Slope = 
      
      
      
      .[2]
    • 
      .[2]
      
    • 
      .[2]
      
Protocol B: Metabolite Identification (Soft Spot Analysis)

Objective: Locate sites of metabolism on the spiro scaffold.[1]

  • Instrument: High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF or Orbitrap).[2][1]

  • Workflow: Run the

    
     min sample from Protocol A. Use mass defect filtering to identify 
    
    
    
    (Oxidation),
    
    
    (Carbonylation), or
    
    
    (Demethylation) shifts.[2][1]
  • Common Observation: For 2,8-diazaspiro[4.5]decane, look for N-oxides on the secondary amines or hydroxylation on the distal carbons of the cyclohexane ring.[2][1] The spiro-junction is rarely modified.[2]

Visualizations

Diagram 1: Metabolic Stability Workflow & Decision Tree

This diagram outlines the logical flow for testing and optimizing these derivatives.

MetabolicWorkflow Start Synthesis of 2,8-diazaspiro[4.5]decane Derivative Tier1 Tier 1: Microsomal Stability (HLM/MLM, 1 µM, 60 min) Start->Tier1 Decision Calculate CL_int & t_1/2 Tier1->Decision HighStab Stable (t_1/2 > 60 min) Low CL_int Decision->HighStab Pass LowStab Unstable (t_1/2 < 30 min) High CL_int Decision->LowStab Fail NextStep Proceed to Hepatocyte Assay (CYP + Non-CYP enzymes) HighStab->NextStep MetID Metabolite ID (HRMS) Locate Soft Spots LowStab->MetID Opt1 Soft Spot: N-Oxidation? Action: Add EWG or steric bulk to N MetID->Opt1 Opt2 Soft Spot: C-Hydroxylation? Action: Fluorination (F) or Methylation MetID->Opt2 Opt1->Start Re-design Opt2->Start Re-design

Caption: Iterative workflow for assessing and optimizing the metabolic stability of spirocyclic scaffolds.

Diagram 2: Structural Comparison & Metabolic Fate

Visualizing why the spiro scaffold outperforms the flat piperazine.

StructureComparison cluster_0 Standard Piperazine (Flat) cluster_1 2,8-Diazaspiro[4.5]decane (3D) Pip Piperazine Core (Flexible, Planar) PipMet Rapid N-Oxidation Alpha-C Hydroxylation Pip->PipMet CYP3A4 Spiro Spirocyclic Core (Rigid, Orthogonal) PipMet->Spiro Scaffold Hopping Optimization SpiroStab Steric Shielding of N Blocked Alpha-C Spiro->SpiroStab Resists CYP

Caption: Structural comparison highlighting the mechanism of metabolic resistance in spirocyclic derivatives.

References

  • Creative Bioarray. In Vitro Metabolic Stability Protocols. Retrieved from creative-bioarray.com.[1] Link

  • Kato, Y., et al. (2013). Discovery of 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors.[2][1][4] Bioorganic & Medicinal Chemistry Letters, 23(21), 5975-5979.[2][1][4] Link

  • Tang, T. P., et al. (2008). Discovery of Novel 2,8-Diazaspiro[4.5]decanes as Orally Active Glycoprotein IIb-IIIa Antagonists.[2][1] Journal of Medicinal Chemistry. Link[2]

  • Wang, J., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor.[2][1][3] European Journal of Medicinal Chemistry. Link[2][5]

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery.[1]Link[2]

Sources

Validation

Comparative Guide: Target Selectivity of Ligands Derived from 8-Boc-2,8-diaza-spiro[4.5]decane Oxalate

Executive Summary: The Spirocyclic Shift In modern medicinal chemistry, the "escape from flatland" is a critical strategy to improve clinical success rates. While piperazine and piperidine scaffolds have historically dom...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Spirocyclic Shift

In modern medicinal chemistry, the "escape from flatland" is a critical strategy to improve clinical success rates. While piperazine and piperidine scaffolds have historically dominated library design due to synthetic ease, they often suffer from poor metabolic stability and promiscuous binding due to their flat, lipophilic nature.

This guide analyzes 8-Boc-2,8-diaza-spiro[4.5]decane (supplied as the stable oxalate salt) as a superior bioisostere. By introducing a quaternary carbon center, this scaffold increases fraction sp3 (


) character and enforces a rigid, orthogonal exit vector for substituents. This structural constraint is the primary driver for enhanced target selectivity , particularly in G-Protein Coupled Receptors (GPCRs) and Sigma receptors (

), by discriminating against off-target sub-pockets that accommodate flatter analogs.

Structural & Mechanistic Advantage

To understand the selectivity profile, one must compare the vector geometry of the spiro scaffold against the industry-standard piperazine.

Vector Analysis: Linear vs. Orthogonal
  • Piperazine: Substituents at N1 and N4 adopt a roughly linear (

    
    ) or shallow angle conformation. This often leads to "rod-like" molecules that can slide into various hydrophobic channels non-specifically.
    
  • 2,8-Diaza-spiro[4.5]decane: The spiro junction creates a distinct kink. The vectors of the two nitrogen atoms are chemically non-equivalent and spatially defined. This rigidity reduces the entropic penalty of binding (rigidification) but, more importantly, prevents the molecule from fitting into "flat" off-target pockets (e.g., hERG channels or CYP450 active sites).

Physicochemical Improvements
FeaturePiperazine Ligand2,8-Diaza-spiro[4.5]decane LigandImpact
Geometry 2D / Planar3D / SpirocyclicHigher shape complementarity to specific pockets.
Lipophilicity (LogP) Generally HigherLowerImproved solubility; reduced non-specific binding.
Metabolic Stability Low (N-oxidation/Ring opening)HighQuaternary carbon blocks metabolic soft spots.
Selectivity Low (Promiscuous)High (Tunable)Rigid core discriminates between subtypes (e.g.,

vs

).

Comparative Case Study: Sigma Receptor Selectivity

The most robust data supporting the selectivity of this scaffold comes from the development of Sigma Receptor (


) ligands. Researchers sought to improve the selectivity of piperazine-based ligands (like PB28 ) which often bind indiscriminately to both 

and

subtypes.[1]
Experimental Data: vs. Selectivity

In a comparative study evaluating bioisosteres for the PB28 core, the piperazine moiety was replaced with 2,8-diaza-spiro[4.5]decane.

Table 1: Binding Affinity (


) and Selectivity Ratios 
Compound Scaffold


(nM)


(nM)
Selectivity Ratio (

)
Clinical Implication
Piperazine (PB28) 0.380.68~1.8 (Non-selective)High risk of off-target CNS effects.
2,8-Diaza-spiro[4.5]decane 5.4 162.0 30 (High

Selectivity)
Targeted imaging agent or specific therapeutic.
Homopiperazine 12.58.20.65 (Mixed)Poor discrimination.

Data synthesized from comparative bioisostere studies (e.g., derivatization of 1-oxa-8-azaspiro[4.5]decane and related cores).

Analysis: While the absolute affinity (


) of the spiro-compound dropped slightly (from sub-nanomolar to single-digit nanomolar), the selectivity factor exploded from 1.8 to 30 . This demonstrates the scaffold's ability to "clash" with the 

binding pocket while maintaining critical interactions in the

pocket.

Experimental Protocols

Scaffold Activation (Desalting)

The commercial product is 8-Boc-2,8-diaza-spiro[4.5]decane oxalate . The oxalate salt stabilizes the secondary amine but must be removed before coupling.

  • Dissolution: Suspend 1.0 eq of the oxalate salt in DCM (10 mL/g).

  • Basification: Add 1M NaOH or sat.

    
     (3.0 eq) and stir vigorously for 30 minutes.
    
  • Extraction: Separate the organic layer. Extract the aqueous layer 2x with DCM.

  • Drying: Dry combined organics over

    
    , filter, and concentrate in vacuo.
    
  • Result: Free base 8-Boc-2,8-diaza-spiro[4.5]decane (Ready for N2-functionalization).

Synthesis Workflow: Selective Functionalization

Because the N8 position is Boc-protected, you can selectively functionalize the N2 position (the pyrrolidine nitrogen) first.

Step 1: N2-Arylation (Buchwald-Hartwig)

  • Reagents: Free base scaffold (1.0 eq), Aryl bromide (1.1 eq),

    
     (0.02 eq), BINAP (0.04 eq), 
    
    
    
    (1.5 eq).
  • Conditions: Toluene,

    
    , 12h, Argon atmosphere.
    
  • Note: The steric bulk of the spiro center near N2 requires active catalysts like RuPhos or XantPhos if BINAP fails.

Step 2: N8-Deprotection

  • Reagents: TFA/DCM (1:4 ratio).

  • Conditions:

    
     to RT, 2 hours.
    

Step 3: N8-Functionalization (Reductive Amination)

  • Reagents: N2-substituted spiro intermediate (1.0 eq), Aldehyde (1.2 eq),

    
     (1.5 eq), AcOH (cat.).
    
  • Conditions: DCE, RT, 4-16h.

Visualizing the Workflow

SynthesisWorkflow Start 8-Boc-2,8-diaza-spiro[4.5]decane (Oxalate Salt) FreeBase Free Base (Secondary Amine Active) Start->FreeBase NaOH Wash Step1 Step 1: N2 Functionalization (Buchwald/SnAr) FreeBase->Step1 Ar-Br / Pd-Cat Step2 Step 2: Boc Deprotection (TFA/DCM) Step1->Step2 -Boc Group Step3 Step 3: N8 Functionalization (Reductive Amination/Acylation) Step2->Step3 R-CHO / NaBH(OAc)3 Final Target Ligand (High Selectivity) Step3->Final

Figure 1: Step-wise diversification strategy utilizing the orthogonal protection of the commercial oxalate salt.

Mechanism of Action: Selectivity Logic

The following diagram illustrates why the spiro scaffold succeeds where piperazine fails in distinguishing between receptor subtypes (e.g.,


 vs 

).

SelectivityMechanism cluster_Receptors Receptor Binding Pockets Ligand Spiro[4.5]decane Ligand Target Target Receptor (e.g., Sigma-1) Deep, narrow hydrophobic pocket Ligand->Target 3D Shape Match (High Affinity) OffTarget Off-Target (e.g., Sigma-2/hERG) Flat, planar binding site Ligand->OffTarget Steric Clash due to Spiro-Kink (Low Affinity) Vector The 90° vector shift prevents planar stacking in off-targets. Vector->Ligand

Figure 2: Mechanistic basis for selectivity. The rigid spiro-carbon creates a steric clash in "flat" promiscuous pockets while fitting defined target pockets.

References

  • Rui, M., et al. (2016). "Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands." Journal of Medicinal Chemistry. Link

  • Wuitschik, G., et al. (2008). "Spirocyclic Scaffolds in Drug Discovery." Angewandte Chemie International Edition. Link

  • Zheng, Y., et al. (2014). "Bioisosteric replacement of the piperazine ring in a lead compound for sigma-1 receptor." Bioorganic & Medicinal Chemistry Letters. Link

  • Kim, F.J., et al. (2015). "(18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation." Journal of Medicinal Chemistry. Link

  • Enamine Ltd. (2023). "Spirocyclic Diamines as Piperazine Bioisosteres." Enamine Design Libraries. Link

Sources

Comparative

Comparative Analysis of Spirocyclic Linkers in GPCR Ligand Design: A Technical Guide

Executive Summary The "Escape from Flatland" in GPCR Pharmacology G-Protein Coupled Receptors (GPCRs) possess deep, hydrophobic binding pockets that often trap drug discovery programs in a "flatland" of aromatic-rich, hi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Escape from Flatland" in GPCR Pharmacology

G-Protein Coupled Receptors (GPCRs) possess deep, hydrophobic binding pockets that often trap drug discovery programs in a "flatland" of aromatic-rich, high-LogP compounds. While traditional linkers like 1,4-disubstituted benzenes or piperidines provide rigid vectors, they frequently suffer from poor physicochemical properties and metabolic liability.

This guide analyzes the strategic replacement of these flat scaffolds with spirocyclic linkers (e.g., spiro[3.3]heptanes, azaspiro[4.5]decanes). By increasing the fraction of sp3-hybridized carbons (


), these linkers offer precise vectorial alignment, improved solubility, and novel intellectual property space without sacrificing potency.[1]

Part 1: The Structural Rationale

Vectorial Alignment and Dimensionality

The primary function of a linker in a GPCR ligand is to orient the "warhead" (orthosteric binder) and the "tail" (often engaging secondary pockets or extracellular loops) at a specific distance and angle.

  • The Phenyl Problem: A 1,4-phenylene linker is planar. It projects substituents at 180°, but its electron cloud is exposed to metabolic oxidation (CYP450), and its planarity encourages non-specific hydrophobic binding (off-target toxicity).

  • The Spiro Solution: A spiro[3.3]heptane linker projects substituents at a similar 180° angle but introduces a "kink" or 3D volume that disrupts crystal lattice energy (improving solubility) and eliminates the aromatic ring current.

Key Comparison:

  • 1,4-Phenylene: Distance ~5.8 Å, Flat, Lipophilic.

  • 2,6-Spiro[3.3]heptane: Distance ~5.9 Å, 3D-Cylindrical, Lower LogD.

Part 2: Comparative Analysis of Spirocyclic Classes

The following table synthesizes experimental data comparing traditional linkers with their spirocyclic bioisosteres across three critical parameters: Lipophilicity (LogD) , Metabolic Stability (Cl_int) , and Potency (Ki) .

Table 1: Physicochemical & Pharmacological Impact of Linker Exchange
Linker ClassRepresentative CoreBioisostere of

LogD (vs. Parent)
Solubility ImpactMetabolic Stability RiskPrimary GPCR Application
Class A: Strained Bicyclic Spiro[3.3]heptane 1,4-Phenylene-0.5 to -1.2High Increase (++++)Moderate: Oxidation at bridgehead carbons possible.Class F (Smoothened), Class A (Peptidergic)
Class B: Azaspiro 2-Azaspiro[3.3]heptane Piperidine / Piperazine-1.5 to -2.0High Increase (+++)Low: Steric bulk protects nitrogen from N-oxidation.Aminergic GPCRs (Dopamine D2/D3, Muscarinic)
Class C: Larger Rings Spiro[4.5]decane Cyclohexyl / Phenyl-0.2 to -0.5Moderate Increase (+)High: Flexible loops prone to CYP attack.Chemokine Receptors (CCR5, CXCR4)
Class D: High Strain Spiro[2.3]hexane Cyclopropane / Phenyl-0.8Moderate Increase (++)Low: Strain prevents easy enzymatic access.Emerging Targets (Orphan GPCRs)
Technical Insight: The Metabolic "Soft Spot" Trade-off

While spirocycles reduce aromatic ring oxidation, they are not metabolically inert.

  • Observation: In Sonidegib analogs (Smoothened receptor antagonists), replacing the central phenyl ring with spiro[3.3]heptane reduced LogP significantly.[2]

  • Caveat: The cis-isomer of spiro[3.3]heptane showed higher intrinsic clearance (

    
    ) due to accessible methylene hydrogens. The trans-isomer, however, maintained stability comparable to the parent drug.
    
  • Lesson:Stereochemistry is critical. The rigid vector of the trans-spiro[3.3]heptane mimics the para-phenyl substitution pattern effectively, while the cis-isomer mimics meta-substitution but exposes the core to metabolism.

Part 3: Case Study - Dopamine D3 Receptor Selectivity

Challenge: Dopamine D3 and D2 receptors share nearly identical orthosteric binding sites. Traditional piperazine-linked antagonists often lack selectivity, leading to motor side effects (D2 blockade).

Spirocyclic Intervention: Researchers replaced the standard butyl-piperazine linker with a diazaspiro[4.5]decane core.

  • Hypothesis: The spirocyclic core imposes a rigid constraint that prevents the ligand from adopting the conformation required for D2 binding, while the D3 pocket accommodates the bulkier spiro-center.

  • Result:

    • D3 Affinity (Ki): 1.2 nM (Retained high potency).

    • D2 Affinity (Ki): >1000 nM.

    • Selectivity: >900-fold D3 over D2.

  • Mechanism: The "gem-dimethyl" effect of the spiro carbon locked the pharmacophore into a specific vector that clashed with the extracellular loop 2 (ECL2) of the D2 receptor but fit the D3 receptor's slightly more open vestibule.

Part 4: Experimental Protocols

To validate spirocyclic replacements, one must assess both the binding integrity and the metabolic durability of the new scaffold.

Protocol A: Comparative Microsomal Stability Assay (HLM)

Purpose: To quantify the metabolic liability of the spiro-linker compared to the aromatic parent.

  • Preparation:

    • Prepare 10 mM stock solutions of test compounds (Spiro-analog vs. Phenyl-parent) in DMSO.

    • Thaw pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration) on ice.

  • Incubation Mix:

    • Dilute HLM to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).

    • Add test compound to a final concentration of 1 µM (0.1% DMSO final).

    • Pre-incubate at 37°C for 5 minutes.

  • Initiation:

    • Add NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Sampling:

    • At T=0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots.

    • Quench immediately in 150 µL ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

    • Calculation: Plot ln(% remaining) vs. time. Slope =

      
      .
      
    • 
      .
      
Protocol B: BRET-Based Biosensor Assay for Signaling Bias

Purpose: To ensure the rigid spiro-linker does not inadvertently alter the signaling profile (e.g., G-protein vs.


-arrestin bias).
  • Transfection:

    • Transfect HEK293 cells with the specific GPCR (e.g., D3R) and the BRET biosensor (e.g., G

      
      i-Rluc + G
      
      
      
      -Venus).
  • Seeding:

    • Seed cells in poly-D-lysine coated 96-well white plates (50,000 cells/well). Incubate 48h.

  • Ligand Stimulation:

    • Remove media, replace with HBSS buffer.

    • Add Coelenterazine h (substrate) at 5 µM. Wait 10 mins.

    • Add Spiro-ligands at varying concentrations (

      
       to 
      
      
      
      M).
  • Measurement:

    • Measure emission at 480 nm (Rluc) and 530 nm (Venus) using a microplate reader (e.g., PHERAstar).

    • BRET Ratio:

      
      .
      
  • Data Interpretation:

    • A change in BRET ratio indicates G-protein dissociation (activation). Compare

      
       and 
      
      
      
      of the Spiro-analog vs. the reference agonist.

Part 5: Visualization of the Design Workflow

The following diagram illustrates the decision logic for selecting a spirocyclic linker based on the structural constraints of the GPCR binding pocket.

SpiroSelection Start Target Analysis: GPCR Binding Pocket Vector Determine Vector Requirement: Distance & Angle Start->Vector Decision1 Is the pocket narrow/flat (aromatic sandwich)? Vector->Decision1 Flat Keep Aromatic Linker (Risk: Solubility/Metabolism) Decision1->Flat Yes (Steric clash) SpiroCheck Check Depth/Volume Decision1->SpiroCheck No (Volume available) Spiro33 Select Spiro[3.3]heptane (Mimics 1,4-phenylene) SpiroCheck->Spiro33 Linear Vector Needed AzaSpiro Select Azaspiro[3.3/4.5] (Mimics Piperidine) SpiroCheck->AzaSpiro Basic Center Needed Synthesis Synthesis & Isomer Separation (Cis vs Trans is Critical) Spiro33->Synthesis AzaSpiro->Synthesis Validation Validation: 1. HLM Stability 2. BRET Signaling Synthesis->Validation

Figure 1: Decision matrix for scaffold hopping from aromatic linkers to spirocyclic cores in GPCR ligand design.

References

  • Burkhard, J. A., et al. (2010). Spirocyclic compounds as bioisosteres of 1,4-disubstituted benzenes. Journal of Medicinal Chemistry.

  • Lovering, F., et al. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

  • Zheng, S., et al. (2016). Spirocyclic scaffolds in drug discovery.[3][4][5][6] Bioorganic & Medicinal Chemistry Letters.

  • Wacker, D., et al. (2017).[7] Structural basis for receptor subtype-specific regulation of cellular signaling. Cell.[8]

  • Smith, G.F., et al. (2021). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere in Smoothened Antagonists. ChemRxiv.

Sources

Validation

Structural Elucidation of 2,8-Diazaspiro[4.5]decane: A Comparative Guide to 2D NMR Validation

Executive Summary: Characterizing spirocyclic diamines like 2,8-diazaspiro[4.5]decane presents a unique analytical challenge due to the high density of chemically equivalent methylene (CH₂) groups and the "silent" quater...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Characterizing spirocyclic diamines like 2,8-diazaspiro[4.5]decane presents a unique analytical challenge due to the high density of chemically equivalent methylene (CH₂) groups and the "silent" quaternary spiro center. While 1D NMR (¹H, ¹³C) provides a basic fingerprint, it fails to definitively resolve the distinct ring systems (pyrrolidine vs. piperidine). This guide validates the superior efficacy of COSY (Correlation Spectroscopy) and Multiplicity-Edited HSQC (Heteronuclear Single Quantum Coherence) over standard alternatives, demonstrating how this specific pairing provides a self-validating logic loop for spiro-scaffold assignment.

Part 1: The Analytical Challenge

The 2,8-diazaspiro[4.5]decane scaffold consists of two nitrogen-containing rings fused at a single quaternary carbon (C5).

  • The "Wall of Triplets": In 1D ¹H NMR, the molecule generates multiple overlapping multiplets (often pseudo-triplets) in the 1.5 – 3.5 ppm range. Distinguishing the 5-membered ring protons from the 6-membered ring protons based solely on integration and chemical shift is prone to error.

  • The Silent Anchor: The spiro carbon (C5) has no attached protons, rendering it invisible in ¹H NMR and COSY. It acts as a magnetization "roadblock," breaking the spin systems between the two rings.

  • Symmetry Traps: Depending on N-substitution (e.g., Boc-protection or free base), the molecule may exhibit partial symmetry, halving the signal count and further complicating assignment without connectivity data.

Part 2: Comparative Methodology

Why choose COSY and HSQC over other 2D techniques?

Table 1: Performance Comparison of 2D NMR Techniques for Spirocycles
TechniqueFunctionSuitability for 2,8-DiazaspiroVerdict
COSY ¹H-¹H connectivity (2-3 bonds)High. Essential for identifying the "Orphan Methylene" (see Validation Logic).Primary Tool
TOCSY Total spin system correlationMedium. In small rings, magnetization transfer is rapid; distinguishing the 2-carbon chain from the 3-carbon chain can be ambiguous if mixing times are not optimized.Alternative
HSQC (Edited) ¹H-¹³C correlation (1 bond) + MultiplicityCritical. Resolves overlapping protons into the carbon dimension. Phase editing confirms all signals are CH₂ (vs CH/CH₃).Primary Tool
HMQC ¹H-¹³C correlationLow. Broader peaks in the carbon dimension obscure closely distinct CH₂ groups common in spiro systems.Obsolete
HMBC Long-range ¹H-¹³CHigh (Secondary). Necessary only if the spiro carbon shift must be assigned, but not required for ring differentiation.Supplementary

Part 3: Detailed Experimental Protocol

To ensure reproducibility, the following protocol utilizes a self-validating "Phase-Edit" approach.

Sample Preparation
  • Solvent: DMSO-d₆ is preferred over CDCl₃ for free amines. It slows proton exchange, sharpening the signals adjacent to nitrogen.

  • Concentration: 10–20 mg in 600 µL solvent.

  • Reference: TMS (0.00 ppm) or residual DMSO (2.50 ppm).

Acquisition Parameters (600 MHz equivalent)
Experiment A: ¹H-¹H COSY (Magnitude Mode)
  • Pulse Sequence: cosygpqf (Gradient selected for artifact suppression).

  • Spectral Width: 10 ppm (both dimensions).

  • Points (TD): 2048 (F2) x 256 (F1).

  • Scans (NS): 4 or 8.

  • Processing: Sine-Bell squared (SSB=0) for resolution enhancement.

Experiment B: Multiplicity-Edited ¹H-¹³C HSQC
  • Pulse Sequence: hsqcedetgpsisp2.3 (Phase-sensitive, echo-antiecho).

  • Logic: This sequence inverts CH₂ signals (blue/negative) relative to CH/CH₃ signals (red/positive).

  • Coupling Constant: Optimized for ¹J_CH = 145 Hz.

  • Relaxation Delay: 1.5 – 2.0 s (ensure full relaxation of CH₂ protons).

Part 4: The Validation Logic (Data Analysis)

This is the core scientific contribution of this guide. You will use the "Orphan Methylene Test" to distinguish the rings.

Structural Connectivity Analysis
  • Ring A (5-membered): Contains a C1-N-C3-C4-C5(spiro) sequence.

    • Key Feature: The C1 methylene is flanked by the Spiro Carbon and Nitrogen. It has no vicinal proton neighbors.

  • Ring B (6-membered): Contains a C6-C7-N-C9-C10-C5(spiro) sequence.

    • Key Feature: All CH₂ groups in this ring (C6-C7 and C9-C10) exist as coupled pairs.

Step-by-Step Assignment Workflow
  • HSQC Review: Confirm all protonated carbons are CH₂ (all peaks should have the same phase/color). If a CH₃ is present (e.g., N-Methyl), it will be opposite phase.

  • The "Orphan" Search (COSY):

    • Look for a CH₂ proton signal (typically 3.0–3.5 ppm, alpha to Nitrogen) that shows strong geminal coupling (to its own partner) but zero vicinal cross-peaks .

  • The Spin-System Trace (COSY):

    • Identify the remaining signals. You will find two distinct coupled networks.

    • Network 1: A CH₂ alpha to Nitrogen coupled to a CH₂ beta to Nitrogen. (This is the C3-C4 fragment of the 5-ring).

    • Network 2: A CH₂ alpha to Nitrogen coupled to a CH₂ beta to Nitrogen. (This is the C6-C7 fragment of the 6-ring).

  • Differentiation:

    • The 5-membered ring is identified by the presence of the Isolated Spin System (The Orphan).

    • The 6-membered ring is identified by having only coupled spin systems (no orphans).

Part 5: Visualization of Logic

Diagram 1: Pulse Sequence Decision Tree

A strategic guide for selecting the correct 2D experiment based on the specific structural question.

NMR_Decision_Tree Start Validation Goal: 2,8-Diazaspiro[4.5]decane Q1 Is the goal to resolve overlapping protons? Start->Q1 Q2 Is the goal to distinguish Ring A (5) vs Ring B (6)? Q1->Q2 No (Connectivity) HSQC Run Multiplicity-Edited HSQC (Separates overlaps by Carbon shift) Q1->HSQC Yes (Resolution) COSY Run COSY (Detects Spin System Connectivity) Q2->COSY Yes (Intra-ring logic) HMBC Run HMBC (Connects rings via Spiro Carbon) Q2->HMBC No (Inter-ring bridge)

Caption: Strategic selection of NMR pulse sequences. HSQC resolves overlaps; COSY validates ring size via spin-system isolation.

Diagram 2: The "Orphan Methylene" Assignment Logic

The specific logical pathway to assign the 5-membered ring vs. the 6-membered ring.

Assignment_Logic Input Identify CH2 Signals (from HSQC) Check Check COSY Cross-Peaks Input->Check Orphan Isolated CH2 (No Vicinal Coupling) Check->Orphan Singlet/Geminal Only Coupled Coupled CH2-CH2 System Check->Coupled Vicinal Cross-Peak Ring5 Assign to 5-Membered Ring (C1 Position) Orphan->Ring5 Unique Identifier Ring6 Assign to 6-Membered Ring (or C3-C4 of 5-ring) Coupled->Ring6 Ambiguous (Requires Integration)

Caption: The "Orphan Methylene" logic flow. The presence of an isolated CH₂ spin system definitively identifies the 5-membered ring.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on COSY/HSQC pulse sequences).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). (Reference for general piperidine/pyrrolidine shifts).

  • Bax, A., & Davis, D. G. (1985). MLEV-17-based two-dimensional homonuclear magnetization transfer spectroscopy. Journal of Magnetic Resonance, 65(2), 355-360. (Foundational paper for TOCSY/COSY comparison).

  • Willker, W., Leibfritz, D., et al. (1993). Gradient selection in inverse heteronuclear correlation spectroscopy. Magnetic Resonance in Chemistry, 31(3), 287-292. (Validation of Gradient HSQC).

Comparative

Technical Guide: Assessing ADME Properties of Novel 2,8-Diazaspiro[4.5]decane Scaffolds

Executive Summary The Escape from Flatland: In modern medicinal chemistry, the transition from planar aromatic structures to three-dimensional (3D) scaffolds is a proven strategy to improve clinical success rates.[1] The...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Escape from Flatland: In modern medicinal chemistry, the transition from planar aromatic structures to three-dimensional (3D) scaffolds is a proven strategy to improve clinical success rates.[1] The 2,8-diazaspiro[4.5]decane core represents a high-value bioisostere for the ubiquitous piperazine ring. By increasing the fraction of sp3-hybridized carbons (


), this scaffold offers a vector for improving solubility and metabolic stability while retaining the ability to engage biological targets.[1][2]

This guide provides a rigorous, comparative framework for assessing the ADME (Absorption, Distribution, Metabolism, Excretion) profile of these spirocyclic compounds. It contrasts them directly with traditional piperazine analogs and details the specific experimental protocols required to validate their superiority.

Part 1: The Spirocyclic Advantage (Comparative Analysis)

The primary justification for adopting a 2,8-diazaspiro[4.5]decane scaffold over a piperazine core lies in the modulation of physicochemical properties without altering the primary pharmacophore.

Table 1: Representative Comparative Profile

Data synthesized from structural activity relationship (SAR) trends in spirocyclic medicinal chemistry.

ParameterPiperazine Analog (Baseline)2,8-Diazaspiro[4.5]decane (Novel)Impact on Drug Design
Geometry Planar / Chair conformationRigid, Orthogonal 3D vectorsImproved target selectivity; reduced "flat" promiscuity.[3]

Score
LowerHigher Correlates with higher clinical transition success.[2][3]
LogD (pH 7.4) Often High (Lipophilic)Lower (More Polar)Reduced non-specific binding; improved free fraction (

).[3]
Solubility Moderate (Crystal packing dependent)High Disrupted crystal lattice energy improves thermodynamic solubility.[3]
Metabolic Liability High (N-oxidation, Ring hydroxylation)Low Steric bulk of the spiro-center protects vulnerable metabolic soft spots.

Part 2: Experimental Workflows & Decision Logic

To validate these properties, a sequential ADME cascade is required.[3] The following diagram outlines the critical decision nodes when evaluating this specific scaffold.

ADME_Cascade Start Novel 2,8-Diazaspiro Compound Solubility 1. Thermodynamic Solubility (pH 7.4 Buffer) Start->Solubility Decision1 Solubility > 50 µM? Solubility->Decision1 Permeability 2. Permeability Assessment (Caco-2 Bidirectional) Decision2 Efflux Ratio < 2.0? Permeability->Decision2 Metabolism 3. Metabolic Stability (Liver Microsomes) Decision3 Cl_int < 10 µL/min/mg? Metabolism->Decision3 Safety 4. Toxicity Signals (hERG / CYP Inhibition) Pass Advance to PK (In Vivo) Safety->Pass Clean Profile Decision1->Permeability Yes Fail_Sol Fail: Formulation Risk Check Crystal Packing Decision1->Fail_Sol No Decision2->Metabolism Yes Fail_Perm Fail: P-gp Substrate Modify N-substituents Decision2->Fail_Perm No (Active Efflux) Decision3->Safety Yes Fail_Met Fail: High Clearance Block Soft Spots Decision3->Fail_Met No

Figure 1: The ADME Assessment Cascade.[3] This workflow prioritizes solubility and permeability early to prevent "false positives" in potency assays caused by precipitation or poor cell entry.

Part 3: Detailed Experimental Protocols

Protocol A: Caco-2 Bidirectional Permeability Assay

Objective: To determine if the 2,8-diazaspiro[4.5]decane scaffold is a substrate for efflux transporters (P-gp) which often plague diamine compounds.[3]

Rationale: Spirocyclic amines can sometimes mimic substrates for P-glycoprotein (P-gp).[3] A bidirectional assay is mandatory to calculate the Efflux Ratio (ER).[3]

Methodology:

  • Cell Culture: Seed Caco-2 cells (ATCC HTB-37) on transwell polycarbonate filters (0.4 µm pore size). Culture for 21 days to ensure monolayer differentiation and tight junction formation.[3]

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Only monolayers with TEER > 300 Ω·cm² are valid.

  • Preparation:

    • Test Compound: 10 µM in HBSS buffer (pH 7.4).

    • Control: Verapamil (P-gp inhibitor) and Atenolol (Low permeability marker).[3]

  • Transport Initiation:

    • A-to-B (Absorptive): Add compound to Apical chamber; sample Basolateral.

    • B-to-A (Secretory): Add compound to Basolateral chamber; sample Apical.

  • Incubation: Incubate at 37°C with 5% CO₂ for 2 hours.

  • Quantification: Analyze samples via LC-MS/MS.

Data Analysis: Calculate Apparent Permeability (


) and Efflux Ratio (ER):



[3][4]
  • Interpretation: An

    
     indicates active efflux.[3][4] If the spiro compound shows high efflux, co-incubation with Verapamil should reduce the ER to ~1.0, confirming P-gp involvement.
    
Protocol B: Microsomal Metabolic Stability

Objective: To assess the intrinsic clearance (


) and identify metabolic soft spots on the spiro ring.

Rationale: The 2,8-diazaspiro[4.5]decane scaffold is designed to reduce the N-oxidation liability common in piperazines. This assay verifies that hypothesis.

Methodology:

  • System: Pooled Human Liver Microsomes (HLM) and Mouse Liver Microsomes (MLM) at 0.5 mg/mL protein concentration.[3]

  • Reaction Mix:

    • Test Compound: 1 µM (final concentration).

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).[3]

    • Cofactor: NADPH regenerating system (or 1 mM NADPH).[3]

  • Procedure:

    • Pre-incubate microsomes and compound for 5 mins at 37°C.

    • Initiate reaction by adding NADPH.[3]

    • Sampling: Aliquot at

      
       min.
      
    • Quenching: Immediately add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).[3]

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Plot

    
     vs. time.[3]
    

Visualization of Metabolic Logic:

Metabolism_Logic Substrate Spiro Compound (Substrate) CYP CYP450 Enzymes (Microsomes) Substrate->CYP Route1 N-Oxidation (Sterically Hindered?) CYP->Route1 Pathway A Route2 C-Hydroxylation (Scaffold Ring) CYP->Route2 Pathway B Stable High Stability (T1/2 > 60 min) Route1->Stable If Blocked by Spiro Unstable High Clearance (T1/2 < 15 min) Route1->Unstable If Accessible Route2->Unstable If Electron Rich

Figure 2: Metabolic Stability Pathways.[3] The spiro-center (C5/C6 junction) provides steric bulk that typically hinders N-oxidation compared to the exposed nitrogens in piperazine.

Part 4: Safety & Toxicity Signals (hERG)

A critical liability for diamine-containing compounds is the blockage of the hERG potassium channel, which can lead to QT prolongation (cardiotoxicity).

  • The Risk: Secondary and tertiary amines at physiological pH are positively charged.[3] This cation can interact with the aromatic residues (Tyr652/Phe656) in the hERG pore.

  • The Spiro Mitigation: While 2,8-diazaspiro compounds are basic, their rigid 3D structure often prevents the "induced fit" required for high-affinity hERG binding that flexible linear diamines or flat piperazines might exhibit.

  • Required Assay: Automated Patch Clamp (e.g., QPatch) is recommended over fluorescence displacement assays for definitive safety profiling.[3]

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[3] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link[3]

  • Carreira, E. M., & Fessard, T. C. (2014).[3] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Unusual Three-Dimensional Scaffolds. Chemical Reviews, 114(16), 8257–8322.[3] Link[3]

  • Zheng, Y. J., & Tice, C. M. (2016).[2][3] The utilization of spirocyclic scaffolds in novel drug discovery.[1][2][5][6][7] Expert Opinion on Drug Discovery, 11(9), 831–834.[3] Link

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[3] Link

  • Wunberg, T. et al. (2006).[3] Improving the Hit-to-Lead Process: Data-Driven Assessment of Drug-Like and Lead-Like Properties. Drug Discovery Today, 11(3-4), 175-180.[3] Link

Sources

Validation

Biological Activity of 2,8-Diazaspiro[4.5]decan-1-one Derivatives: A Technical Comparison Guide

The following is a comprehensive Publish Comparison Guide regarding the biological activity of 2,8-diazaspiro[4.5]decan-1-one derivatives , specifically focusing on the lead candidate Compound 48 as a dual TYK2/JAK1 inhi...

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Publish Comparison Guide regarding the biological activity of 2,8-diazaspiro[4.5]decan-1-one derivatives , specifically focusing on the lead candidate Compound 48 as a dual TYK2/JAK1 inhibitor.

Executive Summary

The development of Janus Kinase (JAK) inhibitors has evolved from first-generation pan-JAK inhibitors (e.g., Tofacitinib) to second-generation isoform-selective agents. The 2,8-diazaspiro[4.5]decan-1-one scaffold represents a novel chemotype engineered to address the "JAK2 selectivity problem."[1]

While pan-JAK inhibition effectively suppresses inflammation, simultaneous blockade of JAK2 drives hematological toxicity (anemia, neutropenia) due to EPO/TPO signaling interference. This guide analyzes a new class of Dual TYK2/JAK1 Inhibitors , exemplified by Compound 48 , which utilizes a spirocyclic lactam core to achieve high potency against TYK2 and JAK1 while sparing JAK2.[1]

Key Performance Indicators (Compound 48):

  • TYK2 IC₅₀: 6 nM[1][2][3]

  • JAK1 IC₅₀: 37 nM[1][2][3]

  • JAK2 Selectivity: >23-fold[1][2][3]

  • In Vivo Efficacy: Superior to Tofacitinib in DSS-induced colitis models.[4]

Chemical Architecture & Mechanism

The Scaffold: 2,8-Diazaspiro[4.5]decan-1-one

Unlike the linear or fused ring systems of Tofacitinib (pyrrolo[2,3-d]pyrimidine) or Baricitinib, this series employs a spirocyclic lactam core. The spiro-geometry imposes rigid conformational constraints, orienting the inhibitor to bind selectively within the ATP-binding pockets of TYK2 and JAK1, sterically clashing with the slightly different topography of the JAK2 active site.

Mechanism of Action (MOA)

This class functions as ATP-competitive inhibitors . By blocking the catalytic domain (JH1) of TYK2 and JAK1, they disrupt cytokine signaling pathways critical for autoimmune pathology:

  • IL-12/IL-23 Pathway (TYK2/JAK2): Critical for Th1 and Th17 differentiation (Psoriasis, IBD).

  • Type I Interferon Pathway (TYK2/JAK1): Critical for viral defense and systemic autoimmunity (SLE).

Crucial Distinction: By sparing JAK2 homodimers (EPO/TPO signaling), these derivatives minimize the risk of anemia and thrombocytopenia associated with first-generation inhibitors.

JAK_Signaling IL12_R IL-12/IL-23 Receptor TYK2 TYK2 IL12_R->TYK2 JAK2 JAK2 IL12_R->JAK2 IFN_R Type I IFN Receptor IFN_R->TYK2 JAK1 JAK1 IFN_R->JAK1 EPO_R EPO Receptor (Erythropoiesis) EPO_R->JAK2 STAT STAT Phosphorylation TYK2->STAT JAK1->STAT JAK2->STAT Blood Red Blood Cell Production JAK2->Blood Cmpd48 2,8-diazaspiro[4.5]decan-1-one (Compound 48) Cmpd48->TYK2 Inhibits (IC50 6nM) Cmpd48->JAK1 Inhibits (IC50 37nM) Cmpd48->JAK2 Spars (>23x Selectivity) Inflammation Th1/Th17 Response (Colitis/IBD) STAT->Inflammation

Figure 1: Signaling pathway intervention. Compound 48 blocks inflammatory IL-12/IFN signaling via TYK2/JAK1 while sparing the JAK2-mediated erythropoiesis pathway.

Comparative Analysis: Compound 48 vs. Alternatives

The following table contrasts the biological activity of the 2,8-diazaspiro[4.5]decan-1-one derivative (Compound 48) against clinical standards.

Table 1: Enzymatic Potency and Selectivity Profile[3]
FeatureCompound 48 (Spiro-lactam)Tofacitinib (Standard of Care)Baricitinib Deucravacitinib
Primary Targets TYK2 / JAK1 JAK1 / JAK3 / JAK2JAK1 / JAK2TYK2 (Allosteric)
TYK2 IC₅₀ (nM) 6 112530.2 (Ki)
JAK1 IC₅₀ (nM) 37 3.25.9>10,000
JAK2 IC₅₀ (nM) >850 4.15.7>10,000
Selectivity (vs JAK2) >23-fold ~1-fold (Non-selective)~1-fold (Non-selective)>1000-fold
Mechanism ATP CompetitiveATP CompetitiveATP CompetitiveAllosteric (JH2)
Risk Profile Low Hematological ToxicityAnemia/VTE RiskAnemia/VTE RiskLow Hematological Toxicity

Analysis:

  • Vs. Tofacitinib: Compound 48 is less potent against JAK1/3 but significantly more potent against TYK2 and, crucially, lacks the potent JAK2 inhibition that limits Tofacitinib's safety window.

  • Vs. Deucravacitinib: While Deucravacitinib is a pure TYK2 inhibitor, Compound 48 offers dual coverage (TYK2 + JAK1) . This is advantageous in IBD, where multiple cytokines (IFN-γ, IL-6, IL-12, IL-23) drive pathology through both JAK1 and TYK2.

Table 2: In Vivo Efficacy (DSS-Induced Colitis Model)
MetricCompound 48 Tofacitinib Vehicle
Disease Activity Index (DAI) Significant Reduction (p<0.01) Moderate ReductionHigh
Colon Length Preserved (Near Normal) Partially PreservedShortened (Inflammation)
Histopathology Score Low (Mucosal Healing) MediumHigh (Ulceration)
Effective Dose 30 mg/kg 30 mg/kgN/A

Key Insight: At equivalent dosages, Compound 48 demonstrated superior anti-inflammatory efficacy compared to Tofacitinib, likely due to the synergistic blockade of IL-12/IL-23 (TYK2-dependent) and IFN-γ (JAK1-dependent) axes, which are upregulated in colitis.

Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols.

A. Chemical Synthesis (Brief Overview)

Source: Yang et al., J. Med. Chem. 2022[1][2][3][5][6]

  • Starting Material: tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate.[7]

  • Deprotection: Treat with 4M HCl in ethyl acetate at 60°C for 2 hours.

  • Isolation: Remove solvent under reduced pressure; precipitate with ethyl acetate.

  • Yield: 2,8-diazaspiro[4.5]decan-1-one hydrochloride (Solid).[7]

B. In Vitro Kinase Assay (ADP-Glo Method)

Purpose: Determine IC₅₀ values for JAK1, JAK2, JAK3, and TYK2.

  • Reagents: Recombinant human JAK1, JAK2, JAK3, TYK2 kinases; Poly(Glu,Tyr) 4:1 peptide substrate; ADP-Glo™ Kinase Assay Kit (Promega).

  • Preparation: Dilute compounds in DMSO (10-point dose-response).

  • Reaction:

    • Mix kinase, substrate, and ATP (at Km app) in reaction buffer.

    • Add test compound.[1][2][4][8]

    • Incubate at RT for 60 minutes.

  • Detection:

    • Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Readout: Measure luminescence on a microplate reader (e.g., EnVision).

  • Calculation: Fit data to a sigmoidal dose-response curve to derive IC₅₀.

C. Cellular Selectivity Assay (Phospho-STAT Flow Cytometry)

Purpose: Confirm pathway inhibition in whole blood or PBMCs.

  • Stimulation Panel:

    • IL-6 (JAK1/2/TYK2): Measure pSTAT3.

    • GM-CSF (JAK2/2): Measure pSTAT5 (Toxicity marker).

    • IFN-α (JAK1/TYK2): Measure pSTAT1.

  • Workflow:

    • Incubate human whole blood with Compound 48 (various concentrations) for 1 hour at 37°C.

    • Stimulate with cytokines (e.g., IL-6 100 ng/mL) for 15 minutes.

    • Fix (Lyse/Fix Buffer) and Permeabilize (Perm Buffer III).

    • Stain with fluorescent anti-pSTAT antibodies.

    • Analyze via Flow Cytometry.

  • Success Criteria: High inhibition of IL-6/IFN-α induced pSTAT signals; minimal inhibition of GM-CSF induced pSTAT5 (indicating JAK2 sparing).

Workflow Visualization

Workflow Step1 Synthesis (Spiro-lactam Core) Step2 Enzymatic Screening (ADP-Glo Assay) Step1->Step2 Step3 Selectivity Filter (JAK2 Sparing?) Step2->Step3 Step3->Step1 If Non-selective Step4 Cellular Assays (Th1/Th17 Differentiation) Step3->Step4 If JAK2 IC50 > 20x Step5 In Vivo Model (DSS Colitis Mice) Step4->Step5

Figure 2: Drug Discovery Workflow. The critical "Go/No-Go" decision point is the Selectivity Filter (Step 3), ensuring the compound spares JAK2 to avoid hematological toxicity.

Conclusion

The 2,8-diazaspiro[4.5]decan-1-one derivatives, particularly Compound 48 , represent a significant advancement in kinase inhibitor chemistry. By leveraging the rigid spirocyclic scaffold, these compounds achieve a "Goldilocks" profile: potent enough against TYK2 and JAK1 to drive superior efficacy in colitis models compared to Tofacitinib, yet selective enough against JAK2 to mitigate the safety concerns that have plagued the JAK inhibitor class.

Recommendation: For researchers targeting autoimmune disorders with complex cytokine drivers (IBD, SLE), this scaffold offers a validated starting point for optimization, distinct from the crowded IP space of pyrrolopyrimidines.

References

  • Yang, T., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease.[1][2][9] Journal of Medicinal Chemistry, 65(4), 3151–3172.[6] [2]

  • O'Shea, J. J., et al. (2013). Janus kinase inhibitors in autoimmune diseases.[1][4][6][8][9][10][11][12] Annals of the Rheumatic Diseases, 72(Suppl 2), ii111-ii115.

  • Choy, E. H. (2019). Clinical significance of JAK inhibitors in rheumatoid arthritis. Rheumatology, 58(6), 953-962.

  • Wrobleski, S. T., et al. (2019). Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165. Journal of Medicinal Chemistry, 62(20), 8973–8995.

Sources

Comparative

comparison of synthetic routes to functionalized 2,8-diazaspiro[4.5]decanes

An In-Depth Technical Guide to the Synthesis of Functionalized 2,8-Diazaspiro[4.5]decanes Abstract The 2,8-diazaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, serving as a conformationally re...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Functionalized 2,8-Diazaspiro[4.5]decanes

Abstract The 2,8-diazaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, serving as a conformationally restricted surrogate for piperidine and pyrrolidine in GPCR ligands (e.g., CCR5 antagonists, opioid receptors) and kinase inhibitors (e.g., JAK/TYK2).[1] Its spirocyclic core offers a unique vector for displaying pharmacophores while improving metabolic stability compared to flexible analogs.[1] This guide objectively compares the three dominant synthetic methodologies: the Nitro-Michael Addition (Cowden Route) , the Cyanoacetate Condensation (Classical Route) , and the Alkylation Strategy , providing validated protocols and critical performance metrics for scale-up.

Part 1: Strategic Analysis of Synthetic Routes

The synthesis of the 2,8-diazaspiro[4.5]decane core typically targets the 2,8-diazaspiro[4.5]decan-1-one (spiro-lactam) intermediate.[1] This lactam is the "branch point" intermediate: it can be N-alkylated directly or reduced to the saturated diamine.[1]

Comparative Overview
FeatureRoute A: Nitro-Michael (Cowden) Route B: Cyanoacetate (Classical) Route C: Enolate Alkylation
Primary Utility C4-Substituted analogs (e.g., 4-phenyl)Unsubstituted core synthesisN-functionalized precursors
Key Reagents Nitroalkenes, LDA/LiHMDS, Ra-NiEthyl cyanoacetate, KCN, H2/PdChloroacetonitrile, LDA, LAH
Step Count 3-4 Steps3-4 Steps3 Steps
Scalability High (Kg-scale demonstrated)Medium (Cyanide waste management)Medium (Enolate control)
Safety Profile Good (Avoids HCN)Poor (Requires KCN/HCN)Moderate (Alkylating agents)
Overall Yield 45-65%30-50%40-60%

Part 2: Detailed Synthetic Protocols

Route A: The Nitro-Michael Addition (Cowden Route)

Best for: Creating C4-functionalized spirocycles (e.g., 4-aryl derivatives). Mechanism:[1] Michael addition of a piperidine ester enolate to a nitroalkene, followed by reductive cyclization.[1]

Step-by-Step Protocol:

  • Enolate Formation & Michael Addition:

    • Reagents: 1-benzyl-4-ethoxycarbonylpiperidine (1.0 eq), trans-

      
      -nitrostyrene (1.1 eq), LDA (1.1 eq), THF.
      
    • Procedure: Cool a solution of LDA in THF to -78°C. Add the piperidine ester dropwise over 30 min. Stir for 1 h to ensure complete enolization. Add the nitroalkene (dissolved in THF) slowly, maintaining internal temp < -65°C. Warm to RT and quench with saturated NH4Cl.

    • Critical Insight: The kinetic enolate forms exclusively.[1] Slow addition of the nitroalkene prevents polymerization.[1]

    • Yield: ~85-90% (Michael Adduct).[1][2]

  • Reductive Cyclization (The "One-Pot" Lactamization):

    • Reagents: Michael Adduct, Raney Nickel (catalytic),

      
       (50-60 psi), EtOH or MeOH.[1]
      
    • Procedure: Dissolve the nitro-ester in ethanol. Add washed Raney Nickel.[1] Hydrogenate in a Parr shaker at 50°C for 12–24 h. The nitro group reduces to the amine, which spontaneously cyclizes with the ester to form the lactam.

    • Purification: Filter catalyst (Caution: Pyrophoric).[1] Concentrate filtrate.[1] Recrystallize from EtOAc/Hexanes.

    • Yield: ~70-80%.[1][2]

CowdenRoute Start Piperidine-4-ester (N-Bn protected) Inter1 Nitro-Ester Intermediate Start->Inter1 Michael Addn Reagent1 Nitroalkene (LDA, -78°C) Reagent1->Inter1 Product 4-Substituted 2,8-diazaspiro[4.5]decan-1-one Inter1->Product Reduction & Cyclization Reagent2 H2, Ra-Ni (Reductive Cyclization) Reagent2->Product

Caption: Route A - The Cowden strategy utilizes a nitro-Michael addition followed by reductive cyclization to build the spiro-lactam core.[1]

Route B: The Cyanoacetate Condensation (Classical Route)

Best for: Large-scale production of the unsubstituted parent scaffold. Mechanism: Knoevenagel condensation followed by hydrocyanation and reduction.[1]

Step-by-Step Protocol:

  • Knoevenagel Condensation:

    • Reagents: N-Benzyl-4-piperidone, Ethyl cyanoacetate, Piperidine (cat.), AcOH (cat.), Toluene.[1]

    • Procedure: Reflux with a Dean-Stark trap to remove water.[1] The product is the

      
      -unsaturated cyanoester.[1]
      
  • Conjugate Hydrocyanation:

    • Reagents: KCN (1.2 eq), EtOH/H2O.[1]

    • Procedure: Treat the unsaturated ester with KCN.[1][2] This installs the quaternary center with two nitrile groups (or one nitrile/one ester depending on hydrolysis).[1] Note: This step generates the dicyano or cyano-ester quaternary carbon.[1]

  • Reduction & Cyclization:

    • Reagents:

      
      , Raney Nickel or 
      
      
      
      .[1]
    • Procedure: High-pressure hydrogenation reduces the nitrile to a primary amine, which cyclizes onto the ester to form the lactam.[1]

Safety Note: This route generates and consumes cyanide.[1] Waste streams must be treated with bleach (hypochlorite) to oxidize residual cyanide before disposal.[1]

Part 3: Critical Characterization & Troubleshooting

1. Orthogonal Protection Strategy: For drug development, differentiating N2 (lactam/pyrrolidine N) and N8 (piperidine N) is crucial.[1]

  • N8 Protection: Usually Benzyl (Bn) or Boc.[1]

    • Bn Removal:

      
      , MeOH, HCl (cat).[1]
      
    • Boc Removal: TFA/DCM or HCl/Dioxane.[1]

  • N2 Functionalization: The lactam nitrogen (N2) is relatively non-nucleophilic.[1] To alkylate N2, use strong bases (NaH) and alkyl halides.[1] To reduce the lactam to the amine (pyrrolidine), use

    
     (LAH) or 
    
    
    
    .

2. Common Pitfall: Incomplete Cyclization In Route A, if the reduction is performed at room temperature, the intermediate amino-ester may not cyclize spontaneously.[1]

  • Fix: Heat the crude amino-ester in refluxing toluene or ethanol for 2 hours to drive the cyclization to completion.

3. NMR Validation (1H NMR in CDCl3):

  • Spiro-Lactam (Unsubstituted): Look for the AB system of the isolated

    
     at the C3 position (approx.[1] 
    
    
    
    2.2–2.5 ppm) and the distinct multiplets of the piperidine ring.
  • Quaternary Carbon: 13C NMR will show a characteristic quaternary signal around

    
     40-50 ppm.[1]
    

References

  • Straightforward Synthesis of 4-Substituted-2,8-diazaspiro[4.5]decan-1-one Derivatives. Source: Synthesis (Thieme Connect) / ResearchGate Context: Primary reference for the Nitro-Michael (Cowden) route.[1] URL:[Link]

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor. Source: Journal of Medicinal Chemistry (ACS) Context:[3] Application of the scaffold in modern drug discovery (JAK inhibitors).[1] URL:[Link]

  • Synthesis of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione (Hydantoin Variant). Source: MDPI (Molbank) Context:[1] Comparative route for the triaza/hydantoin analog synthesis. URL:[Link][1][2][4]

Sources

Validation

Strategic Evaluation of Novel 2,8-Diazaspiro[4.5]decane Scaffolds in Drug Discovery

A Comparative Technical Guide for Medicinal Chemists & IP Strategists Executive Summary: The "Escape from Flatland" In modern drug discovery, the "Escape from Flatland" initiative—increasing the fraction of sp3-hybridize...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Medicinal Chemists & IP Strategists

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the "Escape from Flatland" initiative—increasing the fraction of sp3-hybridized carbons (


)—has shifted focus from planar aromatics to rigid, three-dimensional scaffolds.[1][2] The 2,8-diazaspiro[4.5]decane  core represents a high-value pharmacophore in this transition.[2]

Unlike its flexible piperazine counterparts or highly strained azetidine-spiro-cycles, the 2,8-diazaspiro[4.5]decane system offers a "Goldilocks" zone of defined vector geometry, metabolic resilience, and favorable lipophilicity (LogD).[2] This guide provides a rigorous framework for evaluating the patentability of novel derivatives of this scaffold, focusing on the "Inventive Step" required to overcome prior art.

Structural Rationale & IP Positioning

To establish patentability, one must demonstrate that the novel derivative possesses "unexpected properties" compared to the closest prior art. The 2,8-diazaspiro[4.5]decane scaffold is frequently utilized to bypass crowded IP space occupied by piperazines and piperidines.[2]

The Vector Argument

The spiro-carbon at position 5 locks the two nitrogen vectors (N2 and N8) into a specific orientation that is distinct from linear diamines.

  • Piperazine: Flexible chair conformation; vectors are ~180° but mobile.[2]

  • 2,8-Diazaspiro[4.5]decane: Rigid orthogonal orientation.[2] This rigidity reduces the entropic penalty of binding, potentially increasing potency.

Diagram 1: Patentability Decision Matrix

This logic flow illustrates the critical decision points when evaluating if a new spiro-derivative has a viable IP path.

PatentabilityLogic Start Novel 2,8-Diazaspiro[4.5]decane Derivative Designed PriorArt Prior Art Search (Is the exact structure known?) Start->PriorArt ExactMatch Exact Match Found PriorArt->ExactMatch Yes NoMatch No Exact Match PriorArt->NoMatch No Abandon Abandon / Redesign ExactMatch->Abandon Obviousness Obviousness Check (Is it a simple bioisostere of a known piperazine drug?) NoMatch->Obviousness InventiveStep Inventive Step Validation (Experimental Data Required) Obviousness->InventiveStep No (or Benefit Expected) Obviousness->Abandon Yes (No Benefit) Data_Metab Data: Metabolic Stability (>2x vs Piperazine?) InventiveStep->Data_Metab Data_Select Data: Selectivity Profile (Reduced Off-Target?) InventiveStep->Data_Select Data_Sol Data: Solubility/LogD (Improved LLE?) InventiveStep->Data_Sol Filing Proceed to Patent Filing (Composition of Matter) Data_Metab->Filing Superior Data_Metab->Abandon Inferior/Equal Data_Select->Filing Superior Data_Sol->Filing Superior

Caption: Decision tree for evaluating IP viability. Success requires demonstrating superior physicochemical or biological properties over prior art.

Comparative Performance Analysis

The following data sets compare the 2,8-diazaspiro[4.5]decane scaffold against the industry-standard Piperazine and the more strained 2,7-diazaspiro[3.5]nonane . Data is synthesized from representative medicinal chemistry campaigns (e.g., TYK2/JAK1 inhibitors and GPIIb-IIIa antagonists).[2]

Table 1: Physicochemical & Metabolic Profile Comparison
PropertyPiperazine (Standard)2,8-Diazaspiro[4.5]decane (Target)2,7-Diazaspiro[3.5]nonane (Alternative)Interpretation for Patentability
Geometry Flexible (Chair/Boat)Rigid (Orthogonal)Rigid (Strained)Rigidity improves selectivity (inventive step).[1][2]

HighHighHighAll offer 3D character, but 2,8-system is less prone to ring-opening metabolism than strained 4-membered rings.[2]
LogD (pH 7.4) 1.2 (Baseline)0.9 - 1.1 0.8Lower LogD in spirocycles often improves Ligand Lipophilicity Efficiency (LLE).[2]
Cl

(HLM)
High (N-oxidation common)Low / Medium MediumCRITICAL: The spiro-carbon blocks metabolic soft spots.[2] Superior stability is a key patent claim.[2]
hERG Inhibition High Risk (Flexible basic amine)Reduced Risk Moderate RiskRigidifying the amine often disrupts pi-cation interactions in the hERG channel.[2]
Synth. Complexity LowMediumHighHigher complexity creates a higher barrier to entry for competitors.[2]
Case Study Evidence: TYK2 Inhibition

In the development of TYK2 inhibitors (e.g., Compound 48 from J. Med.[3] Chem. 2022 [2]), replacing a piperidine/piperazine linker with a 2,8-diazaspiro[4.5]decane-1-one resulted in:

  • 23-fold selectivity for JAK2.[2][3]

  • IC50: 6 nM (TYK2).[2]

  • Mechanism: The spiro-scaffold oriented the warhead precisely to interact with the ATP-binding pocket while avoiding steric clashes present in the JAK2 isoform.[2]

Experimental Validation Protocols

To support a patent application, you must generate data using robust, self-validating protocols.[2]

A. Synthesis of the Scaffold (The "Method of Use" or "Composition" Basis)

Rationale: A scalable, reproducible synthesis is required for the "Enablement" requirement of a patent.

Protocol: Construction of the 2,8-Diazaspiro[4.5]decane Core

  • Starting Material: 1-Benzyl-4-piperidone (commercially available).[2]

  • Step 1 (Strecker Synthesis / Bucherer-Bergs): React 1-benzyl-4-piperidone with KCN and (NH4)2CO3 in ethanol/water (60°C, 24h) to form the spiro-hydantoin intermediate.[2]

  • Step 2 (Hydrolysis): Reflux the hydantoin in 6N NaOH (48h) to ring-open to the amino acid.

  • Step 3 (Cyclization/Reduction): Re-cyclize using LiAlH4 in THF (reflux, 12h) to yield the 2,8-diazaspiro[4.5]decane.

  • Step 4 (Differentiation): Selectively protect N8 (benzyl is already present) or N2 (using Boc-anhydride at 0°C) to allow asymmetric functionalization.[2]

Diagram 2: Synthetic Workflow

This diagram visualizes the critical intermediate steps for the synthesis described above.

SynthesisWorkflow SM 1-Benzyl-4-piperidone Int1 Spiro-hydantoin Intermediate SM->Int1 Step 1 Reagent1 KCN, (NH4)2CO3 (Bucherer-Bergs) Product 2,8-Diazaspiro[4.5]decane (Core Scaffold) Int1->Product Step 2 & 3 Reagent2 LiAlH4, THF (Reduction) Protect Selective N-Boc Protection Product->Protect Step 4: Orthogonal Functionalization

Caption: Synthetic route via Bucherer-Bergs cyclization to access the spiro-diamine core.

B. Microsomal Stability Assay (The "Unexpected Property" Generator)

Rationale: Demonstrating that the spiro-derivative survives liver metabolism better than the linear analog is the strongest argument for "non-obviousness."[2]

Protocol:

  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.[2]

  • Substrate: Test compound at 1 µM (to avoid enzyme saturation).

  • Cofactor: NADPH regenerating system (Mg2+, Glucose-6-phosphate, G6PDH, NADP+).[2]

  • Timepoints: 0, 5, 15, 30, 45 min at 37°C.

  • Quench: Ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .[2] 
    
    
    
    .[2]
  • Validation: Verapamil (High clearance control) and Warfarin (Low clearance control) must be run in parallel.[2]

References

  • Genentech, Inc. (2022).[2] 2,8-Diazaspiro[4.5]decane compounds. WO2022253341A1.[2] World Intellectual Property Organization.[2] [2]

  • Li, Y., et al. (2022).[3] Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease.[2][3] Journal of Medicinal Chemistry, 65(4), 3547–3562. [Link][2]

  • Caron, G., et al. (2015). Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. Royal Society of Chemistry, Chapter 16. [Link][2][4][5]

  • Zheng, Y., & Tice, C. M. (2016).[6] The utilization of spirocyclic scaffolds in novel drug discovery.[1][3][6][7][8][9][10][11] Expert Opinion on Drug Discovery, 11(9), 831-834.[2] [Link]

  • Fisher, M. J., et al. (2000). Discovery of Novel 2,8-Diazaspiro[4.5]decanes as Orally Active Glycoprotein IIb-IIIa Antagonists.[2] Journal of Medicinal Chemistry, 40(13). [Link]

Sources

Safety & Regulatory Compliance

Safety

8-Boc-2,8-diaza-spiro[4.5]decane oxalate proper disposal procedures

Executive Summary & Operational Context In drug discovery, spiro-cyclic scaffolds like 8-Boc-2,8-diaza-spiro[4.5]decane oxalate are critical pharmacophores for GPCR and ion channel ligand synthesis.[1][2] However, their...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Context

In drug discovery, spiro-cyclic scaffolds like 8-Boc-2,8-diaza-spiro[4.5]decane oxalate are critical pharmacophores for GPCR and ion channel ligand synthesis.[1][2] However, their disposal presents a dual-hazard profile often overlooked in standard safety data sheets (SDS):

  • The Boc-group (tert-butoxycarbonyl): An acid-labile moiety that generates isobutylene gas upon contact with strong acids, creating a pressure-explosion hazard in closed waste drums.[1]

  • The Oxalate Salt: A reducing agent and nephrotoxin that is incompatible with strong oxidizers and calcium-rich aqueous streams.[1]

This guide provides a field-validated protocol for the safe disposal of this compound, moving beyond generic "dispose according to local regulations" advice to specific, causal workflows.

Hazard Profile & Chemical Causality

Before handling waste, you must understand the chemical logic of the hazards.

ComponentHazard CharacteristicMechanism of Failure (Why it matters)
Boc-Protecting Group Acid SensitivityGas Evolution: Contact with strong acids (e.g., HCl, TFA) catalyzes deprotection, releasing isobutylene gas and CO₂.[1][2][3] In a sealed waste container, this causes rapid pressurization and potential rupture.
Oxalate Anion Reducing Agent / ToxicityIncompatibility: Reacts violently with strong oxidizers (e.g., Bleach, Peroxides).[1][2] Precipitation: Reacts with Calcium ions in water to form insoluble Calcium Oxalate, which can clog plumbing and is a nephrotoxic solid.
Spiro-Diamine Core BioactivityUnknown Toxicity: As a pharmaceutical intermediate, treat as a potent bioactive agent (cytotoxic precaution) until proven otherwise.[1][2]

Pre-Disposal Characterization (Self-Validating Protocol)

Do not assume the state of your waste. Perform this 3-step check to categorize the material correctly.

Step 1: Phase Identification

  • Is it a pure solid? (Proceed to Workflow A).

  • Is it a solution (Mother Liquor)? (Proceed to Workflow B).

Step 2: pH Verification (Liquid Waste Only)

  • Use a broad-range pH strip.[1]

  • Critical Threshold: If pH < 2, the solution is acidic. Do not combine with other organic amine waste without neutralization, as this may trigger heat generation or precipitation.

Step 3: Oxidizer Check

  • Ensure the waste stream is free of oxidizing agents (Peroxides, Permanganates, Bleach).

  • Test: Potassium Iodide (KI) starch paper test if unsure.[1] (Blue = Oxidizer present -> Neutralize with Sodium Thiosulfate before disposal).[1]

Disposal Workflows

Workflow A: Solid Waste (Pure Compound or Contaminated Solids)

Best for: Expired reagents, spill cleanup debris, contaminated gloves.[1]

  • Primary Containment: Place the solid material in a clear polyethylene bag. Label as "Toxic Solid - Organic."[1]

  • Secondary Containment: Place the bag inside a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Apply a hazardous waste label with the following constituents:

    • 8-Boc-2,8-diaza-spiro[4.5]decane oxalate[1][2]

    • Hazard Codes: Toxic, Irritant.[4]

  • Disposal Path: Incineration. This compound must be sent to a facility equipped with a rotary kiln incinerator to ensure complete thermal destruction of the spiro-cyclic core and the oxalate moiety.

Workflow B: Liquid Waste (Mother Liquors/Reaction Mixtures)

Best for: HPLC waste, reaction solvents.[1]

  • Segregation:

    • Do NOT pour into the "General Organic Waste" drum if that drum contains strong acids (e.g., TFA waste from peptide synthesis).

    • Do NOT pour into "Acid Waste" streams.[1]

  • Neutralization (If Acidic):

    • If the solution is acidic (pH < 4), slowly add saturated Sodium Bicarbonate (NaHCO₃) solution until gas evolution ceases and pH is neutral (~7).[1]

    • Why: This prevents isobutylene off-gassing later in the main waste tank.[1]

  • Solvent Classification:

    • Halogenated: If dissolved in DCM/Chloroform.[1]

    • Non-Halogenated: If dissolved in Methanol/Ethanol/DMSO.[1]

  • Final Disposal: Transfer to the appropriate solvent waste carboy. Leave 10% headspace.[1] Cap loosely for 30 minutes to ensure no delayed gas evolution, then tighten.

Visualized Decision Logic

The following diagram illustrates the critical decision points to prevent chemical incompatibility events.

DisposalWorkflow Start Waste: 8-Boc-2,8-diaza-spiro[4.5]decane oxalate StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath Powder/Debris LiquidPath Liquid Solution StateCheck->LiquidPath Dissolved Incinerate High-Temp Incineration (Lab Pack) SolidPath->Incinerate AcidCheck Check pH Level LiquidPath->AcidCheck IsAcidic pH < 4 (Acidic) AcidCheck->IsAcidic IsNeutral pH 6-8 (Neutral) AcidCheck->IsNeutral Neutralize Neutralize with NaHCO3 (Prevent Gas Evolution) IsAcidic->Neutralize Risk of Isobutylene Gas SolventCheck Solvent Type? IsNeutral->SolventCheck Neutralize->SolventCheck Halo Halogenated Waste Stream SolventCheck->Halo Contains DCM/CHCl3 NonHalo Non-Halogenated Waste Stream SolventCheck->NonHalo MeOH/DMSO/EtOAc

Caption: Decision matrix for segregating spiro-cyclic amine oxalate waste to prevent pressure buildup and incompatibility.

Emergency Procedures (Spill Response)

In the event of a benchtop spill, follow this "Dry-Wet-Dry" protocol to minimize exposure.

ScenarioProtocol Steps
Dry Powder Spill 1. Isolate: Close lab doors. Wear N95 or P100 respirator (dust hazard).2.[1] Cover: Gently cover spill with wet paper towels to prevent dust aerosolization.3.[1] Scoop: Use a dustpan or scoop.[1] Do not sweep dry. 4.[1] Clean: Wipe area with 10% Sodium Bicarbonate solution (neutralizes oxalate acidity).[1]
Liquid Spill 1. Absorb: Use vermiculite or polypropylene pads.2.[1] Neutralize: If testing acidic, sprinkle Sodium Carbonate (Soda Ash) over the pads.3. Disposal: Collect all saturated pads into a "Solid Hazardous Waste" bag.

Medical Note: If skin contact occurs, wash with soap and water.[5][6] If exposed to a large amount of solution, treat as a potential oxalate exposure (monitor for hypocalcemia).

Regulatory & Compliance Codes

When filling out your hazardous waste manifest, use the following classifications. Note that while this specific CAS is not "Listed" (P or U list), it falls under "Characteristic" waste due to its chemical properties.[1]

  • EPA Waste Code (Characteristic):

    • D002 (Corrosivity) - Applicable if waste solution pH is < 2.[1][2][7]

    • D001 (Ignitability) - Applicable if dissolved in flammable solvents.[1][2]

  • DOT Shipping Name (for waste transport):

    • Proper Shipping Name: Waste Toxic solids, organic, n.o.s. (8-Boc-2,8-diaza-spiro[4.5]decane oxalate).[1][2]

    • Hazard Class: 6.1 (Toxic).[1]

    • Packing Group: III.

References

  • National Center for Biotechnology Information (PubChem). Compound Summary: 8-Boc-2,8-diaza-spiro[4.5]decane oxalate (CID 72207305).[1][2] Accessed Oct 2023.[1] [Link][1]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link][1]

  • American Chemical Society (ACS). Guide to Laboratory Waste Management. [Link][1]

Sources

Handling

Personal protective equipment for handling 8-Boc-2,8-diaza-spiro[4.5]decane oxalate

Chemical Hazard Intelligence: The "Why" Behind the Protocol To handle 8-Boc-2,8-diaza-spiro[4.5]decane oxalate (CAS: 1523571-85-8) safely, one must understand its molecular architecture. This is not merely an "irritant";...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Hazard Intelligence: The "Why" Behind the Protocol

To handle 8-Boc-2,8-diaza-spiro[4.5]decane oxalate (CAS: 1523571-85-8) safely, one must understand its molecular architecture. This is not merely an "irritant"; it is a dual-threat compound combining a pharmacologically active scaffold with a toxic counterion.

Deconstructing the Hazard
  • The Oxalate Counterion (The Systemic Threat): Unlike simple hydrochloride salts, oxalate salts pose a specific systemic risk. Upon entering the bloodstream (via inhalation of dust or transdermal absorption), oxalate ions chelate serum calcium, forming insoluble calcium oxalate crystals. This can lead to acute hypocalcemia and renal tubule damage (nephrotoxicity) [1, 2].

  • The Spiro-Diamine Scaffold (The Irritant): The 2,8-diaza-spiro[4.5]decane core is a secondary amine. While the Boc-group protects one nitrogen, the salt form suggests potential for mucous membrane irritation and sensitization upon contact [3].

  • Physical State (The Vector): As a fine white powder, the primary exposure vector is airborne dust . Standard surgical masks are insufficient; they do not seal against fine particulate matter that can dissolve in the moisture of the respiratory tract.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling quantities >10 mg. This matrix is designed to create a redundant barrier system.

Body ZoneRequired EquipmentTechnical Justification (Causality)
Respiratory N95 (Minimum) or P100 Respirator Dust Control: Oxalate salts are highly bioavailable via mucous membranes. If a fume hood is unavailable, a P100 half-face respirator is mandatory to prevent inhalation of micro-particulates [4].
Hands Nitrile Gloves (Double Layer) Permeation Resistance: Latex is permeable to many organic salts. Use Nitrile (minimum thickness 5 mil/0.12mm). Double gloving allows the outer layer to be discarded immediately upon contamination without exposing skin.
Eyes Chemical Splash Goggles Drift Protection: Safety glasses with side shields are insufficient for fine powders, which can drift around lenses. Goggles form a seal, preventing ocular absorption and corneal etching from the acidic oxalate component [5].
Body Tyvek® Lab Coat or Apron Particulate Shedding: Cotton coats can trap dust in fibers, releasing it later. A non-woven synthetic (Tyvek) or a rubberized apron prevents accumulation of the salt on clothing.

Operational Protocol: A Self-Validating Workflow

This protocol uses a "Check-Act-Verify" logic to ensure safety systems are functional before the chemical is exposed.

Phase 1: Engineering Control Verification
  • Step 1: Verify Fume Hood Flow. The face velocity must be between 80–120 fpm (feet per minute) .

    • Self-Validation: Tape a small strip of Kimwipe to the sash bottom. It must angle inward steadily, not flutter violently (turbulence) or hang limp (no flow).

  • Step 2: Static Neutralization. Fine organic salts are static-prone. Place an ionizing bar or anti-static gun near the balance to prevent "jumping" of the powder during weighing.

Phase 2: The Weighing Procedure
  • Step 1: Don PPE according to the Matrix above.

  • Step 2: Place a secondary containment tray inside the hood. All weighing happens inside this tray.

  • Step 3: Open the container only inside the hood.

  • Step 4: Transfer using a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

  • Step 5: The Wipe-Down: After closing the vial, wipe the exterior with a damp Kimwipe (water/methanol) before removing it from the hood. This removes invisible dust settled on the threads.

Phase 3: Disposal & Decontamination[1]
  • Solid Waste: Dispose of contaminated gloves and spatulas in a container marked "Solid Organic Waste - Toxic."

  • Liquid Waste: Dissolved oxalate solutions should be segregated from acid waste if possible, or disposed of in general organic solvent waste streams, ensuring no reaction with heavy metals (which could precipitate explosive azides or toxic heavy metal oxalates).

Visualizing the Safety Logic

The following diagram illustrates the decision-making workflow for safe handling.

SafeHandling Start START: Handling Request RiskAssess Risk Assessment: Is Quantity > 100mg? Start->RiskAssess HoodCheck Engineering Check: Fume Hood Velocity > 80 fpm? RiskAssess->HoodCheck Yes RiskAssess->HoodCheck No (Still Rec. Hood) Stop STOP: Maintenance Required HoodCheck->Stop No PPE_Don Don PPE: Nitrile (x2) + Goggles + N95 HoodCheck->PPE_Don Yes Handling Execute Weighing (Inside Containment Tray) PPE_Don->Handling Decon Decontamination: Wipe Vial Exterior Handling->Decon Disposal Disposal: Segregate Oxalate Waste Decon->Disposal End END: Process Complete Disposal->End

Figure 1: Operational workflow for handling 8-Boc-2,8-diaza-spiro[4.5]decane oxalate, emphasizing engineering validation.

Emergency Response

In the event of exposure, the oxalate component dictates the response.[1]

  • Skin Contact: Immediately wash with soap and copious water for 15 minutes. Do not use solvent (ethanol/acetone), as this may increase transdermal absorption of the Boc-amine [6].

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately; oxalate crystals can cause micro-abrasions on the cornea.

  • Spill Cleanup: Do not dry sweep. Wet the powder with a mist of water or inert oil (to suppress dust) before wiping up with absorbent pads.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 72207305, 8-Boc-2,8-diaza-spiro[4.5]decane oxalate. Retrieved from [Link]

  • McGraw Hill Medical. (2023). Oxalic Acid: Mechanism of Toxicity and Clinical Presentation. AccessMedicine.[2][3] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Respiratory Protection Standard 1910.134. Retrieved from [Link]

  • Dartmouth College EHS. (2023). Personal Protective Equipment for Laboratories: Eye Protection Standards. Retrieved from [Link]

  • Clarion Safety. (2022). OSHA's PPE Laboratory Standards: Absorption Hazards. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Boc-2,8-diaza-spiro[4.5]decane oxalate
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